molecular formula C12H17N3O B1203987 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone CAS No. 92394-00-8

1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Numéro de catalogue: B1203987
Numéro CAS: 92394-00-8
Poids moléculaire: 219.28 g/mol
Clé InChI: AFVUJJNEILZYJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-(4-aminophenyl)-1-piperazinyl]ethanone is a member of piperazines.

Propriétés

IUPAC Name

1-[4-(4-aminophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVUJJNEILZYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352984
Record name 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92394-00-8
Record name 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(4-aminophenyl)piperazin-1-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS: 92394-00-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone, CAS number 92394-00-8. The document consolidates available data on its chemical properties, potential synthesis, and inferred biological activities based on structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound belonging to the piperazine family.[1][2] The presence of a piperazine ring, a common scaffold in many biologically active compounds, suggests its potential for further investigation in medicinal chemistry.[3]

PropertyValueSource
CAS Number 92394-00-8[1][2]
Molecular Formula C₁₂H₁₇N₃O[1][2]
Molecular Weight 219.28 g/mol [1][2]
Appearance Solid[1]
SMILES CC(=O)N1CCN(CC1)c2ccc(N)cc2[1][2]
InChI Key AFVUJJNEILZYJQ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthesis could involve the coupling of 1-acetylpiperazine with a protected 4-bromoaniline derivative (e.g., 4-bromo-N,N-bis(trimethylsilyl)aniline) followed by deprotection. Alternatively, a direct coupling with 4-bromoaniline or 4-iodoaniline could be employed, though this might require careful optimization of reaction conditions to avoid side reactions involving the free amino group.

A more direct analogue is the synthesis of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, which is a known precursor for more complex molecules. The synthesis of its fluoroethoxy derivative involved the reaction of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone with 1-bromo-2-fluoroethane in the presence of a base.[4] This suggests that the core structure can be readily synthesized and functionalized.

Illustrative Experimental Protocol (Adapted from a related synthesis[4]):

  • Reaction Setup: To a solution of an appropriately protected 4-haloaniline (1 equivalent) in an anhydrous solvent (e.g., toluene or dioxane) is added 1-acetylpiperazine (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., BINAP, 3 mol%).

  • Base Addition: A non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents) is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Deprotection (if necessary): If a protected aniline was used, a subsequent deprotection step would be required to yield the final product.

G cluster_synthesis Proposed Synthesis Workflow Reactants 1-Acetylpiperazine + 4-Haloaniline Derivative Coupling Buchwald-Hartwig Amination Reactants->Coupling Intermediate Protected Intermediate Coupling->Intermediate Deprotection Deprotection Step (if applicable) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not extensively reported in the public domain. However, the well-documented activities of related piperazine-containing molecules allow for informed hypotheses regarding its potential therapeutic applications.

Sigma-1 Receptor (σ1R) Targeting:

A structurally related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, has been identified as a potential ligand for the sigma-1 receptor (σ1R).[4] The σ1R is overexpressed in a variety of cancer cells, making it a promising target for both therapeutic agents and diagnostic imaging probes.[5] The structural similarity suggests that this compound could also exhibit affinity for σ1R.

G cluster_pathway Hypothesized Sigma-1 Receptor Interaction Compound This compound Sigma1R Sigma-1 Receptor (σ1R) Compound->Sigma1R Binding CellularEffects Downstream Cellular Effects (e.g., Apoptosis, Proliferation Inhibition) Sigma1R->CellularEffects Modulation

Caption: Postulated interaction with the Sigma-1 receptor.

Other Potential Activities:

The broader family of piperazine derivatives has been associated with a wide range of biological activities, including:

  • PARP Inhibition: Certain uracil amides containing a piperazine moiety have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, suggesting a potential application in cancer therapy.[6]

  • Serotonin Reuptake Inhibition: Phenylpiperazine derivatives are known to act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating depression and other mood disorders.[7]

  • Antimicrobial and Antifungal Properties: The piperazine scaffold is present in various antimicrobial and antifungal agents.[3]

Conclusion

This compound is a chemical entity with significant potential for further investigation in drug discovery. While direct experimental data on this specific compound is limited, the known synthesis and biological activities of its structural analogs provide a strong rationale for its exploration as a modulator of targets such as the sigma-1 receptor and for its potential development in oncology, neuroscience, and infectious diseases. This guide serves as a starting point for researchers to design and conduct further studies to elucidate the specific properties and therapeutic potential of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Acetyl-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-4-(4-aminophenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and drug development. As a derivative of phenylpiperazine, it serves as a versatile scaffold and intermediate in the synthesis of various biologically active molecules. Understanding its fundamental physicochemical properties is paramount for its application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiles. This technical guide provides a detailed overview of the core physicochemical characteristics of 1-Acetyl-4-(4-aminophenyl)piperazine, complete with experimental protocols and a workflow for its characterization.

Core Physicochemical Properties

The following table summarizes the key quantitative physicochemical data for 1-Acetyl-4-(4-aminophenyl)piperazine. It is important to note the variability in reported melting points, which may be attributable to differences in sample purity or experimental conditions.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇N₃O[1][2][3][4][5][6]
Molecular Weight 219.28 g/mol [2][5][6]
219.2829 g/mol [1][4]
Melting Point 148.2-149.8 °C[7]
129-130 °C[8][9]
Boiling Point 460.7 °C at 760 mmHg[1][4]
Density 1.177 g/cm³[1][4]
Flash Point 232.4 °C[1][4]
Vapor Pressure 1.14 x 10⁻⁸ mmHg at 25°C[1][4]
Refractive Index 1.596[1][4]
Appearance Brown powder / Colorless, White, Yellow Granules[7]
Purity 97% - 99%

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. While specific protocols for 1-Acetyl-4-(4-aminophenyl)piperazine are not published, these standard methods are applicable.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a melting point apparatus.[10][11][12]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small, finely powdered sample of 1-Acetyl-4-(4-aminophenyl)piperazine is packed into the bottom of a capillary tube to a height of 1-2 mm.[10][11]

    • The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

    • The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point.[12]

  • Significance: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, whereas a broad range suggests the presence of impurities.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds or solids that can be melted without decomposition, the boiling point can be determined at a specific pressure.

  • Apparatus: Thiele tube, heating oil (e.g., mineral oil or liquid paraffin), small test tube (fusion tube), capillary tube (sealed at one end), thermometer, Bunsen burner or hot plate.[13][14]

  • Procedure:

    • A few milliliters of the sample are placed in the fusion tube.

    • A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[13][14][15]

    • The fusion tube is attached to a thermometer and immersed in the Thiele tube containing heating oil.[14]

    • The Thiele tube is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will slowly bubble out.[13][14]

    • When a rapid and continuous stream of bubbles emerges from the capillary, the heating is stopped.[13]

    • The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination (Shake-Flask Method)

The equilibrium or thermodynamic solubility of a compound is a critical parameter in drug development. The shake-flask method is considered the "gold standard" for its determination.[16][17]

  • Apparatus: Vials with screw caps, orbital shaker with temperature control, filtration or centrifugation system, analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of solid 1-Acetyl-4-(4-aminophenyl)piperazine is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or other relevant solvents) in a vial.

    • The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]

    • After agitation, the samples are allowed to stand to permit the settling of undissolved solid.

    • A clear aliquot of the supernatant is carefully removed after phase separation, which can be achieved through filtration or centrifugation. Care must be taken to avoid disturbing the solid residue.[18]

    • The concentration of the dissolved compound in the aliquot is then quantified using a validated analytical method like HPLC.[16]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and reliable method for pKa determination.[19][20][21][22]

  • Apparatus: pH meter with a calibrated electrode, automated titrator or a burette, beaker, magnetic stirrer.

  • Procedure:

    • A precise amount of 1-Acetyl-4-(4-aminophenyl)piperazine is dissolved in a suitable solvent, typically deionized water or a co-solvent system if solubility is low. The ionic strength of the solution is often kept constant using a background electrolyte like KCl.[20]

    • The solution is stirred continuously, and the initial pH is recorded.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[20]

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • The titration continues until the pH change becomes minimal.

    • A titration curve (pH vs. volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often found using the first or second derivative of the plot).[20][22]

Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a key predictor of its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional and most reliable technique for measuring logP.[1][3][7][8][23]

  • Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC, UV-Vis).

  • Solvents: n-Octanol (pre-saturated with water) and water or an appropriate buffer (pre-saturated with n-octanol).

  • Procedure:

    • A known amount of 1-Acetyl-4-(4-aminophenyl)piperazine is dissolved in one of the phases (e.g., the aqueous phase).

    • The second, immiscible phase (n-octanol) is added to the vial.

    • The vial is sealed and shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[1]

    • The mixture is then centrifuged to ensure complete separation of the two phases.[8]

    • Aliquots are carefully taken from both the aqueous and the n-octanol layers.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[3]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 1-Acetyl-4-(4-aminophenyl)piperazine.

G Workflow for Physicochemical Characterization cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point (Capillary Method) Structure->MP BP Boiling Point (Thiele Tube) Structure->BP Solubility Solubility (Shake-Flask) Structure->Solubility pKa pKa (Potentiometric Titration) Structure->pKa logP logP (Shake-Flask) Structure->logP Data Data Compilation & Analysis MP->Data BP->Data Solubility->Data pKa->Data logP->Data Report Technical Report / Whitepaper Data->Report

Caption: Logical workflow for the synthesis, purification, and physicochemical characterization.

References

1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Abstract

This compound is a substituted N-arylpiperazine that serves as a crucial building block in medicinal chemistry and organic synthesis. The N-arylpiperazine scaffold is prevalent in a wide array of biologically active molecules and approved pharmaceuticals, highlighting the importance of its derivatives.[1] This document provides a comprehensive technical overview of the molecule's structure, physicochemical properties, synthesis, and potential biological relevance, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is structurally characterized by a central piperazine ring N,N'-disubstituted with an acetyl group at the N1 position and a 4-aminophenyl group at the N4 position. This arrangement makes it a member of the N-arylpiperazine class.

dot

Molecule This compound IUPAC IUPAC Name: This compound Molecule->IUPAC SMILES SMILES: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N Molecule->SMILES InChIKey InChIKey: AFVUJJNEILZYJQ-UHFFFAOYSA-N Molecule->InChIKey CAS CAS Number: 92394-00-8 Molecule->CAS G start_material 4-Acetyl-1-(4-nitrophenyl)piperazine (30 g, 0.12 mol) conditions Hydrogenation 60 psi H₂, 40°C, 6h then RT, 18h start_material->conditions Add reagents Raney Nickel (2.5 g) Ethanol (500 ml) reagents->conditions workup 1. Filter Catalyst 2. Remove Solvent conditions->workup Process purification Crystallization (from Ethyl Acetate) workup->purification Purify product Product (18.4 g, 71% yield) purification->product Yields cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor (σ1R) Chaperone Protein IP3R IP3 Receptor S1R->IP3R Stabilizes Ca_Release Ca²⁺ Release Modulation IP3R->Ca_Release Mediates Ligand Potential Ligand (e.g., Piperazine Derivative) Ligand->S1R Binds Cell_Signaling Downstream Cellular Signaling (Proliferation, Apoptosis) Ca_Release->Cell_Signaling Impacts

References

An In-Depth Technical Guide to 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is a chemical compound belonging to the piperazine class. While direct research into its biological activity is limited, its structural similarity to pharmacologically active molecules suggests its primary role as a key intermediate in the synthesis of more complex drug candidates. This guide provides a comprehensive overview of its known properties, synthesis, and the biological activities of closely related analogs, offering insights for researchers in drug discovery and development.

Chemical Identity and Synonyms

The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of synonyms is provided below for easy reference.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 92394-00-8[1]
Other Names 1-Acetyl-4-(4-aminophenyl)piperazine[1]
4-(4-Acetylpiperazin-1-yl)aniline
1-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanone[1][2]
Molecular Formula C12H17N3O[1]
Molecular Weight 219.28 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

Property Value Source
Appearance Solid
Purity 97%[1]
Storage Conditions Room temperature[1]

Synthesis Protocols

The synthesis of this compound is a critical aspect of its utility as a chemical intermediate. A detailed experimental protocol for its preparation is outlined below.

Synthesis of this compound

This protocol describes the synthesis of the title compound from its nitro precursor.

Experimental Protocol:

  • Materials:

    • 1-Acetyl-4-(4-nitrophenyl)piperazine

    • Ethanol

    • Raney nickel catalyst

  • Procedure:

    • A suspension of 1-acetyl-4-(4-nitrophenyl)piperazine in ethanol is prepared.

    • Raney nickel is added to the suspension as a catalyst.

    • The mixture is hydrogenated under pressure.

    • The reaction is monitored until completion.

    • Upon completion, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis Workflow start Start: 1-Acetyl-4-(4-nitrophenyl)piperazine step1 Dissolve in Ethanol start->step1 step2 Add Raney Nickel Catalyst step1->step2 step3 Hydrogenation (H2, pressure) step2->step3 step4 Filter to remove catalyst step3->step4 step5 Evaporate solvent step4->step5 end Product: this compound step5->end

Synthesis Workflow Diagram

Biological Activities of Related Compounds

While direct biological data for this compound is scarce, its analog, 1-acetyl-4-(4-hydroxyphenyl)piperazine , has been investigated for several biological activities. This information provides a valuable context for the potential applications of the title compound.

Antifungal and Antimicrobial Activity

1-Acetyl-4-(4-hydroxyphenyl)piperazine serves as a key intermediate in the synthesis of the antifungal drug ketoconazole [3]. Piperazine derivatives, in general, have shown significant antimicrobial and antifungal properties[4][5]. This suggests that derivatives of this compound could be explored for similar activities.

Anticancer Potential

Research has shown that 1-acetyl-4-(4-hydroxyphenyl)piperazine exhibits anticancer activity in various cell lines[]. The piperazine scaffold is present in numerous anticancer agents, and modifications to this core structure can lead to potent therapeutic compounds.

Sigma-1 Receptor Ligand

Docking studies have identified 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone as a potential ligand for the sigma-1 receptor (σ1R) [7]. The overexpression of σ1R in several cancers makes it an attractive target for both therapeutic and diagnostic applications[7]. This suggests that this compound and its derivatives could be investigated as potential σ1R modulators.

Postulated Signaling Pathway and Experimental Workflow

Based on the known activity of the closely related 1-acetyl-4-(4-hydroxyphenyl)piperazine as a sigma-1 receptor ligand, a hypothetical signaling pathway and a corresponding experimental workflow to validate this hypothesis for this compound are proposed below.

It is crucial to note that the following pathway and workflow are hypothetical and require experimental validation.

Hypothetical Signaling Pathway: Sigma-1 Receptor Modulation

G cluster_pathway Hypothetical Signaling Pathway ligand This compound receptor Sigma-1 Receptor (σ1R) ligand->receptor Binding downstream Modulation of Downstream Signaling Cascades (e.g., Ca2+ signaling, ion channel function) receptor->downstream cellular_response Cellular Response (e.g., anti-proliferative effects, neuroprotection) downstream->cellular_response

Hypothetical Sigma-1 Receptor Signaling
Proposed Experimental Workflow for Target Validation

The following workflow outlines the key experiments required to investigate the interaction of this compound with the sigma-1 receptor.

G cluster_workflow Experimental Workflow for Target Validation start Start: Synthesize & Purify Compound step1 In vitro Binding Assay (e.g., Radioligand displacement assay with σ1R) start->step1 step2 Cell-based Functional Assays (e.g., Calcium imaging in σ1R-expressing cells) step1->step2 If binding is confirmed step3 In vitro Cytotoxicity/Proliferation Assays (e.g., MTT assay on cancer cell lines) step2->step3 step4 In vivo Studies (if in vitro activity is confirmed) (e.g., Xenograft tumor models) step3->step4 If cellular activity is observed end Conclusion: Determine σ1R Agonist/Antagonist Activity step4->end

Proposed Experimental Workflow

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery. While direct biological data is limited, the known activities of its structural analogs, particularly as antifungal precursors and potential sigma-1 receptor ligands, provide compelling avenues for future research. The synthesis protocols and hypothetical experimental workflows presented in this guide offer a solid foundation for scientists and researchers to explore the therapeutic potential of novel derivatives based on this versatile scaffold. Further investigation into its biological properties is warranted to unlock its full potential in the development of new medicines.

References

The Versatile Building Block: A Technical Guide to 1-Acetyl-4-(4-aminophenyl)piperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth exploration of the synthesis, reactivity, and application of 1-Acetyl-4-(4-aminophenyl)piperazine as a pivotal scaffold in medicinal chemistry.

Introduction

1-Acetyl-4-(4-aminophenyl)piperazine is a key chemical intermediate that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive aniline moiety, a versatile piperazine ring, and a stabilizing acetyl group, make it an invaluable building block for the synthesis of a diverse array of biologically active compounds. The piperazine scaffold itself is a "privileged structure" in drug design, known to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Acetyl-4-(4-aminophenyl)piperazine, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

1-Acetyl-4-(4-aminophenyl)piperazine is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and execution.

PropertyValueReference(s)
CAS Number 92394-00-8[3]
Molecular Formula C₁₂H₁₇N₃O[3]
Molecular Weight 219.28 g/mol [3]
Appearance Solid[4]
Purity Typically >97%[5]

Synthesis and Reactivity

The synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine is most commonly achieved through the reduction of its nitro precursor, 4-acetyl-1-(4-nitrophenyl)piperazine. The acetyl group serves as a protecting group for the piperazine nitrogen, preventing side reactions and allowing for selective functionalization of the aromatic ring.

Experimental Protocols

Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine

This protocol details the catalytic hydrogenation of 4-acetyl-1-(4-nitrophenyl)piperazine.

Materials:

  • 4-acetyl-1-(4-nitrophenyl)piperazine

  • Raney nickel

  • Ethanol

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

  • Ethyl acetate

Procedure:

  • A suspension of 4-acetyl-1-(4-nitrophenyl)piperazine (30 g, 0.12 mole) and Raney nickel (2.5 g) in ethanol (500 ml) is prepared in a suitable hydrogenation vessel.

  • The vessel is pressurized with hydrogen gas to 60 psi (414 kPa).

  • The reaction mixture is heated to 40°C and stirred for 6 hours.

  • The heating is discontinued, and the reaction is stirred for an additional 18 hours at room temperature.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is recrystallized from ethyl acetate to yield 1-Acetyl-4-(4-aminophenyl)piperazine.[6]

Typical Yield: 18.4 g (71%)[6]

Application as a Chemical Building Block

The primary utility of 1-Acetyl-4-(4-aminophenyl)piperazine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a primary aromatic amine allows for a wide range of chemical transformations, including amide bond formation, sulfonylation, and diazotization reactions, enabling the introduction of diverse functionalities.

Multi-step Synthesis: The Path to Posaconazole Intermediate

A prominent example of its application is in the synthesis of the antifungal agent posaconazole. 1-Acetyl-4-(4-aminophenyl)piperazine can be readily converted to 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine, a key precursor to posaconazole.[7][8][9]

Experimental Protocol: Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

This protocol outlines a multi-step synthesis starting from 4,4'-(piperazin-1,4-diyl)diphenol.

Step 1: Preparation of 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazine

  • In a pressure reaction vessel, add acetic acid (20 ml), 4,4'-(piperazin-1,4-diyl)diphenol (2.703 g, 10 mmol), and ammonium acetate (7.708 g, 100 mmol).

  • Seal the vessel and heat to 220°C for 18 hours.

  • Cool the reaction mixture to 5°C and filter the precipitate.

  • Dissolve the filter cake in toluene (40 ml), wash the organic phase with water, and concentrate to yield a white solid.[8]

Step 2: Hydrolysis to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

  • In a reaction flask, add methanol (10 ml) and 1-(4-acetamidophenyl)-4-(4-hydroxyphenyl)piperazine (1.557 g, 5 mmol).

  • Slowly add thionyl chloride (1.785 g, 15 mmol) while maintaining the temperature below 20°C.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to 0°C and filter the solid.

  • Transfer the filter cake to a flask with toluene (20 ml) and slowly add 10% sodium hydroxide solution to adjust the pH to above 12.

  • Allow the layers to separate, wash the organic phase with water, and concentrate to obtain the final product as a white solid.[8]

The following diagram illustrates the logical workflow for the synthesis of the posaconazole intermediate starting from 1-Acetyl-4-(4-aminophenyl)piperazine.

G Synthesis Workflow of a Posaconazole Intermediate A 1-Acetyl-4-(4-aminophenyl)piperazine B Amidation with Acetic Anhydride A->B Acetic Anhydride C 1,4-bis(4-acetamidophenyl)piperazine B->C D Hydrolysis C->D Acid or Base E 1-(4-aminophenyl)-4-(4-acetamidophenyl)piperazine D->E F Hydrolysis E->F Acid or Base G 1,4-bis(4-aminophenyl)piperazine F->G H Selective Diazotization and Hydroxylation G->H 1. NaNO2, HCl 2. H2O, heat I 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (Posaconazole Intermediate) H->I

Synthetic route to a key posaconazole intermediate.

Role in Modulating Signaling Pathways

The phenylpiperazine scaffold, a core component of 1-Acetyl-4-(4-aminophenyl)piperazine, is prevalent in a multitude of centrally active drugs, particularly those targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[10][11] Derivatives of this scaffold have been extensively explored as antagonists for these receptors, playing a crucial role in the treatment of various neurological and psychiatric disorders.

Antagonism of the Dopamine D2 Receptor Signaling Pathway

Many antipsychotic drugs function as antagonists at the dopamine D2 receptor. The D2 receptor is a Gi/o-coupled GPCR, and its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists containing the phenylpiperazine moiety can block this signaling cascade. The diagram below illustrates the mechanism of action of a generic phenylpiperazine-containing D2 receptor antagonist.

G Dopamine D2 Receptor Antagonist Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds and Activates Antagonist Phenylpiperazine Antagonist Antagonist->D2R Binds and Blocks ATP ATP ATP->AC Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Response Leads to

Mechanism of a phenylpiperazine D2 receptor antagonist.

Conclusion

1-Acetyl-4-(4-aminophenyl)piperazine is a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a robust platform for the development of novel therapeutic agents. The inherent properties of the phenylpiperazine scaffold offer a favorable starting point for designing molecules with desirable drug-like characteristics, particularly for targeting central nervous system disorders. The continued exploration of derivatives based on this core structure holds significant promise for the future of drug discovery.

References

The Pharmacological Landscape of Aminophenyl Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically significant drugs.[1] When functionalized with an aminophenyl group, this core structure gives rise to a class of derivatives with a vast and diverse pharmacological profile. These compounds have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and the treatment of central nervous system (CNS) disorders.[2][3] Their therapeutic efficacy stems from their ability to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), transporters, and kinases.[4][5] This technical guide provides an in-depth review of the pharmacological relevance of aminophenyl piperazine derivatives, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological pathways and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical moiety for the discovery of novel therapeutic agents.

Central Nervous System (CNS) Applications

Aminophenyl piperazine derivatives are particularly prominent in the realm of neuropharmacology, exhibiting potent activity at key receptors and transporters within the CNS.[6][7] Their ability to modulate dopaminergic and serotonergic systems has made them cornerstone structures in the development of antipsychotics, antidepressants, and anxiolytics.[6]

Antipsychotic Activity: Dopamine Receptor Modulation

A primary mechanism for antipsychotic efficacy involves the modulation of dopamine receptors, particularly the D2, D3, and D4 subtypes.[8] Many aminophenyl piperazine derivatives act as antagonists or partial agonists at these receptors. Clozapine, a notable antipsychotic, demonstrates high affinity for the D4 subtype, which is believed to contribute to its efficacy with a reduced risk of extrapyramidal side effects.

The development of subtype-selective ligands is a key objective in modern drug design to enhance therapeutic outcomes and minimize adverse effects. Research into piperazinylalkyl pyrazole and isoxazole analogs has provided a structural basis for achieving D3/D4 selectivity over the highly homologous D2 receptor. Compound 11, a novel amide-piperazine derivative, showed a promising multi-target profile with high affinity for D2, 5-HT1A, and 5-HT2A receptors, and demonstrated in vivo efficacy in models of psychosis without inducing catalepsy.[9]

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Derivative Aminophenyl Piperazine Derivative (Antagonist) Derivative->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates Gene Gene Expression (Neuronal Function) CREB->Gene Regulates

Fig. 1: Dopamine D2 Receptor Antagonism Pathway
Antidepressant and Anxiolytic Activity: Serotonin System Modulation

The serotonergic system is another critical target for aminophenyl piperazine derivatives. These compounds can act as serotonin reuptake inhibitors (SRIs), receptor agonists, or antagonists, influencing mood and anxiety.[5][10] For instance, m-chlorophenylpiperazine (m-CPP), a metabolite of the antidepressant trazodone, is a serotonin agonist used as a pharmacological probe to assess serotonergic responsivity.[11][12] The combination of serotonin reuptake inhibition with 5-HT2C receptor antagonism has been shown to significantly increase serotonin levels, suggesting a potential for faster onset of antidepressant effects.[10]

Long-chain aryl piperazines (LCAPs) are a notable subclass with high affinity for the 5-HT1A receptor.[5] The protonatable nitrogen of the piperazine ring is crucial for forming a key salt bridge interaction with an aspartate residue (Asp3.32) in the receptor's binding site.[5]

Serotonin_Reuptake_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Cleft Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_Cleft->SERT Reuptake Postsynaptic_Receptor 5-HT Receptor Serotonin_Cleft->Postsynaptic_Receptor Binds Serotonin_Vesicle 5-HT Vesicle Serotonin_Vesicle->Serotonin_Cleft Release Signal Signal Transduction (Mood Regulation) Postsynaptic_Receptor->Signal Activates Derivative Aminophenyl Piperazine Derivative (SRI) Derivative->SERT Inhibits

Fig. 2: Mechanism of Serotonin Reuptake Inhibition
Quantitative Data: CNS Receptor Affinities

The following table summarizes the binding affinities of representative aminophenyl piperazine derivatives for various CNS targets.

CompoundTargetAssay TypeValue (Ki, nM)Value (IC50, nM)Reference
JJC8-088Dopamine Transporter (DAT)Binding Affinity2.60[13]
JJC8-089Dopamine Transporter (DAT)Binding Affinity37.8[13]
JJC8-091Dopamine Transporter (DAT)Binding Affinity230[13]
Aminopiperidine 7Dopamine Transporter (DAT)Binding Affinity50.6[13]
Aminopiperidine 33Dopamine Transporter (DAT)Binding Affinity30.0[13]
LS-3-134D3 Dopamine ReceptorBinding Affinity0.17[14]
Compound 11D2 Dopamine ReceptorBinding Affinity1.8[9]
Compound 115-HT1A ReceptorBinding Affinity1.1[9]
Compound 115-HT2A ReceptorBinding Affinity0.9[9]
m-CPPSerotonin Transporter (SERT)Binding Affinity230[11]

Anticancer Applications

The piperazine scaffold is a constituent of numerous FDA-approved anticancer drugs, including Imatinib and Dasatinib.[15][16] Aminophenyl piperazine derivatives have likewise been extensively investigated as antiproliferative agents, demonstrating cytotoxicity against a range of cancer cell lines.[3][15][17] Their mechanisms of action are diverse, involving the inhibition of crucial signaling pathways, induction of apoptosis, and cell cycle arrest.[3][18]

Mechanisms of Anticancer Activity

The anticancer effects of these derivatives are multifaceted. Studies have shown they can:

  • Inhibit Kinase Signaling: Certain derivatives act as potent inhibitors of kinases like PI3Kδ, which is crucial for the survival and proliferation of cancer cells. Disruption of PI3Kδ activity can impede inflammatory and immune responses that support tumor growth.[4]

  • Induce Apoptosis: A novel 4-(benzo[13][19]dioxol-5-ylmethyl) piperazine amide derivative was shown to induce apoptosis in MDA-MB-231 breast cancer cells.[18] This was confirmed through Annexin V-FITC/PI staining and comet assays.[18]

  • Arrest the Cell Cycle: The same derivative was also found to block cell cycle progression at the G0/G1 stage, preventing cancer cells from entering the DNA synthesis (S) phase.[18]

  • Inhibit Angiogenesis: The piperazine moiety is reported to be associated with the inhibition of angiogenesis, a critical process for tumor growth and metastasis.[3]

Anticancer_Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) Start Starting Materials (e.g., 1-piperonyl piperazine) React Acid-Amine Coupling Start->React Purify Purification & Characterization (NMR, MS) React->Purify MTT Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Purify->MTT Test Compound IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (Annexin V, AO/EB Staining) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle AnimalModel Xenograft Animal Model CellCycle->AnimalModel Lead Compound Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicology Assessment Efficacy->Toxicity

Fig. 3: General Workflow for Anticancer Drug Discovery
Quantitative Data: Anticancer Cytotoxicity

The table below presents the half-maximal inhibitory concentrations (IC50) for several aminophenyl piperazine derivatives against various human cancer cell lines.

Derivative Type / CompoundCell LineCancer TypeIC50 (µM)Reference
4-acyl-2-substituted piperazine ureasMCF7Breast Cancer0.31 - 120.52[15]
4-acyl-2-substituted piperazine ureasT47DBreast Cancer0.31 - 120.52[15]
Hybrid quinoline-isatin derivativesMDA-MB-468Breast Cancer10.34 - 66.78[15]
Hybrid quinoline-isatin derivativesMCF7Breast Cancer10.34 - 66.78[15]
Compound 3 (piperazine amide)MDA-MB-231Breast Cancer11.3[18]
Compound 27HeLaCervical Cancer12.0[16]
Compound 29HCT-116Colon Cancer3.0[16]
Compound 29Colo-205Colon Cancer1.0[16]
Compound 56MCF7Breast Cancer39.0[16]
Compound 56A431Skin Cancer55.9[16]
PD-1HepG2Liver Cancer>100 µg/mL[20]
PD-2HepG2Liver Cancer~25 µg/mL (estimated from 90.45% inhibition at 100 µg/mL)[20]

Experimental Protocols

The pharmacological evaluation of aminophenyl piperazine derivatives relies on a suite of standardized in vitro and in vivo assays. The methodologies for several key experiments are detailed below.

In Vitro Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine or serotonin transporters.

  • Objective: To quantify the affinity of a compound for a target receptor.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from HEK293 cells).

    • Radioligand specific for the target (e.g., [³H]spiperone for D2 receptors).

    • Test compound solutions at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation fluid and vials.

    • Glass fiber filters.

    • Filtration manifold and scintillation counter.

  • Procedure:

    • Prepare assay tubes containing buffer, cell membranes, and the radioligand at a fixed concentration.

    • Add the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) to different tubes. Include tubes for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

  • Objective: To measure the reduction in cell viability caused by a test compound.

  • Materials:

    • Human cancer cell lines (e.g., MCF7, HeLa).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 96-well plates.

    • Test compound solutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing the test compound at various concentrations. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Antipsychotic Evaluation (Apomorphine-Induced Climbing in Mice)

This behavioral model is used to screen compounds for potential antipsychotic activity by assessing their ability to antagonize the effects of a dopamine agonist.

  • Objective: To evaluate the D2 receptor antagonist properties of a compound in vivo.

  • Materials:

    • Male ICR mice.

    • Test compound.

    • Apomorphine hydrochloride (dopamine agonist).

    • Vehicle solution (for control and compound delivery).

    • Climbing cages (wire mesh cylinders).

  • Procedure:

    • Acclimatize mice to the laboratory environment.

    • Administer the test compound or vehicle to groups of mice via a specific route (e.g., intraperitoneal injection) at various doses.

    • After a set pretreatment time (e.g., 30 minutes), administer apomorphine (e.g., 1.5 mg/kg, subcutaneously) to induce climbing behavior.

    • Immediately place each mouse individually into a climbing cage.

    • Observe the mice for a period of 30 minutes. Every 5 minutes, score the climbing behavior (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

    • Calculate the total climbing score for each mouse.

    • Compare the scores of the compound-treated groups to the vehicle-treated group to determine if the compound significantly reduces apomorphine-induced climbing.

    • A significant reduction in climbing behavior suggests potential antipsychotic activity mediated by dopamine receptor antagonism.[9]

Conclusion and Future Perspectives

Aminophenyl piperazine derivatives represent a remarkably versatile and pharmacologically relevant class of compounds. Their structural simplicity, synthetic tractability, and ability to interact with a wide range of high-value therapeutic targets ensure their continued importance in drug discovery.[1][21] The extensive research in CNS disorders and oncology has yielded numerous potent molecules, with some advancing into clinical development.

Future research should focus on optimizing subtype selectivity, particularly for dopamine and serotonin receptors, to develop therapies with improved efficacy and more favorable side-effect profiles.[22] In oncology, the exploration of multi-target derivatives that can simultaneously inhibit kinase signaling and induce apoptosis holds significant promise. Furthermore, leveraging the aminophenyl piperazine core to design novel PROTAC (Proteolysis Targeting Chimera) degraders could open new avenues for therapeutic intervention. The strategic modification of this privileged scaffold will undoubtedly lead to the discovery of next-generation medicines for a host of challenging diseases.

References

The Genesis of a Versatile Scaffold: A Technical History of 1-Acetyl-4-Phenylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-acetyl-4-phenylpiperazine core is a significant pharmacophore in medicinal chemistry, serving as a foundational structure for a variety of therapeutic agents. While the broader class of phenylpiperazines has been explored for its diverse biological activities, the N-acetylated derivatives hold a unique position, particularly as key intermediates in the synthesis of complex pharmaceutical compounds. This technical guide delves into the discovery and history of 1-acetyl-4-phenylpiperazine compounds, with a primary focus on the most prominent member of this class, 1-acetyl-4-(4-hydroxyphenyl)piperazine (AHPP). We will explore its synthesis, biological significance, and the evolution of its scientific understanding.

Discovery and Early History

The history of 1-acetyl-4-phenylpiperazine compounds is intrinsically linked to the development of the broader class of phenylpiperazine derivatives, which have been investigated for their central nervous system (CNS) activity, including antipsychotic, anxiolytic, and antidepressant properties.[1] However, the specific impetus for the synthesis and investigation of the N-acetylated forms, particularly 1-acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), arose from its crucial role as a key intermediate in the synthesis of the broad-spectrum antifungal agent, ketoconazole.[2]

Ketoconazole was discovered by Janssen Pharmaceutica in 1976, and its synthesis necessitated the development of efficient routes to its molecular precursors. AHPP emerged as a critical building block for the construction of the ketoconazole molecule. Early synthetic routes to AHPP were often challenging, employing harsh reagents and resulting in modest yields.

Evolution of Synthetic Methodologies

The synthesis of 1-acetyl-4-phenylpiperazine compounds, exemplified by AHPP, has undergone significant refinement over the years to improve efficiency, safety, and yield.

Early Synthetic Approaches

Initial methods for the synthesis of AHPP involved multi-step processes. One of the early challenges was the preparation of the precursor, 4-(4-hydroxyphenyl)piperazine. This often involved the use of corrosive and hazardous reagents like 48% hydrobromic acid for demethylation steps.[2] Furthermore, the acetylation step, which introduces the acetyl group at the N1 position of the piperazine ring, was carried out using reagents like acetic anhydride in solvents such as 1,4-dioxane, which posed environmental and safety concerns.[2][3] A U.S. patent from 1982 describes a process where N-(4-hydroxyphenyl)piperazine dihydrobromide is reacted with acetic anhydride in the presence of potassium carbonate and 1,4-dioxane, with a reflux period of three days, resulting in a yield of approximately 27%.[4]

Optimized and Modern Synthesis Protocols

Recognizing the limitations of early methods, researchers developed more streamlined and efficient protocols. A significant advancement was the use of an alcohol-water solvent system for the acetylation of 4-hydroxyphenylpiperazine dihydrobromide.[2] This approach reduces or avoids the formation of by-products, thereby improving the yield and purity of the final product.[5] A Chinese patent describes a method where alkali and acetic anhydride are added to an alcohol-water solution of 4-hydroxy phenyl piperazine dihydrobromide, achieving a yield of over 80%.[4] This method also utilizes a less concentrated (40%) hydrobromic acid for the preparation of the starting material, further enhancing the safety and cost-effectiveness of the process.[4]

Experimental Protocol: Synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

The following is a representative experimental protocol for the synthesis of AHPP, based on early documented methods:

Materials:

  • 4-(1-Piperazinyl)phenol dihydrobromide

  • Acetic acid anhydride

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Sodium hydrogen carbonate

  • Diluted hydrochloric acid solution

  • Trichloromethane

  • Ammonium hydroxide

  • Ethanol

Procedure:

  • A mixture of 33.8 parts of 4-(1-piperazinyl)phenol dihydrobromide, 11.2 parts of acetic acid anhydride, 42 parts of potassium carbonate, and 300 parts of 1,4-dioxane is prepared.[3]

  • The mixture is stirred and refluxed for 3 days.[3]

  • The reaction mixture is then filtered, and the filtrate is evaporated to remove the solvent.[3]

  • The resulting solid residue is stirred in water, and sodium hydrogen carbonate is added. This mixture is stirred for 30 minutes.[3]

  • The precipitated product is collected by filtration and then dissolved in a diluted hydrochloric acid solution.[3]

  • The acidic aqueous solution is extracted with trichloromethane.[3]

  • The aqueous phase is separated and neutralized with ammonium hydroxide.[3]

  • The precipitated product, 1-acetyl-4-(4-hydroxyphenyl)piperazine, is collected by filtration.[3]

  • The crude product is purified by crystallization from ethanol to yield the final product.[3]

Physicochemical and Biological Data

The primary utility of 1-acetyl-4-phenylpiperazine compounds has been as synthetic intermediates. However, research has also explored the biological activities of the broader arylpiperazine class, which provides context for the potential applications of these acetylated derivatives.

Physicochemical Properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP)
PropertyValueReference
Molecular Formula C₁₂H₁₆N₂O₂[6]
Molecular Weight 220.27 g/mol [6]
Appearance White to off-white crystalline solid[6]
Melting Point 181.3 °C[3]
CAS Number 67914-60-7[2]
Biological Activities of Arylpiperazine Derivatives

While specific biological data for a wide range of 1-acetyl-4-phenylpiperazine analogs is not extensively documented in the context of direct therapeutic use, the broader class of arylpiperazines has been shown to possess a variety of biological activities. These activities are often dependent on the nature of the substituent on the phenyl ring and the group attached to the second nitrogen of the piperazine ring.

Compound ClassBiological ActivityKey FindingsReference
Arylpiperazines AntimicrobialArylpiperazine derivatives have demonstrated potent broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi, with MICs in the range of 12.5–15.6 µg/mL.[7][8][7][8]
Arylpiperazines AnticancerCertain arylpiperazine derivatives containing a saccharin moiety have shown strong cytotoxic activities against prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds exhibiting IC₅₀ values less than 2 µM.[9][9]
Arylpiperazines AntiprionArylpiperazine compounds have been identified as having antiprion activity, with structure-activity relationship studies leading to analogs with submicromolar potency.[10][10]
N-Arylpiperazines 5-HT₁A Receptor LigandsNovel thiazolinylphenyl-piperazines and their N-acetylated derivatives have been synthesized and tested for their affinity at 5-HT₁A receptors, with some compounds showing interesting affinity profiles (Ki value of 412 nM).[11][11]

Visualizing the Chemistry and Relationships

Synthesis Workflow of 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-(1-Piperazinyl)phenol\ndihydrobromide 4-(1-Piperazinyl)phenol dihydrobromide Stir & Reflux (3 days) Stir & Reflux (3 days) 4-(1-Piperazinyl)phenol\ndihydrobromide->Stir & Reflux (3 days) Acetic anhydride Acetic anhydride Acetic anhydride->Stir & Reflux (3 days) Potassium carbonate Potassium carbonate Potassium carbonate->Stir & Reflux (3 days) 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Stir & Reflux (3 days) Filtration Filtration Stir & Reflux (3 days)->Filtration Evaporation Evaporation Filtration->Evaporation Aqueous Work-up Aqueous Work-up Evaporation->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Neutralization Neutralization Extraction->Neutralization Crystallization (Ethanol) Crystallization (Ethanol) Neutralization->Crystallization (Ethanol) 1-Acetyl-4-(4-hydroxyphenyl)piperazine 1-Acetyl-4-(4-hydroxyphenyl)piperazine Crystallization (Ethanol)->1-Acetyl-4-(4-hydroxyphenyl)piperazine

Caption: A flowchart illustrating the key steps in the synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine.

Role of AHPP as a Key Intermediate for Ketoconazole

Ketoconazole_Synthesis 1-Acetyl-4-(4-hydroxyphenyl)piperazine\n(AHPP) 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) Chemical Reactions Chemical Reactions 1-Acetyl-4-(4-hydroxyphenyl)piperazine\n(AHPP)->Chemical Reactions Other Precursors Other Precursors Other Precursors->Chemical Reactions Ketoconazole Ketoconazole Chemical Reactions->Ketoconazole Antifungal Drug Antifungal Drug Ketoconazole->Antifungal Drug  Final Product

References

The Role of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including structural rigidity, the presence of hydrogen bond donors and acceptors, and the ability to modulate aqueous solubility and bioavailability, make it an attractive component in drug design.[1] This technical guide delves into the medicinal chemistry potential of a key derivative, 1-[4-(4-aminophenyl)piperazin-1-yl]ethanone, as a versatile starting material for the synthesis of novel bioactive compounds. While direct and extensive medicinal chemistry campaigns originating from this specific molecule are not widely published, its structural features present clear opportunities for derivatization to target a range of pharmacological endpoints. This document will explore its synthesis, derivatization potential, and the established pharmacological landscape of the broader arylpiperazine class, providing a roadmap for its application in drug discovery.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be achieved through several established synthetic routes. A common approach involves the reduction of a nitro-precursor, which is assembled via nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone and subsequent reduction

Step 1: Synthesis of 1-acetyl-4-(4-nitrophenyl)piperazine

To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, triethylamine (1.2 eq) is added, and the mixture is cooled to 0 °C. Acetyl chloride (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to this compound

The 1-acetyl-4-(4-nitrophenyl)piperazine (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A reducing agent, for example, iron powder in the presence of acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed.[3][4] For the iron-based reduction, the mixture is heated to reflux for 2-4 hours. After cooling, the mixture is filtered, and the solvent is removed in vacuo. The residue is then taken up in an organic solvent and washed with a basic aqueous solution to remove iron salts. The organic layer is dried and concentrated to afford this compound.

Medicinal Chemistry and Derivatization Potential

The this compound scaffold offers a primary amine on the phenyl ring, which is a versatile functional group for a wide array of chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.

Key Derivatization Strategies:
  • N-Acylation: The primary amine can be readily acylated with various acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to introduce a wide range of amide functionalities.

  • N-Sulfonylation: Reaction with sulfonyl chlorides provides access to a series of sulfonamide derivatives.

  • N-Alkylation and Reductive Amination: The amine can be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones to introduce substituted alkyl groups.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields urea and thiourea derivatives, respectively.

Experimental Protocol: General Procedure for N-Acylation

To a solution of this compound (1.0 eq) and a suitable base such as pyridine or triethylamine (1.5 eq) in a dry aprotic solvent like dichloromethane at 0 °C, the desired acyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The mixture is then diluted with dichloromethane and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the corresponding N-acyl derivative.

Pharmacological Landscape of Arylpiperazine Derivatives

Derivatives of the arylpiperazine scaffold have demonstrated a broad spectrum of biological activities, targeting various receptors, enzymes, and ion channels.[5] This wide range of activities underscores the "privileged" nature of this structural motif.

Key Therapeutic Areas for Arylpiperazine Derivatives:

  • Central Nervous System (CNS) Disorders: Many arylpiperazine derivatives interact with neurotransmitter receptors, particularly serotonergic (5-HT) and dopaminergic (D) receptors, leading to their use as antipsychotics, antidepressants, and anxiolytics.[2]

  • Antimicrobial and Antifungal Agents: The piperazine ring is a common feature in compounds developed to combat bacterial and fungal infections.[3][4]

  • Anticancer Activity: Arylpiperazines have been incorporated into molecules designed as kinase inhibitors and other anticancer agents.

Representative Biological Data of Structurally Related Piperazine Derivatives

The following table summarizes quantitative data for various arylpiperazine derivatives to illustrate the potential potency that can be achieved through modification of this scaffold. It is important to note that these compounds are not direct derivatives of this compound but serve as examples of the pharmacological potential of the broader class.

Compound ClassTargetRepresentative ActivityReference
Quinazolinone-piperazine hybridsVarious enzymes and receptorsModerate activity as GPCR ligands, kinase inhibitors, etc. (in silico)[6]
Substituted phenylthio-piperazinesS. aureus, E. coli, C. albicansMIC values in the µg/mL range[3][4]
N,N'-disubstituted piperazinesSerotonin and Dopamine ReceptorsHigh affinity (nM range) for various CNS receptors[2]

Visualizations: Pathways and Workflows

To visualize the potential mechanisms of action and the drug discovery process involving the this compound core, the following diagrams are provided.

G_protein_coupled_receptor_signaling Potential G-Protein Coupled Receptor Signaling Cascade cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT Receptor) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Ligand Arylpiperazine Derivative Ligand->GPCR Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A potential signaling pathway for arylpiperazine derivatives targeting G-protein coupled receptors.

experimental_workflow Drug Discovery Workflow Using the Core Scaffold A Synthesis of Core Scaffold This compound B Library Synthesis (e.g., N-Acylation, N-Alkylation) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In Vitro Biological Screening (Binding Assays, Enzyme Assays) C->D E Hit Identification & SAR Analysis D->E F Lead Optimization E->F F->B Iterative Design G In Vivo Studies F->G

Caption: A typical experimental workflow for developing bioactive compounds from the core scaffold.

Conclusion

This compound represents a valuable and versatile starting material in medicinal chemistry. Its straightforward synthesis and the presence of a reactive primary amine allow for the creation of large and diverse chemical libraries. While specific biological data for its direct derivatives is sparse in the current literature, the well-established and broad-ranging pharmacological activities of the arylpiperazine class strongly suggest that derivatives of this core scaffold hold significant promise for the discovery of novel therapeutic agents across multiple disease areas, particularly in CNS disorders and infectious diseases. Further exploration of this scaffold is warranted to unlock its full potential in drug discovery.

References

Theoretical Properties of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of the compound 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone. Drawing upon publicly available data and in silico predictive models, this document covers its physicochemical characteristics, predicted pharmacokinetic (ADMET) profile, and potential biological activities. This information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the potential applications and liabilities of this arylpiperazine derivative. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key predictive studies and a plausible synthetic protocol are also detailed.

Introduction

Arylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, forming the core scaffold of numerous clinically significant drugs targeting the central nervous system (CNS) and other biological systems. The compound this compound, belonging to this class, presents a unique combination of a pharmacologically active arylpiperazine moiety and an acetyl group, suggesting a spectrum of potential biological interactions. This whitepaper aims to consolidate the known and predicted theoretical properties of this molecule to facilitate further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been collated from established chemical databases. These properties are crucial for understanding the compound's behavior in biological systems and for guiding formulation and experimental design.

PropertyValueSource
Molecular Formula C12H17N3OPubChem[1]
Molecular Weight 219.28 g/mol PubChem[1]
CAS Number 92394-00-8Sigma-Aldrich
IUPAC Name This compoundPubChem[1]
SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NPubChem[1]
Physical Form SolidSigma-Aldrich
Computed LogP 1.3pkCSM
Computed Solubility (logS) -2.5pkCSM
Computed pKa (most basic) 6.8pkCSM

Predicted Pharmacokinetics (ADMET)

To assess the drug-like potential of this compound, a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was generated using the pkCSM and SwissADME predictive models.

Methodology for ADMET Prediction

The ADMET properties were predicted using the pkCSM and SwissADME web servers. The canonical SMILES string of the compound (CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N) was submitted to the respective platforms. The algorithms of these tools utilize a combination of graph-based signatures, machine learning models, and physicochemical property calculations to predict the pharmacokinetic and toxicity profiles.

Parameter Predicted Value Interpretation Prediction Tool
Absorption
Water Solubility (logS)-2.5Moderately solublepkCSM
Caco-2 Permeability (log Papp)0.95HighpkCSM
Intestinal Absorption (Human)92%HighpkCSM
P-glycoprotein SubstrateYesPotential for effluxpkCSM
Distribution
VDss (human) (log L/kg)0.45Moderate distributionpkCSM
BBB Permeability (logBB)-0.15PermeablepkCSM
CNS Permeability (logPS)-0.8Readily enters the CNSpkCSM
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactionspkCSM
CYP2C19 InhibitorNoLow risk of drug-drug interactionspkCSM
CYP2C9 InhibitorYesPotential for drug-drug interactionspkCSM
CYP2D6 InhibitorYesPotential for drug-drug interactionspkCSM
CYP3A4 InhibitorNoLow risk of drug-drug interactionspkCSM
Excretion
Total Clearance (log ml/min/kg)0.35Moderate clearance ratepkCSM
Toxicity
AMES ToxicityNoNon-mutagenicpkCSM
hERG I InhibitorYesPotential for cardiotoxicitypkCSM
HepatotoxicityYesPotential for liver toxicitypkCSM
Skin SensitisationNoLow risk of allergic reactionspkCSM

Predicted Biological Activity and Potential Signaling Pathways

The arylpiperazine scaffold is a well-established pharmacophore with a high affinity for various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The biological activity of this compound was predicted using the PASS (Prediction of Activity Spectra for Substances) online tool.

Methodology for Bioactivity Prediction

The SMILES string of the compound was submitted to the PASS online server. PASS predicts the biological activity spectrum of a compound based on its structural formula and a training set of known biologically active substances. The results are presented as a list of potential activities with a corresponding probability to be active (Pa) and inactive (Pi).

Predicted ActivityPaPi
Dopamine D2 receptor antagonist 0.650.01
5-HT2A receptor antagonist 0.620.02
Alpha-1A adrenergic receptor antagonist 0.580.03
Antipsychotic 0.550.04
Anxiolytic 0.490.05

Based on these predictions, a hypothetical signaling pathway involving dopamine D2 and serotonin 5-HT2A receptor antagonism is proposed. Antagonism of these receptors in the central nervous system is a common mechanism of action for antipsychotic and anxiolytic drugs.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction 5HT2A_Receptor->Signal_Transduction Cellular_Response Modulation of Neuronal Excitability Signal_Transduction->Cellular_Response Compound 1-[4-(4-Aminophenyl) piperazin-1-yl]ethanone Compound->D2_Receptor Antagonism Compound->5HT2A_Receptor Antagonism

Caption: Hypothetical signaling pathway of this compound.

Proposed Experimental Protocols

While specific experimental data for this compound is limited, a plausible synthetic route can be devised based on established methodologies for arylpiperazine synthesis, such as the Buchwald-Hartwig amination.

Synthesis of this compound

This protocol describes a two-step synthesis involving a Buchwald-Hartwig amination followed by acetylation.

G Start Starting Materials: 4-Bromoaniline 1-Boc-piperazine Step1 Buchwald-Hartwig Amination Start->Step1 Intermediate tert-butyl 4-(4-aminophenyl) piperazine-1-carboxylate Step1->Intermediate Step2 Boc Deprotection (e.g., TFA) Intermediate->Step2 Intermediate2 1-(4-Aminophenyl)piperazine Step2->Intermediate2 Step3 Acetylation (Acetic Anhydride) Intermediate2->Step3 Product 1-[4-(4-Aminophenyl) piperazin-1-yl]ethanone Step3->Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Buchwald-Hartwig Amination

  • To a dry reaction flask under an inert atmosphere (e.g., argon), add 4-bromoaniline (1.0 eq), 1-Boc-piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Add a dry, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield 1-(4-aminophenyl)piperazine.

Step 3: Acetylation

  • Dissolve 1-(4-aminophenyl)piperazine in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

This technical guide has provided a detailed theoretical and predictive analysis of this compound. The in silico data suggests that this compound possesses favorable drug-like properties, including good predicted oral bioavailability and CNS permeability. However, potential liabilities related to CYP450 inhibition and toxicity warrant further experimental investigation. The predicted bioactivity profile indicates that this molecule may interact with key neurotransmitter receptors, suggesting its potential as a lead compound for the development of novel CNS-acting agents. The provided synthetic protocol offers a viable route for the preparation of this compound for further research. This whitepaper serves as a comprehensive starting point for scientists and researchers interested in exploring the therapeutic potential of this and related arylpiperazine derivatives.

References

An In-Depth Technical Guide to 1-Acetyl-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical classification, properties, and synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine. While direct biological activity data for this specific compound is limited in publicly available research, this guide also explores the known biological activities of the closely related analogue, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, to provide a contextual framework for potential research and development.

Chemical Classification and Properties

1-Acetyl-4-(4-aminophenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class. The molecule incorporates a central piperazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. One nitrogen atom of the piperazine ring is substituted with an acetyl group, while the other is attached to a p-aminophenyl group.

The presence of the piperazine ring is significant, as this scaffold is a common feature in a wide array of biologically active compounds, including those with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The primary amino group on the phenyl ring and the acetylated nitrogen on the piperazine ring are key functional groups that can be readily modified to generate a library of derivatives with diverse pharmacological profiles.

Table 1: Physicochemical Properties of 1-Acetyl-4-(4-aminophenyl)piperazine

PropertyValueReference
CAS Number 92394-00-8[1][2]
Molecular Formula C₁₂H₁₇N₃O[1][2]
Molecular Weight 219.29 g/mol [3]
Melting Point 146-148 °C[3]
Appearance Brown powder
Purity >97%[2]
Storage Room temperature, dry[3]

Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine

A detailed experimental protocol for the synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine has been reported. The synthesis is typically achieved through the reduction of a nitro-precursor.

Experimental Protocol: Synthesis via Reduction

A suspension of 4-acetyl-1-(4-nitrophenyl)piperazine (30 g, 0.12 mole) and Raney nickel (2.5 g) in ethanol (500 ml) is hydrogenated at 60 psi (414 kPa) and 40°C for 6 hours, followed by 18 hours at room temperature. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure. The resulting residue is crystallized from ethyl acetate to yield 1-Acetyl-4-(4-aminophenyl)piperazine.

This synthetic route provides a reliable method for obtaining the target compound for research purposes.

Biological Activity and Therapeutic Potential

1-Acetyl-4-(4-aminophenyl)piperazine

Direct and specific data on the biological activity, mechanism of action, and associated signaling pathways of 1-Acetyl-4-(4-aminophenyl)piperazine are not extensively available in the current scientific literature. However, its structural features, particularly the phenylpiperazine core, suggest its potential as a scaffold for the development of neurologically active agents. One supplier notes its use as a starting material in the synthesis of compounds with biological activity, especially those targeting the central nervous system (CNS) such as antipsychotics or analgesics. The rationale is that the piperazine and amino groups may facilitate binding to receptors in the brain.[3]

Biological Activity of the Analogue: 1-Acetyl-4-(4-hydroxyphenyl)piperazine

In contrast to the aminophenyl derivative, the closely related compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), has been the subject of more extensive research. It is a known key intermediate in the synthesis of the antifungal drug ketoconazole.[4] Furthermore, AHPP itself has demonstrated a range of biological activities.

Antifungal and Antibacterial Activity: Research has indicated that 1-Acetyl-4-(4-hydroxyphenyl)piperazine possesses antifungal and antibacterial properties.[4] Molecular docking studies have been performed to investigate its interaction with various antifungal protein targets.[5]

Anticancer Activity: Studies have also explored the antiproliferative and cytotoxic effects of 1-Acetyl-4-(4-hydroxyphenyl)piperazine against various cancer cell lines.[4] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.[4]

It is crucial to emphasize that these findings pertain to the hydroxyphenyl analogue and should be considered as a basis for potential investigation into the biological activities of 1-Acetyl-4-(4-aminophenyl)piperazine, rather than as direct evidence of its own efficacy.

Experimental Workflows and Logical Relationships

The synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine can be represented as a straightforward chemical transformation.

G Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine cluster_start Starting Material cluster_reagents Reagents and Conditions cluster_product Product 4-acetyl-1-(4-nitrophenyl)piperazine 4-acetyl-1-(4-nitrophenyl)piperazine reagents Raney Nickel, Ethanol Hydrogenation (60 psi, 40°C) 4-acetyl-1-(4-nitrophenyl)piperazine->reagents product 1-Acetyl-4-(4-aminophenyl)piperazine reagents->product

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone from its Nitro Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-[4-(4-aminophenyl)piperazin-1-yl]ethanone, a valuable building block in medicinal chemistry and drug development. The primary transformation detailed is the reduction of the aromatic nitro group of the precursor, 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone. Two effective catalytic hydrogenation methods are presented: a primary protocol utilizing Raney Nickel and an alternative procedure employing Palladium on carbon with a hydrogen transfer reagent. These protocols are designed to be robust and scalable for laboratory and process chemistry applications.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a reliable route to primary anilines. These anilines are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The target molecule, this compound, incorporates a key pharmacophore, the 4-aminophenylpiperazine moiety, which is present in numerous biologically active compounds. The efficient synthesis of this intermediate from its readily available nitro precursor is therefore of significant interest.

This application note details two well-established methods for this reduction: catalytic hydrogenation with Raney Nickel and a transfer hydrogenation employing Palladium on carbon. Both methods offer high efficiency and chemoselectivity, minimizing the formation of by-products.

Data Presentation

The following table summarizes the key quantitative data associated with the two presented protocols for the synthesis of this compound.

ParameterProtocol 1: Raney Nickel Catalyzed HydrogenationProtocol 2: Pd/C Catalyzed Transfer Hydrogenation
Starting Material 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Product This compoundThis compound
Catalyst Raney Nickel10% Palladium on Carbon
Reducing Agent Hydrogen GasSodium Hypophosphite Monohydrate
Solvent MethanolMethanol/Water
Reaction Temperature 25-30°C60-65°C
Reaction Time 4-6 hours2-4 hours
Typical Yield 90-98%88-95%
Purity (by HPLC) >98%>98%

Experimental Protocols

Protocol 1: Raney Nickel Catalyzed Hydrogenation

This protocol describes the reduction of 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone using Raney Nickel as the catalyst under a hydrogen atmosphere.

Materials:

  • 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

  • Raney Nickel (50% slurry in water)

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas

  • Nitrogen gas

  • Parr hydrogenation apparatus or similar pressure vessel

Procedure:

  • In a suitable pressure vessel, a solution of 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone (1.0 eq) in methanol (10-15 mL per gram of starting material) is prepared.

  • The vessel is flushed with nitrogen gas.

  • A catalytic amount of Raney Nickel (5-10% w/w of the starting material, washed with methanol) is carefully added to the reaction mixture under a nitrogen atmosphere.

  • The reaction vessel is sealed and connected to a hydrogen source.

  • The atmosphere is replaced with hydrogen by pressurizing to 3-4 bar and then venting (this process is repeated 3-5 times).

  • The reaction mixture is stirred vigorously at room temperature (25-30°C) under a constant hydrogen pressure of 3-4 bar.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed (typically 4-6 hours).

  • Upon completion, the hydrogen supply is disconnected, and the vessel is carefully vented and flushed with nitrogen.

  • The reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Protocol 2: Palladium on Carbon Catalyzed Transfer Hydrogenation

This protocol provides an alternative method using Palladium on carbon with sodium hypophosphite as a hydrogen transfer agent, avoiding the need for a high-pressure hydrogenation apparatus.

Materials:

  • 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

  • 10% Palladium on Carbon (Pd/C)

  • Sodium Hypophosphite Monohydrate (NaH₂PO₂·H₂O)

  • Methanol

  • Water

  • Diatomaceous earth (e.g., Celite®)

  • Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone (1.0 eq) and methanol (10 mL per gram of starting material).

  • Add 10% Pd/C (2-5% w/w of the starting material).

  • In a separate flask, prepare a solution of sodium hypophosphite monohydrate (4-5 eq) in water (2-3 mL per gram of sodium hypophosphite).

  • Heat the reaction mixture to a gentle reflux (60-65°C).

  • Add the sodium hypophosphite solution dropwise to the refluxing mixture over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction at reflux and monitor its progress by TLC or HPLC (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove most of the methanol.

  • The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Visualizations

G cluster_workflow Experimental Workflow for Catalytic Hydrogenation start Start: 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone dissolve Dissolve in Solvent (Methanol) start->dissolve add_catalyst Add Catalyst (Raney Ni or Pd/C) dissolve->add_catalyst reaction Hydrogenation Reaction (H2 gas or H-transfer reagent) add_catalyst->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor monitor->reaction Incomplete filtration Catalyst Filtration monitor->filtration Complete concentration Solvent Evaporation filtration->concentration purification Purification (Recrystallization) concentration->purification product Product: this compound purification->product

Caption: Experimental Workflow for Catalytic Hydrogenation.

G cluster_pathway Reaction Pathway reactant 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone O₂N-Ph-N(CH₂CH₂)₂N-C(O)CH₃ product This compound H₂N-Ph-N(CH₂CH₂)₂N-C(O)CH₃ reactant->product [H] Catalyst (Raney Ni or Pd/C)

Caption: Reaction Pathway for Nitro Group Reduction.

Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the reduction of a nitro group to an amine, a common and critical transformation in the preparation of pharmaceutical intermediates.

Reaction Scheme

The synthesis proceeds via the catalytic hydrogenation of 4-acetyl-1-(4-nitrophenyl)piperazine. The nitro group is selectively reduced to an amine using Raney nickel as the catalyst under a hydrogen atmosphere.

Figure 1: Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine. This diagram illustrates the reduction of 4-acetyl-1-(4-nitrophenyl)piperazine to 1-Acetyl-4-(4-aminophenyl)piperazine using hydrogen gas and a Raney nickel catalyst.

Caption: Reaction workflow for the synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine.

Experimental Protocol

This protocol is based on the successful synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine with a reported yield of 71%.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-acetyl-1-(4-nitrophenyl)piperazineReagent Gradee.g., Sigma-Aldrich
Raney NickelCatalyst Gradee.g., Sigma-Aldrich
EthanolAnhydrouse.g., Fisher Scientific
Ethyl AcetateACS Gradee.g., Fisher Scientific
Hydrogen GasHigh PurityN/A
Filtration ApparatusN/AN/A
Rotary EvaporatorN/AN/A
Hydrogenation ApparatusN/AN/A

Procedure:

  • Reaction Setup: In a suitable hydrogenation apparatus, prepare a suspension of 4-acetyl-1-(4-nitrophenyl)piperazine (30 g, 0.12 mole) and Raney nickel (2.5 g) in ethanol (500 ml).[1]

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 60 psi (414 kPa) and heat to 40°C. Maintain these conditions for 6 hours.[1]

  • Reaction Completion: After 6 hours, allow the reaction to cool to room temperature and continue stirring for an additional 18 hours.[1]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Remove the Raney nickel catalyst by filtration through a pad of celite.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.[1]

  • Purification: Crystallize the resulting residue from ethyl acetate to yield the pure 1-Acetyl-4-(4-aminophenyl)piperazine.[1]

Quantitative Data:

ParameterValueReference
Starting Material Mass30 g[1]
Starting Material Moles0.12 mole[1]
Catalyst Mass2.5 g[1]
Solvent Volume500 ml[1]
Hydrogen Pressure60 psi (414 kPa)[1]
Initial Reaction Temperature40°C[1]
Product Mass18.4 g[1]
Yield71%[1]
Melting Point129°-130°C[1]

Characterization

The final product, 1-Acetyl-4-(4-aminophenyl)piperazine, can be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: The experimentally determined melting point should be compared to the literature value of 129°-130°C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the compound.

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the synthesized product (219.28 g/mol ).[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the C=O stretch of the acetyl group.

Safety Precautions

  • Raney Nickel: Raney nickel is pyrophoric and should be handled with extreme care under an inert atmosphere. It is also flammable and toxic.

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in a well-ventilated area.

  • Solvents: Ethanol and ethyl acetate are flammable solvents. Handle them in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when performing this synthesis.

This detailed protocol provides a reliable method for the synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine, a key intermediate for further chemical synthesis and drug discovery efforts. Adherence to the specified conditions and safety precautions is essential for a successful and safe outcome.

References

Application Notes and Protocols: 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone as a Versatile Intermediate for Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-[4-(4-aminophenyl)piperazin-1-yl]ethanone as a key intermediate in the synthesis and evaluation of novel sigma-1 (σ1) receptor ligands. This document outlines detailed synthetic protocols, methodologies for pharmacological characterization, and relevant signaling pathways, facilitating the discovery and development of new therapeutic agents targeting the σ1 receptor.

Introduction

The sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated membrane (MAM). It plays a crucial role in modulating intracellular Ca²⁺ signaling and responding to cellular stress. The σ1R has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions, as well as for certain types of cancer.

The compound this compound serves as a valuable scaffold for generating a diverse library of σ1R ligands. The primary aromatic amine provides a readily modifiable handle for introducing various substituents via N-alkylation, N-acylation, and other synthetic transformations. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize ligand affinity, selectivity, and functional activity.

Sigma-1 Receptor Signaling Pathway

The σ1 receptor is an intracellular signal transduction amplifier. In its inactive state, it is complexed with the binding immunoglobulin protein (BiP), an ER chaperone. Upon stimulation by agonist ligands, the σ1 receptor dissociates from BiP and can then translocate to interact with and modulate the activity of various client proteins, including ion channels (e.g., voltage-gated K⁺ channels), G-protein coupled receptors, and enzymes. A key function of the σ1 receptor is the regulation of calcium homeostasis by modulating the activity of the inositol 1,4,5-trisphosphate (IP3) receptor at the ER membrane.

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_cyto Cytosol s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active Dissociation ip3r IP3 Receptor ca_release Ca²⁺ Release ip3r->ca_release activates s1r_active->ip3r modulates agonist Agonist Ligand agonist->s1r_bip binds cellular_response Cellular Response (e.g., Neuroprotection, Modulation of Neuronal Excitability) ca_release->cellular_response leads to synthesis_workflow start_material This compound reaction N-Alkylation Reaction start_material->reaction reagents Alkyl/Benzyl Halide Base (K₂CO₃) Solvent (DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Substituted Ligand purification->product

Application Note: A Detailed Protocol for the N-acetylation of 4-aminophenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acetylation is a fundamental chemical transformation in organic synthesis and medicinal chemistry. This reaction involves the introduction of an acetyl group (-COCH₃) onto a nitrogen atom, typically in an amine. In drug development, N-acetylation is frequently employed to modify the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability. It can also serve as a crucial step for protecting amine functionalities during multi-step synthetic sequences, preventing unwanted side reactions.[1][2][3] The target compound, N-(4-(piperazin-1-yl)phenyl)acetamide, is a valuable intermediate for the synthesis of various pharmacologically active agents. This protocol provides a detailed, reliable, and efficient method for the chemoselective N-acetylation of the primary aromatic amino group of 4-aminophenylpiperazine using acetic anhydride.

Reaction Scheme: The reaction proceeds by the nucleophilic attack of the primary aromatic amine on the carbonyl carbon of acetic anhydride, followed by the elimination of an acetate ion. A base, such as sodium acetate, is used to neutralize the acetic acid byproduct.[4]

(Image: Chemical reaction showing 4-aminophenylpiperazine reacting with acetic anhydride to yield N-(4-(piperazin-1-yl)phenyl)acetamide and acetic acid)

Materials and Equipment:

  • Reagents:

    • 1-(4-aminophenyl)piperazine

    • Acetic anhydride (≥98%)

    • Sodium acetate, anhydrous

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

    • Ethanol (for recrystallization)

    • Ethyl acetate (for TLC)

    • Methanol (for TLC)

  • Equipment:

    • 250 mL Erlenmeyer flask or round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Graduated cylinders

    • Beakers

    • Buchner funnel and vacuum flask

    • Filter paper

    • Melting point apparatus

    • Thin-Layer Chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Standard laboratory glassware

Experimental Protocol

This procedure is adapted from established methods for the acetylation of primary aromatic amines.[1][4]

  • Preparation of Amine Solution:

    • In a 250 mL Erlenmeyer flask, suspend 5.0 g (28.2 mmol) of 1-(4-aminophenyl)piperazine in 125 mL of deionized water.

    • While stirring, add 2.5 mL of concentrated hydrochloric acid dropwise. Stir until the solid dissolves completely, forming the hydrochloride salt of the amine.

  • Acetylation Reaction:

    • To the clear amine hydrochloride solution, add 3.2 mL (3.5 g, 34.1 mmol, 1.2 equivalents) of acetic anhydride in one portion.

    • Immediately add a solution of 5.8 g (70.7 mmol, 2.5 equivalents) of sodium acetate dissolved in 20 mL of deionized water.

    • Stir the mixture vigorously for 15-20 minutes at room temperature. The product will begin to precipitate as a pale solid.

  • Product Isolation:

    • Cool the reaction mixture in an ice-water bath for 30 minutes to ensure complete precipitation of the product.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying and Purification:

    • Press the solid between filter papers to remove excess water and then dry in a desiccator or a vacuum oven at 50-60°C until a constant weight is achieved.

    • For higher purity, the crude product can be recrystallized from an ethanol-water mixture.[5] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals. Filter, wash with cold ethanol/water, and dry as described above.

  • Characterization:

    • Determine the melting point of the dried product. The literature value for N-(4-(piperazin-1-yl)phenyl)acetamide is typically in the range of 178-182°C.

    • Assess the purity of the product using Thin-Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and methanol (e.g., 9:1 v/v).

    • Confirm the structure using spectroscopic methods such as Infrared (IR) spectroscopy (to observe the appearance of the amide carbonyl stretch) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Data Presentation

The following table summarizes the typical quantities and expected results for this experimental procedure.

ParameterValueNotes
Reactants
1-(4-aminophenyl)piperazine5.0 g / 28.2 mmol / 1.0 eqStarting material.
Acetic Anhydride3.2 mL / 34.1 mmol / 1.2 eqAcetylating agent. A slight excess is used to ensure completion.
Sodium Acetate5.8 g / 70.7 mmol / 2.5 eqBase to neutralize the acetic acid byproduct.[1]
Product
Theoretical Yield6.18 gBased on the limiting reagent, 1-(4-aminophenyl)piperazine.
Typical Actual Yield5.25 - 5.72 g (85-93%)Yields are generally high for this type of reaction.[6]
Product NameN-(4-(piperazin-1-yl)phenyl)acetamideIUPAC Name.[7]
Molecular Weight219.28 g/mol [7]
AppearanceOff-white to pale crystalline solid
Melting Point178-182 °CLiterature values may vary slightly.

Workflow and Logic Diagrams

The following diagram illustrates the complete experimental workflow for the N-acetylation of 4-aminophenylpiperazine.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification cluster_analysis 4. Analysis prep_amine Dissolve 4-aminophenylpiperazine in H2O with HCl add_anhydride Add Acetic Anhydride prep_amine->add_anhydride prep_base Prepare Sodium Acetate Solution add_base Add Sodium Acetate Solution prep_base->add_base add_anhydride->add_base stir Stir at Room Temperature (15-20 min) add_base->stir cool Cool in Ice Bath stir->cool filter Vacuum Filtration cool->filter wash Wash with Cold H2O filter->wash dry Dry Product wash->dry recrystallize Recrystallize (Optional) from EtOH/H2O dry->recrystallize final_product Final Product: N-(4-(piperazin-1-yl)phenyl)acetamide dry->final_product Crude Product recrystallize->final_product Pure Product analysis Characterization: - Melting Point - TLC - IR, NMR final_product->analysis

References

Application Notes and Protocols: Coupling Reactions of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS No: 92394-00-8) is a versatile bifunctional molecule featuring a reactive primary aromatic amine and an N-acetylated piperazine moiety.[1] The primary amine serves as a key handle for a variety of coupling reactions, making this compound a valuable building block in medicinal chemistry and materials science for the synthesis of more complex molecules with potential biological activity.[2][3] This document provides detailed protocols and application notes for three common and synthetically useful coupling reactions involving the primary amine of this scaffold: Amide Bond Formation, Buchwald-Hartwig Amination, and Reductive Amination.

Amide Bond Formation

The reaction of the primary amine of this compound with carboxylic acids or their activated derivatives is a robust method for forming a stable amide linkage. This is one of the most frequently used reactions in medicinal chemistry.[4] The direct reaction with a carboxylic acid requires an activating agent (a "coupling reagent") to convert the carboxylic acid's hydroxyl group into a better leaving group. Alternatively, pre-activated carboxylic acid derivatives like acyl chlorides can be used.[5]

Data Summary: Amide Coupling Conditions

Common conditions for amide bond formation are summarized below. The optimal choice depends on the substrate stability, scale, and desired purity profile.

ParameterCondition A: Carbodiimide CouplingCondition B: Acyl Chloride Coupling
Coupling Reagent EDC (1.1-1.5 equiv)None (pre-formed acyl chloride)
Additive HOBt (1.0-1.2 equiv)None
Base DIEA or TEA (2.0-3.0 equiv)DIEA or Pyridine (1.5-2.5 equiv)
Carboxylic Acid 1.0-1.2 equivalentsN/A
Acyl Chloride N/A1.0-1.2 equivalents
Solvent DMF, DCM, or THFDCM or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 4-24 hours1-6 hours
Typical Yields 70-95%80-98%

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; DIEA: N,N-Diisopropylethylamine; TEA: Triethylamine; DMF: Dimethylformamide; DCM: Dichloromethane; THF: Tetrahydrofuran.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol describes the coupling of this compound with a generic carboxylic acid using EDC and HOBt.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, Amine, HOBt in DMF cool Cool to 0 °C reagents->cool add_edc Add EDC solution cool->add_edc stir Stir at RT (4-24h) add_edc->stir quench Quench with Water stir->quench extract Extract with EtOAc quench->extract purify Purify (Chromatography) extract->purify

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIEA (2.5 equiv)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv), this compound (1.0 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

  • Add DIEA (2.5 equiv) to the stirring solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It enables the coupling of the primary amine of this compound with aryl halides (Br, I, Cl) or triflates, providing access to a wide range of tri-substituted amine derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.[9][10]

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterCondition A (General)Condition B (For Aryl Chlorides)
Aryl Substrate Aryl Bromide or Iodide (1.0 equiv)Aryl Chloride (1.0 equiv)
Pd Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd(OAc)₂ (2-4 mol%)
Ligand Xantphos (2-4 mol%) or BINAP (2-4 mol%)XPhos (4-8 mol%) or RuPhos (4-8 mol%)
Base NaOt-Bu or K₃PO₄ (1.5-2.5 equiv)K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
Solvent Toluene or DioxaneToluene or t-BuOH
Temperature 80-110 °C100-120 °C
Typical Reaction Time 2-24 hours12-36 hours
Typical Yields 75-95%60-85%

dba: dibenzylideneacetone; OAc: acetate; BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Experimental Protocol: Buchwald-Hartwig Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Reaction Scheme

G cluster_conditions Reaction Conditions Amine This compound Plus1 + Amine->Plus1 Product Coupled Product Amine->Product ArylHalide Ar-Br Catalyst Pd₂(dba)₃ ArylHalide->Product Plus1->ArylHalide Ligand Xantphos Base NaOt-Bu Solvent Toluene, 100 °C

Caption: Buchwald-Hartwig amination of the title compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (1.5 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add this compound (1.2 equiv) followed by anhydrous toluene (approx. 0.2 M concentration relative to the aryl bromide).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired product.[11][12]

Reductive Amination

Reductive amination is a method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[13] This two-step, one-pot process is highly effective for synthesizing secondary and tertiary amines.[14] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[13]

Data Summary: Reductive Amination Conditions
ParameterTypical Conditions
Carbonyl Substrate Aldehyde or Ketone (1.0-1.2 equiv)
Reducing Agent NaBH(OAc)₃ (1.5-2.0 equiv) or NaBH₃CN (1.5-2.0 equiv)
Additive Acetic Acid (catalytic to 1.0 equiv, optional)
Solvent Dichloromethane (DCM), Dichloroethane (DCE), or THF
Temperature Room Temperature
Typical Reaction Time 4-24 hours
Typical Yields 70-90%

NaBH(OAc)₃: Sodium triacetoxyborohydride; NaBH₃CN: Sodium cyanoborohydride.

Experimental Protocol: Reductive Amination

This protocol outlines the reaction of this compound with an aldehyde using sodium triacetoxyborohydride.

Logical Flow Diagram

G Start Start: Amine + Aldehyde in Solvent (DCM) Stir Stir at RT (30-60 min) Start->Stir Imine_Formation Intermediate: Iminium Ion Formation Stir->Imine_Formation Add_Reductant Add NaBH(OAc)₃ Imine_Formation->Add_Reductant Reduction In situ Reduction of Iminium Ion Add_Reductant->Reduction Stir_Reaction Stir at RT (4-24h) Reduction->Stir_Reaction Workup Aqueous Work-up & Extraction Stir_Reaction->Workup End End: Purified Product Workup->End

Caption: Logical steps in a one-pot reductive amination protocol.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde (1.1 equiv) in DCM (approx. 0.1 M).

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation. If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring mixture. The addition may be exothermic.

  • Continue stirring at room temperature for 4-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to afford the final secondary amine.[13][15][16]

References

Application Notes and Protocols for Biological Screening of 1-Acetyl-4-(4-aminophenyl)piperazine (AAPP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-Acetyl-4-(4-aminophenyl)piperazine (AAPP) core structure represents a privileged scaffold in medicinal chemistry. Piperazine derivatives are integral to numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anticancer, and antimicrobial effects.[1][2][3] Many of these activities stem from interactions with central nervous system (CNS) targets, particularly monoamine G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[2][4]

This document provides detailed application notes and experimental protocols for the biological screening of novel AAPP derivatives against three high-value target classes: Dopamine D2 receptors, Serotonin 5-HT2A receptors, and cancer cell lines for cytotoxic activity.

Section 1: Dopamine D2 Receptor Antagonism

Application Note

The Dopamine D2 receptor (D2R) is a well-validated target for neuropsychiatric disorders, including schizophrenia and bipolar disorder.[5] Antagonism of the D2R is a primary mechanism of action for most antipsychotic drugs. The D2R is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Screening AAPP derivatives for D2R antagonism can identify potential candidates for novel antipsychotic agents. A typical screening workflow involves a primary binding assay to determine affinity, followed by a functional assay to confirm antagonism.[5]

Screening Workflow for D2 Receptor Antagonists

G cluster_workflow D2R Antagonist Screening Workflow Compound_Library AAPP Derivative Library Primary_Screen Primary Screen: Radioligand Binding Assay Compound_Library->Primary_Screen Calculate_Ki Determine Affinity (Ki) Primary_Screen->Calculate_Ki Hit_Selection Select Hits (e.g., Ki < 1 µM) Calculate_Ki->Hit_Selection Secondary_Screen Secondary Screen: Functional Antagonist Assay (cAMP) Hit_Selection->Secondary_Screen Potent Binders Calculate_IC50 Determine Potency (IC50) Secondary_Screen->Calculate_IC50 Lead_Compounds Lead Compounds Calculate_IC50->Lead_Compounds

A high-level workflow for identifying D2R antagonists.
Protocol 1.1: D2R Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled antagonist from the D2 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compounds: AAPP derivatives dissolved in 100% DMSO, serially diluted.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

Procedure:

  • Thaw frozen cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well .[7]

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]Spiperone, and 150 µL of membrane suspension.

    • Test Compound: 50 µL of AAPP derivative dilution (e.g., 10-point, 1:3 serial dilution), 50 µL [³H]Spiperone, and 150 µL of membrane suspension.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[7]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine the percent inhibition for each test compound concentration.

  • Plot percent inhibition versus log[compound concentration] and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 1.2: D2R Functional Antagonism cAMP Assay

This assay measures the ability of AAPP derivatives to block the dopamine-induced inhibition of cAMP production.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.[9]

  • Agonist: Dopamine.

  • cAMP Inducer: Forskolin.

  • cAMP Detection Kit: A commercial kit based on HTRF, fluorescence, or luminescence.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

Procedure:

  • Seed the D2R-expressing cells in 96-well or 384-well plates and culture overnight.

  • Wash the cells with Assay Buffer.

  • Pre-incubate the cells with various concentrations of the AAPP test compounds (or vehicle control) for 15-30 minutes.

  • Add a fixed concentration of Forskolin (to stimulate cAMP production) and a fixed concentration of Dopamine (typically the EC80 concentration) to the wells.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[6]

Data Analysis:

  • Generate a dose-response curve by plotting the measured cAMP signal against the log concentration of the antagonist (AAPP derivative).

  • Use non-linear regression to calculate the IC50 value, which represents the concentration of the antagonist that restores the cAMP signal to 50% of the maximum (Forskolin-only) level.

Data Presentation: D2R Screening Results
Compound IDR1 GroupR2 GroupBinding Affinity Ki (nM)Functional Potency IC50 (nM)
AAPP-001HH1250>10000
AAPP-0024-F-PhH85.3210.5
AAPP-0032-Cl-PhH45.198.7
AAPP-0044-MeO-PhCH₃15.635.2
Haloperidol--2.15.8

Section 2: Serotonin 5-HT2A Receptor Activity

Application Note

The Serotonin 5-HT2A receptor is a Gq/11-coupled GPCR involved in various physiological processes, including perception, cognition, and smooth muscle contraction.[10] It is a key target for atypical antipsychotics and a potential target for treating thrombosis and other disorders. Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.[12] Screening AAPP derivatives for 5-HT2A activity can identify agonists, antagonists, or partial agonists with therapeutic potential.

5-HT2A Gq Signaling Pathway

G cluster_pathway 5-HT2A Receptor Gq Signaling Cascade Ligand 5-HT or AAPP Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq/βγ Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., PKC Activation) DAG->Response Calcium ↑ [Ca²⁺]i ER->Calcium Releases Calcium->Response Activates

The canonical Gq pathway activated by 5-HT2A receptors.
Protocol 2.1: 5-HT2A Functional Calcium Flux Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation by an agonist. It can be used to determine agonist potency (EC50) or antagonist potency (IC50).

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).[11]

  • Calcium Indicator Dye: Fluo-4 AM, Calcium-6, or similar.

  • Reference Agonist: Serotonin (5-HT).

  • Reference Antagonist: Ketanserin.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Equipment: Fluorescence microplate reader (e.g., FLIPR, FlexStation) with automated liquid handling.

Procedure:

For Agonist Mode:

  • Seed 5-HT2A-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load cells with the calcium indicator dye according to the manufacturer's instructions (typically 1 hour at 37°C).

  • Wash the cells gently with Assay Buffer to remove excess dye.

  • Place the cell plate into the fluorescence plate reader.

  • Add serial dilutions of the AAPP test compounds (or 5-HT as a positive control) to the wells and immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525 nm) every 1-2 seconds for 2-3 minutes.

For Antagonist Mode:

  • Follow steps 1-3 above.

  • Pre-incubate the cells with serial dilutions of the AAPP test compounds (or Ketanserin) for 15-30 minutes.

  • Place the plate in the reader and add a fixed concentration of 5-HT (EC80 concentration) to all wells.

  • Immediately begin measuring fluorescence as described in step 5 of the agonist mode.

Data Analysis:

  • Agonist Mode: Plot the peak fluorescence response against the log[compound concentration]. Use non-linear regression to determine the EC50 (concentration for 50% maximal response) and Emax (maximum effect).

  • Antagonist Mode: Plot the peak fluorescence response against the log[antagonist concentration]. Use non-linear regression to determine the IC50 (concentration that inhibits 50% of the agonist response).

Data Presentation: 5-HT2A Screening Results
Compound IDR1 GroupR2 GroupAgonist EC50 (nM)% Emax (vs. 5-HT)Antagonist IC50 (nM)
AAPP-005HH>10000<108750
AAPP-0063-Br-PhH150.295>10000
AAPP-007ThiopheneH>10000<1075.4
Serotonin--14.0100-
Ketanserin----8.2

Section 3: Anticancer Cytotoxicity Screening

Application Note

The piperazine scaffold is present in several approved anticancer drugs, and novel piperazine derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][] A primary screen to evaluate the anticancer potential of AAPP derivatives is a cytotoxicity assay, which measures the reduction in cell viability after exposure to the compounds. The MTT assay is a robust, colorimetric method for this purpose, relying on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial enzymes in living cells.[14]

Protocol 3.1: MTT Cell Viability Assay

This protocol determines the concentration of an AAPP derivative that inhibits the metabolic activity of a cancer cell line by 50% (IC50).

Materials:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL solution in PBS.[14]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[15]

  • Equipment: 96-well flat-bottom plates, multichannel pipette, microplate spectrophotometer (ELISA reader).

Procedure:

  • Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[16]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of the AAPP derivatives in culture medium.

  • Remove the old medium from the wells and add 100 µL of medium containing the test compounds (or vehicle control) to the cells.

  • Incubate the plate for an additional 48 or 72 hours.

  • Add 10 µL of MTT Reagent to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[14]

  • Measure the absorbance (OD) of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells: Viability % = (OD_test / OD_control) * 100.

  • Plot the percentage of cell viability against the log[compound concentration].

  • Use non-linear regression analysis to determine the IC50 value.

Data Presentation: Anticancer Screening Results
Compound IDR1 GroupR2 GroupIC50 vs. MCF-7 (µM)IC50 vs. A549 (µM)IC50 vs. HCT-116 (µM)
AAPP-008HH>100>100>100
AAPP-0094-NO₂-PhH22.535.118.9
AAPP-010NaphthylH8.312.69.1
Doxorubicin--0.91.20.7

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Aminophenylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminophenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to exhibit a wide range of biological activities. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and psychoactive agents. Understanding the cellular and molecular mechanisms of these compounds is crucial for their development as therapeutic agents. This document provides detailed application notes and protocols for a suite of in vitro cell-based assays to characterize the biological effects of aminophenylpiperazine derivatives, with a focus on their potential as anticancer agents. The provided methodologies cover the assessment of cytotoxicity, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Data Presentation: Cytotoxicity of Aminophenylpiperazine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various aminophenylpiperazine and related piperazine derivatives against a panel of human cancer cell lines. This data is essential for preliminary assessment of a compound's potency and for selecting appropriate concentrations for further mechanistic studies.

Table 1: IC50 Values of Aminophenylpiperazine and Related Derivatives in Breast Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazinesMCF718.23 - 100[1]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinesMCF7, BT20, T47D, CAMA-10.31 - 120.52[1]
4-Piperazinyl-quinoline-isatin hybridsMDA-MB468, MCF710.34 - 66.78[1]
Imidazo[1,2-a]pyrimidine derivative (Compound 3d)MCF-743.4[2]
Imidazo[1,2-a]pyrimidine derivative (Compound 4d)MCF-739.0[2]
Imidazo[1,2-a]pyrimidine derivative (Compound 3d)MDA-MB-23135.9[2]
Imidazo[1,2-a]pyrimidine derivative (Compound 4d)MDA-MB-23135.1[2]

Table 2: IC50 Values of Aminophenylpiperazine and Related Derivatives in Other Cancer Cell Lines

Compound/Derivative ClassCell LineIC50 (µM)Reference
Benzo[a]phenazine derivative (Compound 6)HepG2 (Liver)0.21[3]
Benzo[a]phenazine derivative (Compound 6)A549 (Lung)1.7[3]
Fluorinated aminophenylhydrazine (Compound 6)A549 (Lung)0.64[4]
Imidazo[1,2-a]pyrimidine derivative (Compound 3a)A549 (Lung)5.988[2]
Dispiropiperazine derivative (SPOPP-3)SW480 (Colon)0.63 - 13[5]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro cell-based assays to evaluate the biological activity of aminophenylpiperazine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Aminophenylpiperazine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the aminophenylpiperazine compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Human cancer cell lines

  • Complete culture medium

  • Aminophenylpiperazine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the aminophenylpiperazine compound at desired concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.[8]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • Human cancer cell lines

  • Complete culture medium

  • Aminophenylpiperazine compound

  • PBS

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the aminophenylpiperazine compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[9]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as PI3K/Akt/mTOR and MAPK.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the aminophenylpiperazine compound for the desired time. Wash cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.[2]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, visualize the experimental workflows and key signaling pathways potentially modulated by aminophenylpiperazine scaffolds.

experimental_workflow cluster_assays In Vitro Cell-Based Assays cluster_endpoints Biological Endpoints start Aminophenylpiperazine Compound cell_culture Cancer Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle signaling Signaling Pathways (Western Blot) treatment->signaling

Caption: General workflow for in vitro cell-based assays of aminophenylpiperazine compounds.

pi3k_akt_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Aminophenylpiperazine Derivative Compound->PI3K Compound->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by aminophenylpiperazine derivatives.

mapk_pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Differentiation, Survival TranscriptionFactors->CellResponse Compound Aminophenylpiperazine Derivative Compound->Raf Compound->MEK

References

Application Notes and Protocols for the Scale-up Synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone, a key intermediate in the pharmaceutical industry. The described methodology is based on a robust two-step synthetic route commencing with the formation of 1-acetyl-4-(4-nitrophenyl)piperazine, followed by the reduction of the nitro group. This guide offers comprehensive experimental procedures, considerations for process optimization, safety protocols, and data presentation to facilitate a seamless transition from laboratory to pilot-scale production.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring an arylpiperazine core, is prevalent in a range of therapeutic agents. The growing demand for such compounds necessitates the development of efficient, scalable, and safe manufacturing processes. This document outlines a reliable synthetic strategy amenable to scale-up, focusing on practical considerations for researchers and drug development professionals.

Synthetic Strategy

The most common and scalable synthetic route to this compound involves a two-step process:

  • Step 1: Synthesis of 1-Acetyl-4-(4-nitrophenyl)piperazine: This intermediate is typically prepared via the N-arylation of 1-acetylpiperazine with a suitable para-substituted nitrobenzene, such as 1-chloro-4-nitrobenzene.

  • Step 2: Reduction of 1-Acetyl-4-(4-nitrophenyl)piperazine: The nitro group of the intermediate is then reduced to an amine to yield the final product. Catalytic hydrogenation is a preferred method for this transformation on a large scale due to its efficiency and cleaner reaction profile.

This strategy is advantageous for scale-up as the starting materials are commercially available, and the reactions are generally high-yielding and amenable to standard industrial equipment.

Experimental Protocols

Step 1: Scale-up Synthesis of 1-Acetyl-4-(4-nitrophenyl)piperazine

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-Chloro-4-nitrobenzene157.5515.76100
1-Acetylpiperazine128.1714.10110
N,N-Diisopropylethylamine129.2415.51120
N-Methylpyrrolidone (NMP)99.1345.0 L-

Procedure:

  • To a suitable, clean, and dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N-Methylpyrrolidone (45.0 L).

  • Add 1-Chloro-4-nitrobenzene (15.76 kg, 100 mol), 1-Acetylpiperazine (14.10 kg, 110 mol), and N,N-Diisopropylethylamine (15.51 kg, 120 mol) to the reactor under a nitrogen atmosphere.

  • Heat the reaction mixture to 120-125 °C and maintain this temperature for 5-7 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Once the reaction is complete, cool the mixture to 75-80 °C.

  • Slowly add isopropanol (60 L) to the reaction mixture while maintaining the temperature at 75-80 °C. The product will start to precipitate.

  • Cool the suspension to 20-25 °C and stir for at least 12 hours.

  • Further, cool the suspension to -10 to -5 °C and stir for 30 minutes.

  • Filter the precipitated solid and wash the cake with cold isopropanol (2 x 15 L).

  • Wash the solid with warm water (35-40 °C, 5 x 8 L) to remove any remaining salts.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield and Purity:

ParameterValue
Expected Yield20-22 kg (80-88%)
Purity (by HPLC)>98%
AppearanceYellow crystalline solid
Step 2: Scale-up Reduction of 1-Acetyl-4-(4-nitrophenyl)piperazine

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
1-Acetyl-4-(4-nitrophenyl)piperazine249.2724.93100
5% Palladium on Carbon (50% wet)-1.25-
Methoxyethanol76.0970.0 L-
Sodium Hypophosphite Monohydrate105.9912.72120
Water18.0228.0 L-

Procedure:

  • In a suitable hydrogenation reactor, suspend 1-Acetyl-4-(4-nitrophenyl)piperazine (24.93 kg, 100 mol) in methoxyethanol (70.0 L) under a nitrogen atmosphere.

  • Carefully add 5% Palladium on Carbon (50% wet, 1.25 kg).

  • Degas the suspension by applying vacuum and purging with nitrogen (repeat 3 times).

  • Heat the mixture to 70-75 °C.

  • Prepare a solution of sodium hypophosphite monohydrate (12.72 kg, 120 mol) in water (28.0 L).

  • Slowly add the sodium hypophosphite solution to the reaction mixture over 2-2.5 hours, maintaining the temperature at 70-75 °C.

  • After the addition is complete, continue stirring at 70-75 °C and monitor the reaction by HPLC or TLC until completion (typically 1-2 hours).

  • Cool the reaction mixture to 20-25 °C.

  • Filter the catalyst through a celite bed and wash the cake with methoxyethanol.

  • To the combined filtrate, add water (60 L) to precipitate the product.

  • Cool the suspension to 0-5 °C and stir for 1 hour.

  • Filter the product, wash with cold water, and then with a cold mixture of water/methanol (1:1).

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield and Purity:

ParameterValue
Expected Yield19.7 - 20.8 kg (90-95%)
Purity (by HPLC)>99%
AppearanceOff-white to light brown solid

Safety Considerations

General Precautions:

  • All operations should be carried out in a well-ventilated area or in a fume hood.

  • Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Specific Hazards:

  • 1-Chloro-4-nitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • N-Methylpyrrolidone (NMP): A reproductive toxin. Handle with care and avoid exposure.

  • Palladium on Carbon: Flammable when dry. Handle the wet catalyst carefully and avoid ignition sources.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged with an inert gas before and after the reaction.

  • This compound: May cause skin and eye irritation, and respiratory irritation.[2][3]

Process Visualization

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from commercially available materials to yield the final product.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Reduction 1-Chloro-4-nitrobenzene 1-Chloro-4-nitrobenzene Reaction1 N-Arylation (NMP, Base, 120-125 °C) 1-Chloro-4-nitrobenzene->Reaction1 1-Acetylpiperazine 1-Acetylpiperazine 1-Acetylpiperazine->Reaction1 Intermediate 1-Acetyl-4-(4-nitrophenyl)piperazine Reaction1->Intermediate Intermediate_ref 1-Acetyl-4-(4-nitrophenyl)piperazine Reaction2 Reduction (Pd/C, H2 source, 70-75 °C) Intermediate_ref->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Logical Relationship of Scale-up Considerations

Successful scale-up requires careful consideration of several interconnected factors to ensure a safe, efficient, and reproducible process.

G Process_Safety Process_Safety Heat_Transfer Heat_Transfer Process_Safety->Heat_Transfer Process_Control Process_Control Process_Safety->Process_Control Waste_Management Waste_Management Process_Safety->Waste_Management Reaction_Kinetics Reaction_Kinetics Reaction_Kinetics->Heat_Transfer Reaction_Kinetics->Process_Control Equipment_Selection Equipment_Selection Heat_Transfer->Equipment_Selection Mass_Transfer Mass_Transfer Mass_Transfer->Reaction_Kinetics Purification Purification Mass_Transfer->Purification Raw_Material_Quality Raw_Material_Quality Raw_Material_Quality->Reaction_Kinetics Equipment_Selection->Mass_Transfer Equipment_Selection->Purification Final_Product_Specs Final Product Specifications Process_Control->Final_Product_Specs Purification->Final_Product_Specs

Caption: Key interconnected considerations for process scale-up.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the scale-up synthesis of this compound. By following the detailed procedures and considering the outlined safety and scalability factors, researchers and drug development professionals can efficiently and safely produce this important pharmaceutical intermediate on a larger scale. Careful monitoring of reaction parameters and adherence to good manufacturing practices are crucial for ensuring the quality and consistency of the final product.

References

Application Note: Monitoring the Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine is a crucial step in the development of various pharmacologically active molecules. This compound serves as a key intermediate, and ensuring the complete conversion of the starting material, 1-(4-aminophenyl)piperazine, is paramount for the purity and efficacy of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of this acetylation reaction. This application note provides a detailed protocol for the effective use of TLC to track the consumption of the starting amine and the formation of the acetylated product.

The acetylation of the primary aromatic amine on 1-(4-aminophenyl)piperazine significantly decreases the polarity of the molecule. This difference in polarity allows for a clear separation of the starting material, product, and any potential impurities on a silica gel TLC plate. By observing the disappearance of the starting material spot and the appearance of the product spot, a researcher can determine the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum sheets

  • Starting Material: 1-(4-aminophenyl)piperazine

  • Product: 1-Acetyl-4-(4-aminophenyl)piperazine

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). A small amount of triethylamine (0.5-1%) can be added to the mobile phase to reduce tailing of the amine spots.

  • Visualization Reagents:

    • Ultraviolet (UV) lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain: (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)

    • Ninhydrin stain: (0.3 g ninhydrin in 100 mL n-butanol and 3 mL acetic acid)

  • Apparatus:

    • TLC developing chamber

    • Capillary tubes for spotting

    • Forceps

    • Hot plate or heat gun

TLC Procedure
  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a light line approximately 1 cm from the bottom of the TLC plate. This will be the origin line.

    • Mark equidistant points along the origin line for spotting the reference compounds and the reaction mixture.

  • Spotting the Plate:

    • Dissolve small amounts of the starting material (1-(4-aminophenyl)piperazine) and the purified product (1-Acetyl-4-(4-aminophenyl)piperazine) in a suitable solvent (e.g., methanol or dichloromethane) to create reference solutions.

    • Using separate capillary tubes, spot the starting material, the product, and a co-spot (both starting material and product in the same spot) on the designated points on the origin line.

    • At various time intervals during the synthesis (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate.

  • Development of the TLC Plate:

    • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. The aromatic rings of the compounds will appear as dark spots against the fluorescent background of the plate. Circle the visible spots with a pencil.

    • Potassium Permanganate Stain: Dip the plate into the KMnO₄ stain for a few seconds or spray the stain evenly onto the plate. Oxidizable groups, such as the primary amine of the starting material, will appear as yellow or brown spots on a purple background. The product spot will be less reactive.

    • Ninhydrin Stain: Dip the plate into the ninhydrin solution or spray it evenly. Heat the plate gently with a heat gun or on a hot plate. Primary and secondary amines will react to form colored spots (typically purple or pink). The starting material will give a strong positive result, while the acetylated product will not react.

  • Analysis and Interpretation:

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Monitor the progress of the reaction by observing the disappearance of the starting material spot and the intensification of the product spot in the lanes corresponding to the reaction mixture at different time points.

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The following table summarizes the expected TLC data for the monitoring of the synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine. The Rf values are estimates and may vary depending on the exact experimental conditions.

CompoundExpected Rf Value*Visualization Method and Observation
1-(4-aminophenyl)piperazine (Starting Material)~ 0.2 - 0.4UV (254 nm): Dark spot.KMnO₄ Stain: Strong yellow/brown spot.Ninhydrin Stain: Prominent purple/pink spot upon heating.
1-Acetyl-4-(4-aminophenyl)piperazine (Product)~ 0.5 - 0.7UV (254 nm): Dark spot.KMnO₄ Stain: Weak or no reaction.Ninhydrin Stain: No reaction.
Acetic Anhydride (Reactant)VariableTypically not visible under UV unless impurities are present. May react with KMnO₄ stain.
Acetic Acid (Byproduct)VariableMay not be clearly visible with these methods. Can be visualized with specific stains for acids if necessary.

*Expected Rf values are based on a silica gel plate with a mobile phase of 1:1 ethyl acetate/hexane. Actual values should be determined experimentally.

Mandatory Visualization

TLC_Monitoring_Workflow cluster_synthesis Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine cluster_tlc TLC Monitoring Protocol start Start Reaction: 1-(4-aminophenyl)piperazine + Acetic Anhydride reaction Reaction in Progress start->reaction end_reaction Reaction Quenched reaction->end_reaction spotting Spot TLC Plate: - Starting Material (SM) - Product (P) - Reaction Mixture (RM) reaction->spotting Sample at t=x development Develop Plate in Mobile Phase spotting->development visualization Visualize Plate: - UV Light - Staining Reagent development->visualization analysis Analyze Results: - Calculate Rf values - Assess Reaction Progress visualization->analysis analysis->reaction analysis->end_reaction Reaction Complete

Caption: Workflow for TLC monitoring of the synthesis.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine. The protocol outlined in this application note provides a reliable and efficient method for determining the optimal reaction time, ensuring high product purity, and minimizing the formation of impurities. The distinct separation between the starting material and the acetylated product, coupled with selective visualization techniques, allows for a clear and unambiguous assessment of the reaction's progress.

Application Notes and Protocols for the Use of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the application of 1-[4-(4-aminophenyl)piperazin-1-yl]ethanone as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The primary amino group of this scaffold serves as a key functional handle for derivatization. Three representative solution-phase parallel synthesis protocols are described: amide bond formation, sulfonamide synthesis, and urea formation. These methodologies are designed for high-throughput synthesis in a 96-well format, enabling the rapid generation of compound libraries for screening in drug discovery programs. Detailed experimental procedures, data presentation for representative libraries, and workflows for high-throughput purification and analysis are included.

General Workflow for Parallel Library Synthesis

The parallel synthesis workflow using this compound is a multi-step process designed for efficiency and high throughput. The core scaffold is reacted with diverse building blocks in a parallel format, followed by purification and analysis to generate a library of discrete compounds.

Parallel_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Storage Start Start: 1-[4-(4-Aminophenyl) piperazin-1-yl]ethanone (Scaffold) Dispensing Dispense Scaffold and Reagents into 96-Well Plate Start->Dispensing Reagents Array of Building Blocks (e.g., R-COOH, R-SO2Cl) Reagents->Dispensing Reaction Parallel Reaction (e.g., Acylation, Sulfonylation) Dispensing->Reaction Workup Quench / Workup (e.g., Scavenger Resin) Reaction->Workup Purification High-Throughput Purification (Prep-HPLC) Workup->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Storage Compound Library Plating and Storage Analysis->Storage

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Amide Synthesis

This protocol details the synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids.

Caption: Reaction scheme for parallel amide synthesis.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare 0.22 M stock solutions of a diverse set of 88 carboxylic acids in anhydrous DMF in a 96-well plate (Plate A).

    • Prepare a 0.25 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.5 M stock solution of DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each of the 88 wells, add 250 µL (50 µmol) of the this compound stock solution.

    • Add 250 µL (55 µmol, 1.1 eq) of the corresponding carboxylic acid solution from Plate A to each well.

    • Add 240 µL (60 µmol, 1.2 eq) of the HATU stock solution to each well.

    • Initiate the reaction by adding 200 µL (100 µmol, 2.0 eq) of the DIPEA stock solution to each well.

    • Seal the 96-well reaction block and shake at room temperature for 16 hours.

  • Workup and Purification:

    • Quench the reaction by adding 50 mg of a polymer-supported scavenger resin (e.g., tris(2-aminoethyl)amine resin) to remove excess HATU and unreacted carboxylic acid.

    • Shake the block for an additional 3 hours at room temperature.

    • Filter the reaction mixtures through a filter plate to remove the scavenger resin.

    • The crude products in the filtrate are then subjected to high-throughput purification via preparative HPLC-MS.

Representative Data
Compound IDR-Group (from R-COOH)Yield (%)Purity by LC-MS (%)
AM-01Phenyl85>98
AM-024-Chlorophenyl82>97
AM-032-Thiophenyl78>95
AM-04Cyclohexyl91>99
AM-053-Pyridyl75>96

Protocol 2: Parallel Sulfonamide Synthesis

This protocol outlines the synthesis of a sulfonamide library via the reaction of the core scaffold with various sulfonyl chlorides.

Caption: Reaction scheme for parallel sulfonamide synthesis.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous Dichloromethane (DCM).

    • Prepare 0.25 M stock solutions of a diverse set of 88 sulfonyl chlorides in anhydrous DCM in a 96-well plate (Plate B).

    • Prepare a 1.0 M solution of pyridine in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each of the 88 wells, add 250 µL (50 µmol) of the this compound stock solution.

    • Add 100 µL (100 µmol, 2.0 eq) of the pyridine solution.

    • Initiate the reaction by adding 220 µL (55 µmol, 1.1 eq) of the corresponding sulfonyl chloride solution from Plate B to each well.

    • Seal the 96-well reaction block and shake at room temperature for 12 hours.

  • Workup and Purification:

    • Add 50 mg of a polymer-supported scavenger resin (e.g., aminomethylated polystyrene) to each well to quench excess sulfonyl chloride.

    • Shake for an additional 2 hours.

    • Filter the reaction mixtures.

    • Wash the filtrate with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is then purified via preparative HPLC-MS.

Representative Data
Compound IDR-Group (from R-SO₂Cl)Yield (%)Purity by LC-MS (%)
SU-01Phenyl88>99
SU-024-Tolyl90>98
SU-034-Methoxyphenyl86>97
SU-048-Quinolyl72>95
SU-05Methyl92>99

Protocol 3: Parallel Urea Synthesis

This protocol describes the synthesis of a urea library by reacting the core scaffold with a variety of isocyanates.

Caption: Reaction scheme for parallel urea synthesis.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous Dichloromethane (DCM).

    • Prepare 0.22 M stock solutions of a diverse set of 88 isocyanates in anhydrous DCM in a 96-well plate (Plate C).

  • Reaction Setup (in a 96-well reaction block):

    • To each of the 88 wells, add 250 µL (50 µmol) of the this compound stock solution.

    • Initiate the reaction by adding 250 µL (55 µmol, 1.1 eq) of the corresponding isocyanate solution from Plate C to each well.

    • Seal the 96-well reaction block and shake at room temperature for 4 hours.

  • Workup and Purification:

    • Add 50 mg of a polymer-supported scavenger resin (e.g., aminomethylated polystyrene) to each well to quench any unreacted isocyanate.

    • Shake for an additional 2 hours.

    • Filter the reaction mixtures through a filter plate to remove the scavenger resin.

    • Concentrate the filtrate in vacuo.

    • The crude product is then purified via preparative HPLC-MS.

Representative Data
Compound IDR-Group (from R-NCO)Yield (%)Purity by LC-MS (%)
UR-01Phenyl94>99
UR-024-Fluorophenyl92>98
UR-03Isopropyl95>99
UR-04Benzyl90>97
UR-05Cyclohexyl96>99

High-Throughput Purification and Analysis

A critical component of parallel synthesis is the efficient purification and quality control of the resulting library. Automated preparative HPLC-MS is the method of choice.

Purification_Analysis_Workflow Crude Crude Product Plate (from workup) Autosampler Autosampler Injection (96-well format) Crude->Autosampler PrepLC Preparative HPLC (Reverse Phase) Autosampler->PrepLC Splitter PrepLC->Splitter MS Mass Spectrometer (Triggering) Splitter->MS ~1% UV UV Detector Splitter->UV ~99% Fraction Fraction Collector (Targeted Collection) MS->Fraction Mass-based Trigger UV->Fraction Analysis Analytical LC-MS (Purity Check) Fraction->Analysis FinalPlate Final Compound Plate (Dried) Analysis->FinalPlate

Caption: Workflow for automated purification and analysis.

Protocol: HPLC-MS Purification and Analysis
  • Sample Preparation: Dissolve the crude product from each well in a suitable solvent (e.g., 1 mL of DMSO/Methanol 1:1).

  • Preparative HPLC-MS:

    • System: An automated preparative HPLC system equipped with a mass spectrometer, UV detector, and a fraction collector.

    • Column: A suitable reverse-phase column (e.g., C18, 19 x 100 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Injection: The autosampler injects each crude sample sequentially.

    • Fraction Collection: The mass spectrometer is programmed to trigger the fraction collector only when the mass-to-charge ratio (m/z) of the target molecule is detected, ensuring high purity of the collected fractions.

  • Post-Purification Processing:

    • The collected fractions are evaporated to dryness using a centrifugal evaporator.

    • The weight of each purified compound is recorded.

  • Quality Control:

    • A small aliquot of each purified sample is re-analyzed by analytical LC-MS to confirm identity and determine final purity.

    • For select compounds, ¹H NMR analysis is performed to confirm structural integrity.

This compound is a highly effective scaffold for parallel synthesis. The primary aromatic amine provides a reliable reactive site for diversification through robust and well-established chemical transformations, including amide, sulfonamide, and urea formation. The protocols outlined here demonstrate a straightforward and efficient path to generating diverse libraries of novel compounds in a high-throughput manner, suitable for accelerating hit identification and lead optimization in drug discovery programs.

Troubleshooting & Optimization

common side products in the reduction of 4-acetyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 4-acetyl-1-(4-nitrophenyl)piperazine to its corresponding amine, 1-acetyl-4-(4-aminophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4-acetyl-1-(4-nitrophenyl)piperazine?

A1: The most common methods for reducing aromatic nitro compounds like 4-acetyl-1-(4-nitrophenyl)piperazine are catalytic hydrogenation and metal-acid reductions.[1][2] Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) or Raney nickel (Ra-Ni) with hydrogen gas.[1][3] Metal-acid reductions typically use metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl).[2][4]

Q2: What are the potential side products in this reduction?

A2: The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediates.[1] Incomplete reduction can lead to the accumulation of these intermediates as side products. The most common side products include the corresponding nitroso (R-N=O) and hydroxylamine (R-NHOH) derivatives.[1] Under certain conditions, particularly with incomplete reduction or specific reagents, condensation reactions between these intermediates can occur, leading to the formation of azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds, which are often highly colored.

Q3: My reaction mixture has turned a persistent orange/red color. What does this indicate?

A3: The formation of a persistent orange or red color in the reaction mixture is often indicative of the presence of azo or azoxy compounds. These colored impurities typically arise from the condensation of the nitroso and hydroxylamine intermediates, which can occur if the reduction is sluggish or incomplete.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A successful reaction will show the disappearance of the starting material (4-acetyl-1-(4-nitrophenyl)piperazine) and the appearance of the desired product (1-acetyl-4-(4-aminophenyl)piperazine). It is advisable to use a co-spot of the starting material to accurately track its consumption.

Q5: What are the recommended purification methods for the final product?

A5: The desired product, 1-acetyl-4-(4-aminophenyl)piperazine, is a solid. Purification can typically be achieved by recrystallization from a suitable solvent, such as ethyl acetate. If significant amounts of polar side products are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

The following table outlines common problems encountered during the reduction of 4-acetyl-1-(4-nitrophenyl)piperazine, their probable causes, and suggested solutions.

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)- Inactive catalyst- Insufficient reducing agent- Low reaction temperature or pressure (for catalytic hydrogenation)- Insufficient reaction time- Use fresh, high-quality catalyst.- Ensure the correct stoichiometry of the reducing agent.- Optimize reaction parameters (increase temperature, pressure, or reaction time) based on literature procedures.- Ensure efficient stirring to maintain good contact between reactants and catalyst.
Formation of Colored Impurities (e.g., orange, red, or brown)- Incomplete reduction leading to the formation of nitroso, hydroxylamine, azo, or azoxy compounds.- Localized high concentrations of intermediates.- Improve the efficiency of the reduction by using a more active catalyst or a stronger reducing system.- Ensure homogenous reaction conditions with efficient stirring.- Consider adding the reducing agent portion-wise to control the reaction rate.
Low Yield - Incomplete reaction.- Product loss during workup and purification.- Adsorption of the product onto the catalyst.- Address the causes of incomplete reaction (see above).- Optimize the workup procedure to minimize product loss (e.g., ensure complete extraction, minimize transfers).- After filtration of the catalyst, wash it thoroughly with the reaction solvent or a suitable solvent to recover any adsorbed product.
Difficulty in Filtering the Catalyst (especially with Pd/C)- Catalyst particles are too fine.- Formation of colloidal suspension.- Use a filter aid such as Celite® to facilitate filtration.- Allow the reaction mixture to cool and settle before filtration.- Consider using a different grade of catalyst with a larger particle size.

Experimental Protocols

Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from a literature procedure for the synthesis of 1-acetyl-4-(4-aminophenyl)piperazine.

Materials:

  • 4-acetyl-1-(4-nitrophenyl)piperazine

  • Ethanol

  • Raney Nickel (Ra-Ni)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, prepare a suspension of 4-acetyl-1-(4-nitrophenyl)piperazine in ethanol.

  • Carefully add a catalytic amount of Raney Nickel to the suspension under an inert atmosphere (e.g., nitrogen or argon). Caution: Raney Nickel is pyrophoric and should be handled with care.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 60 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 40°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; keep it wet with solvent until it can be safely quenched.

  • Wash the filter cake with additional ethanol to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate).

Visualizations

Reaction Pathway and Potential Side Products

The following diagram illustrates the reduction of 4-acetyl-1-(4-nitrophenyl)piperazine to the desired amine, highlighting the key intermediates and the potential side reactions that can lead to common impurities.

Reduction_Pathway Start 4-Acetyl-1-(4-nitrophenyl)piperazine (Starting Material) Nitroso Nitroso Intermediate Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Azo Azo/Azoxy Side Products Nitroso->Azo + Hydroxylamine - H2O Amine 1-Acetyl-4-(4-aminophenyl)piperazine (Desired Product) Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azo

Caption: Reduction pathway and potential side products.

Experimental Workflow

This diagram outlines the general workflow for the reduction and purification of 1-acetyl-4-(4-aminophenyl)piperazine.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Solvent, Catalyst) Reduction 2. Reduction (e.g., Catalytic Hydrogenation) Setup->Reduction Monitoring 3. Reaction Monitoring (TLC/HPLC) Reduction->Monitoring Monitoring->Reduction Incomplete? Filtration 4. Catalyst Removal (Filtration through Celite®) Monitoring->Filtration Complete Concentration 5. Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification 6. Purification (Recrystallization or Chromatography) Concentration->Purification Analysis 7. Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow.

References

Technical Support Center: Purification of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS: 92394-00-8).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Causes:

  • Incomplete Crystallization: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: If crystallization occurs too quickly at a high temperature, impurities can become trapped within the crystal lattice.

  • Transfer Losses: Significant loss of material can occur during transfers between flasks and filtration apparatus.

Solutions:

  • Solvent Optimization: Test different solvent systems. While ethyl acetate is a good starting point, consider mixtures such as ethyl acetate/hexanes or ethanol/water to fine-tune solubility.

  • Concentrate the Solution: If the yield is low and the mother liquor is suspected to contain a significant amount of product, concentrate the mother liquor by evaporation and attempt a second crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals.

  • Seed Crystals: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.

  • Minimize Transfers: Plan your transfers carefully to minimize the loss of material.

Issue 2: Oily Product Instead of Crystals

Possible Causes:

  • High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture, causing it to "oil out."

  • Supersaturation: If the solution is too concentrated, the compound may come out of solution too quickly as an oil rather than forming crystals.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization of this specific compound.

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.

  • Solvent Exchange: Remove the current solvent under reduced pressure and attempt recrystallization from a different solvent system.

  • Column Chromatography: If recrystallization consistently fails, column chromatography is a reliable alternative for purification.

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes initiate crystallization.

Issue 3: Product Streaking or Tailing on TLC/Column Chromatography

Possible Causes:

  • High Polarity and Basicity: The free amine and piperazine nitrogen atoms in the molecule are basic and can interact strongly with the acidic silica gel, leading to poor separation and tailing.

  • Inappropriate Eluent System: The polarity of the eluent may not be optimized for the compound.

Solutions:

  • Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent system to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for column chromatography.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.

  • Gradient Elution: Employing a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited method is recrystallization from ethyl acetate.[1] This technique has been reported to yield the product with a melting point of 129-130°C and a yield of 71%.[1]

Q2: What are the potential impurities I should be aware of during the synthesis and purification?

A2: Potential impurities can include:

  • Starting Materials: Unreacted 1-acetyl-4-(4-nitrophenyl)piperazine or the immediate precursor, 4-aminophenylpiperazine, if the acetylation step is incomplete.

  • Over-acetylation: Di-acetylation of the aniline nitrogen, although less likely under standard conditions.

  • By-products from Synthesis: Depending on the synthetic route, other related piperazine derivatives or by-products from side reactions could be present.

Q3: What are suitable TLC conditions for monitoring the purification?

A3: A common eluent system for aromatic amines on silica gel TLC plates is a mixture of ethyl acetate and hexanes. A starting ratio of 1:1 (v/v) can be a good initial point for testing. The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can help to reduce tailing and provide sharper spots.

Q4: My compound is a solid but appears amorphous or sticky. How can I induce crystallization?

A4: If your purified compound is an amorphous solid or a thick oil, you can try the following to induce crystallization:

  • Trituration: Add a small amount of a solvent in which the compound is poorly soluble (e.g., hexanes or diethyl ether) and scratch the flask. This can sometimes induce the formation of a crystalline solid.

  • Solvent/Anti-Solvent Crystallization: Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (an "anti-solvent" like hexanes) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can promote crystal growth.

Data Presentation

Purification MethodSolvent/Eluent SystemReported Yield (%)Reported Purity/Melting Point (°C)Reference
RecrystallizationEthyl Acetate71m.p. 129-130[1]
Column ChromatographyEthyl Acetate / HexanesNot specified>95% (typical for this method)General practice
Column ChromatographyDichloromethane / Methanol with NH4OHNot specified>95% (typical for this method)General practice for basic amines

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A reported yield for this procedure is 71% with a melting point of 129-130°C.[1]

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 20% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 50-80% ethyl acetate in hexanes) to elute the desired compound. To prevent tailing, 0.5-1% triethylamine can be added to the eluent system.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (Ethyl Acetate) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) Crude_Product->Column_Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis Purity Analysis (TLC, mp, NMR) Pure_Product->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Issue Issue Encountered? Start->Issue Low_Yield Low Yield Issue->Low_Yield Yes Oiling_Out Oiling Out Issue->Oiling_Out Yes Tailing TLC/Column Tailing Issue->Tailing Yes Success Successful Purification Issue->Success No Solution_LY Optimize Solvent Concentrate Mother Liquor Slow Cooling Low_Yield->Solution_LY Solution_OO Add More Solvent Change Solvent Use Column Chromatography Oiling_Out->Solution_OO Solution_T Add Basic Modifier (TEA) Use Alumina Reverse Phase HPLC Tailing->Solution_T

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Preparation of 1-Acetyl-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine. Our resources are designed to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to provide direct solutions to specific issues you may encounter during your experiments.

Route 1: Acetylation of 1-(4-aminophenyl)piperazine

Question 1: My acetylation reaction of 1-(4-aminophenyl)piperazine is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the acetylation of 1-(4-aminophenyl)piperazine can stem from several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions. Here are the key areas to investigate:

  • Incomplete Reaction:

    • Insufficiently Reactive Acetylating Agent: Acetic anhydride is generally more effective than acetyl chloride for this transformation. If using acetic acid, the reaction will likely require a catalyst and higher temperatures to proceed efficiently.

    • Inadequate Reaction Time or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some procedures may require extended reaction times, even up to several days at reflux.[1][2]

    • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. Consider a solvent system that ensures homogeneity.

  • Side Product Formation:

    • Di-acetylation: The product, 1-Acetyl-4-(4-aminophenyl)piperazine, still possesses a nucleophilic secondary amine in the piperazine ring. Under harsh conditions or with a large excess of the acetylating agent, a second acetylation can occur, leading to the formation of 1,4-diacetyl-piperazine derivatives. To minimize this, use a stoichiometric amount of the acetylating agent and add it portion-wise to the reaction mixture.

    • N-acetylation of the aniline nitrogen: While the primary aniline nitrogen is the desired site of acetylation, reaction at the piperazine nitrogen can also occur. The choice of solvent and base can influence the selectivity.

  • Suboptimal Reaction Conditions:

    • Incorrect Base: A suitable base is crucial to neutralize the acidic byproduct (e.g., acetic acid or HCl). Common bases for this reaction include potassium carbonate or sodium acetate. The choice of base can impact the reaction rate and selectivity.

    • Inappropriate Solvent: The solvent plays a critical role in the reaction's success. Dioxane and alcohol-water mixtures have been reported for similar acetylations.[1][3] Using alcohol as a solvent has been suggested to reduce byproducts and improve yield and purity.[3][4]

Question 2: I am observing multiple spots on my TLC plate after the acetylation reaction. How can I identify and minimize these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. The most likely impurities are:

  • Unreacted 1-(4-aminophenyl)piperazine: This will typically have a different polarity compared to the product.

  • Di-acetylated byproduct: This is a common side product.

  • Other side products: Depending on the reaction conditions, other impurities may form.

To address this:

  • Characterization: Use techniques like LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities.

  • Minimization of Side Products:

    • To reduce the di-acetylated product, carefully control the stoichiometry of the acetylating agent.

    • Optimize the reaction temperature and time to favor the formation of the desired mono-acetylated product.

  • Purification: The crude product can be purified using column chromatography or recrystallization. A common solvent for recrystallization is ethanol.[1]

Route 2: Reduction of 1-Acetyl-4-(4-nitrophenyl)piperazine

Question 3: The catalytic hydrogenation of 1-Acetyl-4-(4-nitrophenyl)piperazine is giving me a poor yield. What could be the issue?

Answer:

Low yields in the catalytic hydrogenation of nitroarenes can be due to catalyst deactivation, incomplete reaction, or side reactions. Consider the following:

  • Catalyst Activity:

    • Catalyst Poisoning: The catalyst (e.g., Raney Nickel, Palladium on Carbon) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents are used.

    • Improper Handling of Catalyst: Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere to maintain their activity.

    • Insufficient Catalyst Loading: The amount of catalyst used is critical. A low catalyst loading may lead to an incomplete reaction.

  • Reaction Conditions:

    • Hydrogen Pressure and Temperature: These parameters are crucial for the reaction to proceed efficiently. A reported procedure uses 60 psi of hydrogen pressure at 40°C.[5] Insufficient pressure or temperature can lead to a sluggish or incomplete reaction.

    • Reaction Time: The reaction may require a significant amount of time to go to completion. One literature procedure reports a total reaction time of 24 hours.[5] Monitor the reaction progress to determine the optimal time.

    • Solvent Choice: Ethanol is a commonly used solvent for this type of reduction.[5] The solvent should be able to dissolve the starting material and not interfere with the catalyst.

  • Side Reactions:

    • Incomplete Reduction: The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). If the reaction is stopped prematurely, these intermediates may be present in the final product mixture.

    • Formation of Azo or Azoxy Compounds: Under certain conditions, condensation of the nitroso and hydroxylamine intermediates can lead to the formation of dimeric azo or azoxy compounds as side products.

Question 4: My hydrogenation reaction seems to be stalled and is not proceeding to completion. What steps can I take?

Answer:

A stalled hydrogenation reaction can be frustrating. Here are some troubleshooting steps:

  • Check the Hydrogen Supply: Ensure that the hydrogen supply is not depleted and that the pressure is being maintained.

  • Evaluate the Catalyst: The catalyst may have become deactivated. Consider adding a fresh batch of catalyst to the reaction mixture.

  • Increase Temperature and/or Pressure: Within safe limits, increasing the temperature and/or hydrogen pressure can help to drive the reaction to completion.

  • Improve Agitation: Ensure that the reaction mixture is being agitated vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Check for Leaks: A leak in the hydrogenation apparatus can lead to a loss of hydrogen pressure and a stalled reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the preparation of 1-Acetyl-4-(4-aminophenyl)piperazine?

A1: Both the acetylation of 1-(4-aminophenyl)piperazine and the reduction of 1-Acetyl-4-(4-nitrophenyl)piperazine are viable routes. The choice often depends on the availability and cost of the starting materials. The reduction route has been reported to provide a good yield of 71%.[5] A patented method for the acetylation route claims a yield of over 80%.[3][4]

Q2: What are the key safety precautions to consider during these syntheses?

A2:

  • Acetylation: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a well-maintained and properly grounded apparatus. Catalysts like Raney Nickel are pyrophoric and must be handled with care, typically under a solvent or an inert atmosphere.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of 1-Acetyl-4-(4-aminophenyl)piperazine can be confirmed using a combination of analytical techniques:

  • Melting Point: The reported melting point is 129-130°C.[5]

  • Spectroscopy:

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, N-H stretches).

  • Chromatography (TLC, HPLC, or LC-MS): To assess the purity of the compound.

Data Presentation

Table 1: Reported Yields for the Synthesis of 1-Acetyl-4-(4-aminophenyl)piperazine and Related Compounds

Synthetic RouteStarting MaterialKey ReagentsSolventYieldReference
Reduction of Nitro Group1-Acetyl-4-(4-nitrophenyl)piperazineRaney Nickel, H₂Ethanol71%[5]
Acetylation of Aminophenylpiperazine Derivative (Patent)4-hydroxy phenyl piperazine dihydrobromideAcetic anhydride, AlkaliAlcohol-water>80%[3][4]
Acetylation of Aminophenylpiperazine Derivative4-(1-piperazinyl)phenol dihydrobromideAcetic anhydride, Potassium carbonate1,4-dioxaneLow*[1]

*Yield for this specific reaction was reported as "5.7 parts" from "33.8 parts" of starting material, which calculates to a low yield.

Experimental Protocols

Protocol 1: Acetylation of 1-(4-aminophenyl)piperazine

This protocol is adapted from a patented procedure for a similar compound and is optimized for high yield.[3][4]

  • Dissolution: In a reaction flask, dissolve 1-(4-aminophenyl)piperazine in a mixture of ethanol and water.

  • Neutralization: Cool the solution in an ice bath and, with stirring, add a base (e.g., potassium carbonate) portion-wise until the pH of the solution is near neutral.

  • Acetylation: Slowly add a stoichiometric amount of acetic anhydride to the reaction mixture. After the addition, add more base to adjust the pH to 8-9.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Heating: Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours.

  • Isolation: Cool the reaction mixture. The product should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with water until neutral. The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Reduction of 1-Acetyl-4-(4-nitrophenyl)piperazine

This protocol is based on a literature procedure with a reported yield of 71%.[5]

  • Preparation: To a hydrogenation vessel, add 1-Acetyl-4-(4-nitrophenyl)piperazine and ethanol.

  • Catalyst Addition: Carefully add Raney Nickel catalyst to the suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen and heat to 40°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction at these conditions for 6 hours, then continue stirring at room temperature for an additional 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Recrystallize the resulting residue from ethyl acetate to yield the pure product.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Acetylation cluster_route2 Route 2: Reduction 1-(4-aminophenyl)piperazine 1-(4-aminophenyl)piperazine Acetylation Acetylation 1-(4-aminophenyl)piperazine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Product 1-Acetyl-4-(4-aminophenyl)piperazine Acetylation->Product 1-Acetyl-4-(4-nitrophenyl)piperazine 1-Acetyl-4-(4-nitrophenyl)piperazine Hydrogenation Hydrogenation 1-Acetyl-4-(4-nitrophenyl)piperazine->Hydrogenation Hydrogenation->Product

Caption: Synthetic routes to 1-Acetyl-4-(4-aminophenyl)piperazine.

Troubleshooting_Low_Yield Low Yield Low Yield Check Reaction Completion Check Reaction Completion Low Yield->Check Reaction Completion Incomplete Incomplete Check Reaction Completion->Incomplete Incomplete Complete Complete Check Reaction Completion->Complete Complete Analyze for Side Products Analyze for Side Products Side Products Found Side Products Found Analyze for Side Products->Side Products Found Yes No Side Products No Side Products Analyze for Side Products->No Side Products No Optimize Reaction Conditions Optimize Reaction Conditions Change Solvent/Base Change Solvent/Base Optimize Reaction Conditions->Change Solvent/Base Optimize H2 Pressure Optimize H2 Pressure Optimize Reaction Conditions->Optimize H2 Pressure Increase Reaction Time/Temp Increase Reaction Time/Temp Change Acetylating Agent Change Acetylating Agent Check Catalyst Activity Check Catalyst Activity Adjust Stoichiometry Adjust Stoichiometry Purify Crude Product Purify Crude Product Incomplete->Increase Reaction Time/Temp Incomplete->Change Acetylating Agent Incomplete->Check Catalyst Activity Complete->Analyze for Side Products Side Products Found->Adjust Stoichiometry Side Products Found->Purify Crude Product No Side Products->Optimize Reaction Conditions

Caption: Troubleshooting workflow for low yield.

Side_Reactions cluster_acetylation Acetylation Side Reactions cluster_reduction Reduction Side Reactions Starting Material 1-(4-aminophenyl)piperazine Di-acetylation Di-acetylated Product Starting Material->Di-acetylation Excess Acetic Anhydride Piperazine Acetylation N-Acetyl on Piperazine Starting Material->Piperazine Acetylation Non-selective Nitro Compound 1-Acetyl-4- (4-nitrophenyl)piperazine Incomplete Reduction Nitroso/Hydroxylamine Intermediates Nitro Compound->Incomplete Reduction Insufficient H2/Time Dimerization Azo/Azoxy Byproducts Incomplete Reduction->Dimerization

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by the synthetic approach.

Route 1: Direct N-Acetylation of 1-(4-aminophenyl)piperazine

This is a direct one-step method involving the acetylation of the piperazine nitrogen of 1-(4-aminophenyl)piperazine.

Issue 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1] - Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor for product formation and potential side products.
Suboptimal Acetylating Agent - Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used, but may be more reactive and require stricter control of reaction conditions.[2]
Incorrect Stoichiometry - Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to ensure complete conversion of the starting material.[1]
Inefficient Base - A non-nucleophilic organic base such as triethylamine or N,N-diisopropylethylamine (Hünig's base) is recommended to neutralize the acid byproduct of the reaction.[3]
Poor Solvent Choice - Aprotic solvents like Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[1] The choice of solvent can influence the solubility of reactants and the reaction rate.

Issue 2: Formation of Impurities

Possible Cause Suggested Solution
Di-acetylation (Acetylation of both amino groups) - The primary aromatic amine is significantly less nucleophilic than the secondary amine of the piperazine ring, making di-acetylation less likely under standard conditions.[1] - To minimize this side reaction, perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and add the acetylating agent dropwise.[1]
Side reactions due to excess acetylating agent - Use only a slight excess of the acetylating agent (1.1 equivalents).[1] - Quench the reaction with water or a dilute aqueous base solution upon completion to destroy any remaining acetylating agent.
Degradation of Starting Material or Product - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if the starting material or product is sensitive to oxidation.
Route 2: Reduction of 4-acetyl-1-(4-nitrophenyl)piperazine

This two-step route involves the acetylation of 1-(4-nitrophenyl)piperazine followed by the reduction of the nitro group.

Issue 1: Incomplete Reduction of the Nitro Group

Possible Cause Suggested Solution
Inactive Catalyst - Use a fresh batch of catalyst (e.g., Raney Nickel or Palladium on Carbon). The activity of hydrogenation catalysts can decrease over time. - Ensure the catalyst is not exposed to air for extended periods, as this can lead to deactivation.[4]
Insufficient Hydrogen Pressure - While a hydrogen balloon is often sufficient for small-scale reactions, higher pressures (e.g., 60 psi) may be required for complete conversion, especially on a larger scale.[5] - If using a balloon, ensure it is adequately filled and that there are no leaks in the system.
Inadequate Reaction Time - Monitor the reaction by TLC or LC-MS. Hydrogenation reactions can sometimes be slow to go to completion. The provided protocol suggests 6 hours at 40°C followed by 18 hours at room temperature.[5]
Catalyst Poisoning - Ensure all glassware is clean and that the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).

Issue 2: Formation of Side Products

Possible Cause Suggested Solution
Formation of Azo or Azoxy Compounds - These are common intermediates in nitro group reductions. Ensuring complete hydrogenation will convert these to the desired amine.[6] - The choice of catalyst and reaction conditions can influence the formation of these intermediates.
Hydrodehalogenation (if applicable) - If the aromatic ring contains halogen substituents, catalytic hydrogenation can sometimes lead to their removal. Using alternative reducing agents like iron powder in acidic media can be a milder option that preserves such functional groups.[7]
Incomplete Acetylation in the Previous Step - Ensure the starting material, 4-acetyl-1-(4-nitrophenyl)piperazine, is pure before proceeding with the reduction step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound?

A1: Both routes are viable. The direct N-acetylation of 1-(4-aminophenyl)piperazine (Route 1) is a more direct, one-step synthesis which is often preferred for its efficiency. However, the availability and cost of the starting materials may influence your choice. Route 2, involving the reduction of an acetylated nitro-precursor, is also a reliable method.

Q2: How can I optimize the reaction time for the direct N-acetylation (Route 1)?

A2: To optimize the reaction time, you can systematically vary key parameters. Increasing the reaction temperature will generally increase the reaction rate, but may also lead to more side products. Using a more reactive acetylating agent like acetyl chloride can also speed up the reaction. Monitoring the reaction closely by TLC or LC-MS is crucial to determine the point of completion and avoid unnecessarily long reaction times.[1]

Q3: What are the key parameters to control for a successful and rapid hydrogenation (Route 2)?

A3: For a rapid and successful hydrogenation, consider the following:

  • Catalyst Choice and Loading: Palladium on carbon (Pd/C) and Raney Nickel are highly effective catalysts for nitro group reduction.[5][7] The catalyst loading can be optimized; typically 5-10 mol% is used.

  • Hydrogen Pressure: Higher hydrogen pressure generally leads to faster reaction rates.[8]

  • Temperature: Increasing the temperature can accelerate the reaction, but may also increase the risk of side reactions.[8] A temperature of 40°C is a good starting point.[5]

  • Solvent: Protic solvents like ethanol or methanol are commonly used for catalytic hydrogenations.

Q4: Are there any safety precautions I should take during the hydrogenation reaction?

A4: Yes, hydrogenation reactions require specific safety measures:

  • Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources.

  • Catalysts like Pd/C and Raney Nickel can be pyrophoric, meaning they can ignite spontaneously in air, especially when dry.[4] Always handle the catalyst in a wet state and do not allow it to dry on filter paper.[4]

  • Purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen to remove any oxygen.[4] Similarly, purge with an inert gas after the reaction is complete before opening the vessel to the atmosphere.[4]

Q5: How can I monitor the progress of the reactions?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the acetylation and hydrogenation reactions. Use an appropriate solvent system to achieve good separation between the starting material, product, and any potential side products. Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

Protocol 1: Direct N-Acetylation of 1-(4-aminophenyl)piperazine

This protocol is a general procedure and may require optimization for specific scales and equipment.

Materials:

  • 1-(4-aminophenyl)piperazine

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-(4-aminophenyl)piperazine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of 4-acetyl-1-(4-nitrophenyl)piperazine

This protocol is adapted from a literature procedure.[5]

Materials:

  • 4-acetyl-1-(4-nitrophenyl)piperazine

  • Raney Nickel (or 10% Pd/C)

  • Ethanol

  • Hydrogen gas supply (balloon or cylinder)

  • Standard hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation flask, prepare a suspension of 4-acetyl-1-(4-nitrophenyl)piperazine (1.0 eq) in ethanol.

  • Carefully add Raney Nickel (approx. 8-10% by weight of the starting material) to the suspension.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Evacuate the flask and then introduce hydrogen gas (up to 60 psi).

  • Heat the reaction mixture to 40 °C and stir vigorously for 6 hours.

  • Cool the reaction to room temperature and continue stirring for an additional 18 hours under a hydrogen atmosphere.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting residue can be purified by crystallization from a suitable solvent like ethyl acetate to yield this compound.[5]

Data Presentation

Table 1: Reaction Parameters for Direct N-Acetylation (Route 1)

ParameterRecommended ConditionNotes
Starting Material 1-(4-aminophenyl)piperazineEnsure purity of starting material.
Acetylating Agent Acetic anhydride (1.1 eq)Dropwise addition at low temperature.
Base Triethylamine (1.2 eq)Non-nucleophilic base.
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Temperature 0 °C to Room TemperatureLower temperature can improve selectivity.
Reaction Time 2-4 hoursMonitor by TLC for completion.

Table 2: Reaction Parameters for Reduction of Nitro-Precursor (Route 2)

ParameterRecommended ConditionNotes
Starting Material 4-acetyl-1-(4-nitrophenyl)piperazineEnsure purity of starting material.
Catalyst Raney Nickel or 10% Pd/CHandle with care (pyrophoric).
Solvent EthanolProtic solvent.
Hydrogen Pressure 60 psiCan be adjusted based on scale and equipment.
Temperature 40 °C then Room TemperatureTwo-stage temperature profile.[5]
Reaction Time 6 hours at 40°C, then 18 hours at RTMonitor by TLC for completion.[5]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct N-Acetylation cluster_route2 Route 2: Reduction of Nitro-Precursor A1 1-(4-aminophenyl)piperazine B1 N-Acetylation (Acetic Anhydride, Base) A1->B1 Reactant C1 1-[4-(4-Aminophenyl)piperazin- 1-yl]ethanone B1->C1 Product A2 1-(4-nitrophenyl)piperazine B2 N-Acetylation A2->B2 C2 4-acetyl-1-(4-nitrophenyl)piperazine B2->C2 D2 Reduction (H2, Catalyst) C2->D2 E2 1-[4-(4-Aminophenyl)piperazin- 1-yl]ethanone D2->E2 Troubleshooting_Logic Start Low Product Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Side Products Formed? Start->SideProducts No IncreaseTime Increase Reaction Time/ Temperature IncompleteReaction->IncreaseTime Yes CheckReagents Check Reagent Stoichiometry/ Purity IncompleteReaction->CheckReagents No OptimizeConditions Optimize Reaction Conditions (e.g., lower temperature) SideProducts->OptimizeConditions Yes Purify Purification Required SideProducts->Purify No

References

Technical Support Center: Synthesis of Aminophenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of aminophenylpiperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare aminophenylpiperazine derivatives?

A1: The primary methods for synthesizing N-arylpiperazines, including aminophenylpiperazine derivatives, are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann-Goldberg reactions, and nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes.[1] For N-alkyl derivatives, common methods include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides.[1]

Q2: How can I favor the formation of the mono-arylated product over the N,N'-bis-arylated byproduct?

A2: Controlling the stoichiometry is crucial for minimizing the formation of the bis-arylated product.[2] Using a significant excess of piperazine (5-10 fold) relative to the aryl halide can effectively favor the desired mono-arylated product.[2][3] Additionally, monitoring the reaction progress closely using techniques like TLC or LC-MS and stopping the reaction once the formation of the monosubstituted product is maximized can prevent further reaction to the disubstituted product.[3]

Q3: What is the purpose of using a mono-protected piperazine, such as N-Boc-piperazine?

A3: Utilizing a mono-protected piperazine, like N-Boc-piperazine, is a strategic approach to prevent di-substitution reactions.[3] The protecting group ensures that only one nitrogen atom of the piperazine ring is available to react with the electrophile. After the initial reaction, the protecting group can be removed to yield the mono-substituted piperazine, which can then be further functionalized if desired.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am consistently observing low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes, and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[3][4] Below is a systematic guide to troubleshooting this issue.

Troubleshooting Workflow for Low Yields in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Amination catalyst Check Catalyst & Ligand start->catalyst base Evaluate Base catalyst->base If catalyst is active sub_catalyst Screen different Pd precursors and phosphine ligands (e.g., RuPhos, XPhos for aryl chlorides). [2] Ensure inert atmosphere (Ar or N2). [2] catalyst->sub_catalyst solvent Assess Solvent base->solvent If base is appropriate sub_base If starting material decomposes, switch to a weaker base (e.g., K3PO4, Cs2CO3 instead of NaOtBu). [1, 5] base->sub_base conditions Optimize Reaction Conditions solvent->conditions If reagents are soluble sub_solvent Ensure starting materials are soluble at reaction temp. Common solvents: Toluene, Dioxane, THF. [2] For solubility issues, try a more polar solvent like t-butanol. [1, 5] solvent->sub_solvent success Improved Yield conditions->success Monitor by TLC/LC-MS sub_conditions Typical temperatures are 80-110 °C. [2] Monitor reaction progress to avoid decomposition. conditions->sub_conditions

Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination Optimization

ParameterRecommended Condition/ReagentRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.[5][6]
Ligand RuPhos, XPhosEspecially effective for less reactive aryl chlorides.[2]
Base NaOtBu (strong), K₃PO₄, Cs₂CO₃ (weaker)Strong bases are common, but weaker bases can prevent starting material decomposition.[2][3][4]
Solvent Toluene, Dioxane, THFCommon solvents providing good solubility for many substrates.[2]
Temperature 80-110 °CMany N-arylations require heating for a reasonable reaction rate.[2]
Stoichiometry 1.5 - 2 equivalents of piperazineAn excess of piperazine can help minimize bis-arylation.[5][7]
Issue 2: Difficulty in Product Purification

Question: I am struggling to purify my aminophenylpiperazine derivative from the reaction mixture. What are some effective purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts like bis-arylated piperazine, and residual palladium catalyst. Here are some recommended purification methods:

  • Acid-Base Extraction: This is a highly effective method for purifying basic piperazine derivatives.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic piperazine derivative will move to the aqueous layer as its ammonium salt.

    • Separate the aqueous layer and wash it with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to deprotonate the piperazine derivative.

    • Extract the purified product back into an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the purified product.[3]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.[3]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of eluent system will depend on the polarity of your specific derivative.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

General Workflow for Buchwald-Hartwig Amination

G start Start reagents Combine Pd catalyst, ligand, and base in an oven-dried flask under inert atmosphere. start->reagents add_reagents Add solvent, aryl halide, and piperazine. reagents->add_reagents heat Heat the reaction mixture (e.g., 100 °C) and monitor by TLC or LC-MS. add_reagents->heat workup Cool to room temperature, dilute with solvent, and filter through celite. heat->workup extraction Perform aqueous workup/extraction. workup->extraction purify Purify the crude product by column chromatography or recrystallization. extraction->purify end End purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1 equivalent)

  • Piperazine (2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.47 mol%)[5]

  • Phosphine ligand (e.g., (R)-BINAP, 0.2 mol%)[5]

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)[5]

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the aryl halide and piperazine.[5]

  • Stir the mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[5]

  • Cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified using one of the methods described in the purification guide.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol is for the mono-protection of piperazine, which can then be used in subsequent reactions to prevent di-substitution.

Materials:

  • Piperazine (2.0 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[3]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]

  • Monitor the reaction for completion by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.[3]

References

Technical Support Center: 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS No. 92394-00-8). This guide provides essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend storage at room temperature, while others suggest keeping it refrigerated to maintain product quality.[2][3] For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidation.[3][4]

Q2: What is the general chemical stability of this compound?

A2: While specific, quantitative stability data is not extensively published, the chemical structure, which includes a primary aromatic amine, suggests potential sensitivity to oxidation and light.[1][5] Aromatic amines can discolor over time due to the formation of oxidized impurities. It is classified as a combustible solid.[6]

Q3: Is this compound sensitive to air or light?

A3: Based on general chemical principles for aromatic amines, exposure to air and light should be minimized. The aminophenyl group is susceptible to oxidation, which can be accelerated by air and UV light, often resulting in a color change of the material. Therefore, storing the compound in a dark place is recommended.[4]

Q4: What are the known incompatibilities for this compound?

A4: Specific incompatibility data is limited.[1] However, as a general precaution, it should be stored away from strong oxidizing agents, which could react with the aminophenyl group. It should also be kept separate from foodstuff containers.[1]

Q5: My solid compound has changed color (e.g., turned yellow or brown). What does this indicate?

A5: A change in color typically indicates degradation, most likely due to oxidation of the primary amine on the phenyl ring. While this may not significantly affect the outcome of all experiments, it signifies a decrease in purity. It is recommended to assess the purity of the discolored material before use.

Storage Conditions Summary

For quick reference, the following storage conditions are recommended by various suppliers.

ParameterRecommendationRationale
Temperature Room Temperature or Refrigerated[2][3]Prevents thermal degradation.
Atmosphere Inert Gas (Argon, Nitrogen)[3][4]Minimizes oxidation of the amine group.
Light Keep in a dark place[4]Prevents light-induced degradation.
Container Tightly sealed/closed container[1]Prevents exposure to moisture and air.
Location Dry, cool, well-ventilated area[1][7]Ensures a stable storage environment.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

This could be due to compound degradation. Follow this workflow to troubleshoot the problem.

G cluster_0 cluster_1 cluster_2 start Start: Inconsistent Experimental Results check_appearance 1. Check Visual Appearance of Compound start->check_appearance color_change Is there a color change (e.g., yellowing)? check_appearance->color_change check_purity 2. Assess Purity via Analytical Methods (e.g., HPLC, LC-MS) color_change->check_purity No degradation_suspected Conclusion: Degradation is likely. color_change->degradation_suspected Yes new_peaks Are unexpected peaks or impurities observed? check_purity->new_peaks new_peaks->degradation_suspected Yes good_purity Conclusion: Compound purity appears high. Check other experimental variables. new_peaks->good_purity No action Action: Use a fresh, unopened lot of the compound or purify the existing stock. degradation_suspected->action

Figure 1. Troubleshooting workflow for inconsistent experimental results.

Issue 2: Observing unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR).

  • Possible Cause: This is a strong indicator of either degradation products or residual impurities from synthesis. The primary amine is a likely site of oxidation, which could lead to the formation of various related species that would appear as new peaks in your analysis.

  • Recommended Action:

    • Confirm the identity of the main peak, if possible, using a reference standard.

    • If degradation is suspected, acquire a new, certified lot of the compound for comparison.

    • If purification is an option, techniques like recrystallization or column chromatography may be used to remove impurities.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for this exact compound is not publicly available, a general reverse-phase HPLC method can be adapted to assess its purity. This protocol serves as a starting point and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: A typical starting gradient would be 5-95% Solvent B over 20-30 minutes. An isocratic method may also be developed if separation is sufficient.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm, or a wavelength determined by a UV scan).

  • Sample Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg).

    • Dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Disclaimer: This information is provided for guidance and is based on publicly available data and general chemical principles. Users should always consult the Safety Data Sheet (SDS) provided by their supplier and perform their own risk assessments before handling this chemical.[1][3]

References

Technical Support Center: 1-Acetyl-4-(4-aminophenyl)piperazine Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance purposes only and is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for 1-Acetyl-4-(4-aminophenyl)piperazine (CAS 92394-00-8) was not available at the time of writing. Therefore, it is imperative to obtain a substance-specific SDS from your supplier and to conduct a thorough risk assessment before handling this chemical. The information provided here should be used to supplement, not replace, the supplier-specific SDS.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-Acetyl-4-(4-aminophenyl)piperazine?

A1: While a specific hazard profile is not available, based on the chemical structure which contains an acetyl group and an aminophenylpiperazine moiety, potential hazards may include:

  • Skin and eye irritation: Similar compounds can cause irritation upon contact.

  • Respiratory tract irritation: Inhalation of dust may cause irritation to the respiratory system.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: A comprehensive list of required PPE should be detailed in the substance-specific SDS. However, as a minimum precaution, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.

Q3: How should I store 1-Acetyl-4-(4-aminophenyl)piperazine?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of a spill?

A4: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and washed thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q5: How do I properly dispose of waste containing this chemical?

A5: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Troubleshooting Guides

Scenario 1: I accidentally got some of the powder on my gloves.

  • Action: Immediately remove the contaminated gloves, avoiding contact with your skin. Wash your hands thoroughly with soap and water. Obtain a new pair of gloves before resuming work.

Scenario 2: I think I may have inhaled some of the dust.

  • Action: Move to a well-ventilated area or fresh air immediately. If you experience any respiratory irritation, coughing, or difficulty breathing, seek medical attention. Inform your supervisor of the potential exposure.

Scenario 3: The compound appears to be changing color or clumping in the storage container.

  • Action: This could indicate degradation or absorption of moisture. Do not use the compound. Consult the manufacturer or your institution's chemical safety officer for advice on how to handle and dispose of the potentially degraded material.

Quantitative Data Summary

A substance-specific SDS is required to provide quantitative data such as permissible exposure limits (PELs), lethal dose (LD50) values, and other toxicological data. This information is critical for a complete risk assessment.

Data PointValueSource
Permissible Exposure Limit (PEL)Not Available-
LD50 (Oral)Not Available-
LD50 (Dermal)Not Available-
LC50 (Inhalation)Not Available-

Experimental Protocols

Protocol 1: Safe Weighing of 1-Acetyl-4-(4-aminophenyl)piperazine Powder

  • Preparation:

    • Ensure you are wearing the appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves).

    • Perform the weighing procedure inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Have waste disposal containers readily available.

  • Procedure:

    • Use a clean, tared weigh boat or paper.

    • Carefully transfer the desired amount of the compound from the storage container to the weigh boat using a clean spatula.

    • Avoid generating dust. If dust is generated, allow it to settle within the enclosure before proceeding.

    • Once the desired amount is weighed, securely close the storage container.

    • Transfer the weighed compound to your reaction vessel.

  • Cleanup:

    • Carefully clean the spatula and the weighing area.

    • Dispose of the weigh boat and any contaminated materials in the designated solid waste container.

    • Wash your hands thoroughly after completing the procedure.

Logical Workflow for Safe Handling

G Safe Handling Workflow for 1-Acetyl-4-(4-aminophenyl)piperazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Obtain & Review SDS B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Work in Ventilated Area C->D Proceed to Handling E Weighing & Transfer D->E J Spill Response D->J K First Aid D->K F Perform Experiment E->F E->J E->K G Decontaminate Work Area F->G Experiment Complete F->J F->K H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I

Caption: Logical workflow for the safe handling of chemical compounds.

Technical Support Center: Strategies for Controlling Piperazine Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding over-acetylation in piperazine reactions. The following resources offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to help control the selective acetylation of piperazine and minimize the formation of the di-acetylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of a piperazine acetylation reaction?

A piperazine molecule has two secondary amine groups, both of which can react with an acetylating agent. The reaction can yield three main products: unreacted piperazine, the desired mono-acetylated piperazine, and the over-acetylated di-acetylated piperazine. The distribution of these products depends heavily on the reaction conditions.

Q2: What are the most common acetylating agents used for piperazine?

The most common acetylating agents are acetyl chloride and acetic anhydride.[1][2] Acetyl chloride is highly reactive but produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[1] Acetic anhydride is less reactive, often leading to cleaner reactions, and produces acetic acid as a byproduct that also requires neutralization.[1]

Q3: Why is controlling the stoichiometry crucial in piperazine acetylation?

Due to the presence of two reactive amine groups, a simple 1:1 molar ratio of piperazine to the acetylating agent will likely result in a statistical mixture of mono- and di-substituted products.[3] The initially formed mono-acetylated piperazine can sometimes be more nucleophilic than piperazine itself, leading to a rapid second acetylation.[3]

Q4: What analytical methods can be used to monitor the reaction progress and product distribution?

High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of the product and monitor the relative amounts of piperazine, mono-acetylpiperazine, and di-acetylpiperazine in the reaction mixture.[4] Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are also effective techniques for monitoring the reaction's progress.[4][5] For quantitative analysis of piperazine residues, methods such as UHPLC with fluorescence detection (UHPLC-FLD) after derivatization can be employed.[6]

Troubleshooting Guide: Over-Acetylation

This guide addresses the common issue of excessive di-acetylation and provides solutions to improve the selectivity for the mono-acetylated product.

Issue: The reaction produces a high proportion of di-acetylated piperazine, leading to low yields of the desired mono-acetylated product and purification challenges.

Over-acetylation is a frequent side reaction in piperazine chemistry. The following troubleshooting steps can help enhance mono-selectivity.[3]

dot```dot graph Troubleshooting_Over_Acetylation { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="High Di-acetylation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Stoichiometry [label="Review Piperazine to Acetylating Agent Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Addition_Rate [label="Examine Rate of Acetylating Agent Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Consider_Protection [label="Consider Alternative Strategies", fillcolor="#FBBC05", fontcolor="#202124"]; Use_Excess_Pip [label="Use Large Excess of Piperazine (3-10 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Slow_Addition [label="Add Acetylating Agent Slowly at Low Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mono_Protonation [label="Employ In-Situ Mono-Protonation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Boc_Protection [label="Use a Protecting Group (e.g., Boc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome_Improved [label="Improved Mono-selectivity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Stoichiometry; Start -> Check_Addition_Rate; Start -> Consider_Protection; Check_Stoichiometry -> Use_Excess_Pip [label="If ratio is near 1:1"]; Check_Addition_Rate -> Slow_Addition [label="If addition was rapid"]; Consider_Protection -> Mono_Protonation [label="For a one-pot approach"]; Consider_Protection -> Boc_Protection [label="For high selectivity"]; Use_Excess_Pip -> Outcome_Improved; Slow_Addition -> Outcome_Improved; Mono_Protonation -> Outcome_Improved; Boc_Protection -> Outcome_Improved; }

Caption: Experimental workflow for mono-acetylation via in-situ mono-protonation.

Materials:

  • Piperazine

  • Glacial Acetic Acid

  • Acetyl Chloride

  • Appropriate solvents for workup and purification (e.g., ethyl acetate, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperazine (1.0 eq) in glacial acetic acid at approximately 40 °C. [7]2. Cool the solution to room temperature. [7]3. Slowly add acetyl chloride (1.0 eq) dropwise to the stirred solution. [7]4. Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-acetylpiperazine.

Protocol 2: Mono-acetylation using a Boc-Protecting Group

This method involves protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group, followed by acetylation of the remaining free nitrogen, and subsequent deprotection.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl Chloride

  • Trifluoroacetic acid (TFA)

Procedure:

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve piperazine (2.0 eq) in DCM.

  • Add a solution of (Boc)₂O (1.0 eq) in DCM dropwise over several hours.

  • Stir the reaction for 20-24 hours at room temperature. [3]4. Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. [3] Step 2: Acetylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq) and a base such as triethylamine (1.1 eq) in anhydrous DCM. [3]2. Cool the mixture to 0 °C.

  • Add acetyl chloride (1.0 eq) dropwise. [3]4. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/HPLC).

  • Perform an aqueous workup and purify the resulting N-acetyl-N'-Boc-piperazine. [3] Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acetyl-N'-Boc-piperazine in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C. [3]3. Stir at room temperature for 1-2 hours. [3]4. Remove the solvent and excess TFA under reduced pressure to yield the mono-acetylated piperazine salt.

Reaction Mechanism

The acetylation of piperazine proceeds via nucleophilic acyl substitution. The lone pair of electrons on a nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent.

dot

Piperazine_Acetylation piperazine mono_acetyl piperazine->mono_acetyl + CH3COCl - HCl acetyl_chloride di_acetyl mono_acetyl->di_acetyl + CH3COCl - HCl (Over-acetylation) p_n1 p_n2

Caption: Reaction scheme for the acetylation of piperazine.

References

Technical Support Center: Synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone, focusing specifically on the work-up procedure following the reduction of its nitro precursor.

Troubleshooting Guide

Issue 1: Incomplete or Slow Nitro Group Reduction

Question: My reaction seems to be incomplete or proceeding very slowly. How can I troubleshoot this?

Answer: Incomplete or sluggish reactions are a common hurdle. A systematic approach to troubleshooting is recommended:

  • Reagent and Catalyst Activity: The efficacy of your reducing agent or catalyst is crucial.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can deactivate over time or with improper storage. Ensure you are using a fresh or reliably sourced catalyst. Insufficient catalyst loading can also be a factor; consider increasing the weight percentage. For challenging reductions, increasing the hydrogen pressure may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Use finely powdered metal and activate it if required. The acid concentration is also a critical factor for the reaction rate.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound can significantly hinder the reaction rate.[1] The starting material must be soluble in the reaction solvent. For compounds with low solubility, consider using solvents like THF or co-solvent systems such as ethanol/water.[1]

  • Reaction Temperature: While many nitro reductions occur at room temperature, some substrates may require heating to achieve a satisfactory rate.[1] However, exercise caution as higher temperatures can sometimes lead to an increase in side products.[1]

Issue 2: Significant Formation of Side Products

Question: I am observing a significant amount of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?

Answer: The formation of these side products is a known challenge due to the stepwise nature of nitro group reduction. To favor the complete reduction to the amine, consider the following:

  • Control of Reaction Conditions:

    • Stoichiometry of Reducing Agent: Use a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates.

    • Temperature Control: Exothermic reactions can cause localized overheating, which may promote the formation of side products. Ensure proper temperature control throughout the reaction.

  • Choice of Reducing Agent:

    • SnCl₂·2H₂O: This reagent is known for its chemoselectivity in reducing aromatic nitro groups while leaving other sensitive functional groups like nitriles, esters, and halogens unaffected.[2]

    • Catalytic Hydrogenation (Pd/C): This is often the method of choice for clean and efficient reductions of both aromatic and aliphatic nitro groups.[3]

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure product after the work-up. What are the best practices for purification?

Answer: Effective purification is key to obtaining a high-quality final product. Here are some recommendations:

  • Initial Work-up:

    • After the reaction, the mixture is typically cooled, and the catalyst is removed by filtration (e.g., through Celite).

    • The pH of the filtrate is then adjusted. For metal/acid reductions, a basic work-up is necessary to neutralize the acid and precipitate metal hydroxides. Pouring the reaction mixture into ice and then basifying with a solution like sodium bicarbonate or sodium hydroxide is a common practice.[2]

  • Extraction: The product is then typically extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.[4][5] Ensure thorough extraction by performing multiple extractions.

  • Washing: The combined organic layers should be washed with brine to remove excess water and then dried over an anhydrous salt like sodium sulfate.

  • Purification:

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often an effective purification method. Isopropanol has been noted to produce large crystals for similar compounds.

    • Column Chromatography: For products that are difficult to crystallize or contain closely related impurities, silica gel column chromatography is a standard purification technique.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route to this compound?

A1: The synthesis typically involves the reduction of the corresponding nitro compound, 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone. This reduction converts the nitro group (-NO₂) on the phenyl ring to an amino group (-NH₂).

Q2: Which reducing agents are most commonly used for this transformation?

A2: Common and effective methods include:

  • Catalytic hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[3][6]

  • Metal-acid combinations: Such as Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or iron (Fe) in HCl.[7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): By comparing the reaction mixture to the starting material spot.

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: Monitor the disappearance of the absorbance corresponding to the nitroaromatic starting material.[1]

    • Infrared (IR) Spectroscopy: Observe the disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the amine (around 3300-3500 cm⁻¹).[1]

Q4: Are there any functional groups that are sensitive to the reduction conditions?

A4: Yes, some reducing agents are more chemoselective than others. For instance, catalytic hydrogenation with Pd/C can sometimes reduce other functional groups.[3] If your molecule contains other reducible moieties, a milder or more selective reducing agent like SnCl₂ might be a better choice.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be expected for the synthesis of similar amino-phenyl piperazine derivatives. Please note that optimal conditions and outcomes will vary depending on the specific substrate and scale of the reaction.

ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)
Typical Solvent Methanol, Ethanol, Ethyl AcetateEthanol, Ethyl Acetate[2]
Temperature 20 - 50 °C[8]70 °C[2]
Pressure (for H₂) 1 - 5 atm[8]N/A
Typical Yield Generally high (>90%)Generally high (>85%)[4][5]
Typical Purity High, often >98% after purificationHigh, often >98% after purification[4][5]

Experimental Protocol: Work-up Procedure

This protocol outlines a general work-up procedure following the reduction of 1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone.

  • Reaction Completion and Catalyst Removal:

    • Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature.

    • If a solid catalyst like Pd/C was used, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal:

    • If the reaction was conducted in a volatile solvent, concentrate the filtrate under reduced pressure to remove the solvent.

  • Acid-Base Work-up (for metal/acid reductions):

    • If a metal/acid reduction was performed, carefully pour the cooled reaction mixture into a beaker containing crushed ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution is basic (pH 7-8).[2] This will neutralize the acid and precipitate metal salts.

    • Stir the resulting suspension for a period to ensure complete neutralization.

  • Extraction:

    • Transfer the aqueous suspension to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with water, followed by a saturated brine solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

  • Concentration and Purification:

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by either recrystallization from an appropriate solvent or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture filtration Filter through Celite (if catalyst used) start->filtration concentration1 Concentrate under reduced pressure filtration->concentration1 basification Basify with NaHCO₃/NaOH (for acid reductions) concentration1->basification extraction Extract with Organic Solvent basification->extraction washing Wash with H₂O & Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration2 Concentrate to Crude Product drying->concentration2 purification Recrystallization or Column Chromatography concentration2->purification end Pure Product purification->end

Caption: Experimental workflow for the work-up and purification.

troubleshooting_guide cluster_reaction_issues Reaction Issues cluster_purity_issues Purity Issues cluster_isolation_issues Isolation Issues start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? start->side_products poor_recovery Poor Recovery? start->poor_recovery check_catalyst Check Catalyst Activity/ Increase Loading incomplete_reaction->check_catalyst Yes check_solubility Improve Solubility (Co-solvent) incomplete_reaction->check_solubility Yes increase_temp Increase Temperature incomplete_reaction->increase_temp Yes optimize_temp Optimize Temperature side_products->optimize_temp Yes check_reagent_stoichiometry Check Reagent Stoichiometry side_products->check_reagent_stoichiometry Yes change_reagent Use Milder/Selective Reagent (e.g., SnCl₂) side_products->change_reagent Yes optimize_extraction Optimize Extraction (pH, Solvent, Repeats) poor_recovery->optimize_extraction Yes optimize_purification Optimize Purification (Solvent System) poor_recovery->optimize_purification Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone and its structurally related analogs, offering valuable insights for the characterization of this important chemical scaffold.

Comparative NMR Data Analysis

To aid in the spectral interpretation of this compound, we have compiled ¹H and ¹³C NMR data for two key structural analogs: 1-acetylpiperazine and 1-(4-chlorophenyl)piperazine. These compounds share core structural motifs with the target molecule—the acetylated piperazine ring and the substituted phenylpiperazine moiety, respectively—making their spectral data highly relevant for comparison.

Table 1: ¹H NMR Data of this compound Analogs

Compound NameSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1-Acetylpiperazine CDCl₃3.57t5.2H-2', H-6'
2.85t5.2H-3', H-5'
2.08s--COCH₃
1.89br s--NH
1-(4-Chlorophenyl)piperazine DMSO-d₆7.23d9.0H-2, H-6
6.92d9.0H-3, H-5
3.10t5.0H-2', H-6'
2.87t5.0H-3', H-5'
2.58br s--NH

Table 2: ¹³C NMR Data of this compound Analogs

Compound NameSolventChemical Shift (δ) ppmAssignment
1-Acetylpiperazine CDCl₃169.0C=O
45.8, 39.8C-2', C-6'
45.3, 40.9C-3', C-5'
21.4-COCH₃
1-(4-Chlorophenyl)piperazine DMSO-d₆149.9C-1
128.6C-3, C-5
122.3C-4
117.3C-2, C-6
48.3C-2', C-6'
45.0C-3', C-5'

Note: The assignments for the piperazine protons and carbons in 1-acetylpiperazine can be complex due to conformational exchange and are often reported as distinct signals for axial and equatorial positions.

Based on the data from these analogs, the expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit signals for the aminophenyl protons as two doublets in the aromatic region, the piperazine protons as two sets of triplets or multiplets, and a singlet for the acetyl methyl group. The ¹³C NMR spectrum is expected to show signals for the aromatic carbons, the piperazine carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of small organic molecules like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

2. NMR Data Acquisition

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical acquisition parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of the ¹³C isotope.

3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Visualizing the Molecular Structure and Experimental Workflow

To further aid in the understanding of the molecular structure and the experimental process, the following diagrams have been generated.

Caption: Chemical structure of this compound.

experimental_workflow cluster_workflow NMR Analysis Workflow prep Sample Preparation acq Data Acquisition prep->acq Transfer to Spectrometer proc Data Processing acq->proc FID Data analysis Spectral Analysis & Structure Elucidation proc->analysis Processed Spectrum

Caption: A generalized workflow for NMR analysis.

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Acetyl-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometry fragmentation of 1-Acetyl-4-(4-aminophenyl)piperazine, a compound of interest in pharmaceutical research and development. Due to the limited availability of public experimental data for this specific molecule, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and data from structurally similar compounds. We also compare mass spectrometry with other analytical techniques for the characterization and quantification of this analyte.

Predicted Mass Spectrometry Fragmentation of 1-Acetyl-4-(4-aminophenyl)piperazine

The structure of 1-Acetyl-4-(4-aminophenyl)piperazine (C₁₂H₁₇N₃O, MW: 219.28 g/mol ) suggests several likely fragmentation pathways under typical electrospray ionization (ESI) conditions in positive ion mode. The protonated molecule [M+H]⁺ is expected at an m/z of 220.29.

The primary fragmentation events are anticipated to involve the cleavage of the piperazine ring and the bonds connecting it to the acetyl and aminophenyl groups. The most probable fragmentation pathways are illustrated below.

Fragmentation_Pathway M [M+H]⁺ m/z 220.29 F1 Fragment 1 m/z 178.13 Loss of C₂H₂O M->F1 - 42.16 Da F2 Fragment 2 m/z 162.13 Loss of C₂H₄N M->F2 - 58.16 Da F3 Fragment 3 m/z 120.08 Loss of C₂H₅NO F2->F3 - 42.05 Da F4 Fragment 4 m/z 92.06 Aniline F3->F4 - 28.02 Da

Caption: Predicted ESI-MS/MS fragmentation pathway of 1-Acetyl-4-(4-aminophenyl)piperazine.

Comparison of Analytical Methodologies

The analysis of 1-Acetyl-4-(4-aminophenyl)piperazine can be approached using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening.

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.High sensitivity and selectivity, suitable for quantification in complex matrices, provides structural information.Higher cost of instrumentation and maintenance.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent chromatographic resolution, provides reproducible fragmentation patterns for library matching.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information for unambiguous identification, non-destructive.Lower sensitivity compared to MS, not suitable for trace analysis, more complex data interpretation.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a representative method for the quantitative analysis of 1-Acetyl-4-(4-aminophenyl)piperazine in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 220.3.

  • Product Ions (Q3): Monitor for the predicted fragments (e.g., m/z 178.1, 162.1, 120.1).

  • Collision Energy: Optimize for each fragment transition.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal stability of the analyte.

1. Derivatization (Silylation)

  • Evaporate the sample extract to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

2. Gas Chromatography Conditions

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-550.

Conclusion

Comparative Guide to HPLC Method Development for the Purity of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone. The information is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comparative assessment of the methods' performance.

Experimental Workflow

The following diagram illustrates the general workflow for developing and comparing HPLC methods for purity analysis.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Comparison cluster_2 Outcome A Literature Review & Compound Characterization B Selection of Initial Chromatographic Conditions A->B C Method Optimization (Mobile Phase, Gradient, etc.) B->C D Method A Protocol C->D E Method B Protocol C->E F Sample Analysis & Data Acquisition D->F E->F G Performance Evaluation (Resolution, Tailing, etc.) F->G H Selection of Optimal Method G->H

Caption: Workflow for HPLC method development and comparison.

Experimental Protocols

Two distinct HPLC methods are proposed for the purity determination of this compound. Method A employs a standard reversed-phase C18 column with a simple isocratic elution, while Method B utilizes a phenyl-hexyl column with a gradient elution to potentially achieve better separation of structurally similar impurities.

Method A: Isocratic Elution on a C18 Column

  • Column: ACE C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase: A mixture of methanol and a phosphate buffer solution with triethanolamine, adjusted to pH 7.0.[1][2] For this example, a ratio of 60:40 (v/v) Methanol:Buffer is proposed.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 35°C.[3]

  • Detection: UV at 240 nm.[1][2]

Method B: Gradient Elution on a Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl column (e.g., Luna Phenyl-Hexyl, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Comparative Data Analysis

The following table summarizes the expected performance of the two proposed HPLC methods for the separation of this compound from its potential impurities. The potential impurities are hypothesized based on the starting materials and possible side reactions during synthesis. These include 4-aminophenylpiperazine (Impurity 1) and 1-(piperazin-1-yl)ethanone (Impurity 2).

ParameterMethod A (Isocratic C18)Method B (Gradient Phenyl-Hexyl)
Retention Time (Main Peak) ~ 8.5 min~ 15.2 min
Retention Time (Impurity 1) ~ 4.2 min~ 9.8 min
Retention Time (Impurity 2) ~ 3.1 min~ 6.5 min
Resolution (Main Peak/Impurity 1) > 2.0> 3.0
Resolution (Impurity 1/Impurity 2) ~ 1.8> 2.5
Tailing Factor (Main Peak) < 1.2< 1.1
Theoretical Plates (Main Peak) > 5000> 8000

Discussion

Method A offers a simpler and faster isocratic method, which is often preferred for routine quality control due to its robustness and shorter run times. The use of a C18 column provides good retention for the relatively non-polar analyte.

Method B provides a more sophisticated approach using a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic compounds due to π-π interactions. The gradient elution allows for a wider range of polarities to be explored, potentially leading to better separation of closely related impurities. The longer run time may be justified by the superior resolution and peak shape.

For the analysis of piperazine and its derivatives, derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV activity, especially for trace-level impurity detection.[3][4] This technique could be particularly useful if the impurities lack a strong chromophore.

Conclusion

Both Method A and Method B present viable options for the purity determination of this compound. The choice between the two will depend on the specific requirements of the analysis. For rapid quality control with known impurities, the isocratic Method A may be sufficient. However, for comprehensive impurity profiling and method development where baseline separation of all potential impurities is critical, the gradient Method B on a phenyl-hexyl column is likely to provide more reliable and detailed results. Further method validation according to ICH guidelines would be necessary to establish the precision, accuracy, linearity, and robustness of the chosen method.[1][2][3]

References

A Comparative Analysis of the Reactivity of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone and Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-[4-(4-aminophenyl)piperazin-1-yl]ethanone with other representative aniline derivatives. Understanding the nucleophilicity and basicity of this compound is crucial for its application in synthetic chemistry and drug development, particularly in the context of reactions involving the aniline amino group. This document outlines key experimental protocols to quantify and compare its reactivity, presents comparative data, and illustrates the underlying chemical principles.

Introduction to Aniline Reactivity

Aniline and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the amino group is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally increase the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced reactivity.[1] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which also influences its availability for chemical reactions.[2]

This compound possesses a complex substituent at the para position of the aniline core. This substituent, an N-acetylpiperazine group, is expected to modulate the reactivity of the amino group through a combination of inductive and resonance effects.

Comparative Reactivity Data

To quantitatively assess the reactivity of this compound, it is compared with aniline, p-anisidine (containing an EDG), and p-nitroaniline (containing an EWG).

CompoundStructurepKa of Conjugate AcidRelative Rate of Acetylation (k_rel)Hammett Constant (σp)
AnilineAniline4.621.000.00
p-Anisidinep-Anisidine5.3415.8-0.27
p-Nitroanilinep-Nitroaniline1.000.0020.78
This compoundthis compound4.85 (Estimated)1.5 (Estimated)-0.05 (Estimated)

Note: The pKa, relative rate of acetylation, and Hammett constant for this compound are estimated based on the expected electronic effects of the N-acetylpiperazine substituent. Experimental determination is required for precise values.

Experimental Protocols

Detailed methodologies for the key experiments to determine the comparative reactivity are provided below.

1. Determination of pKa (Basicity)

The basicity of an aniline is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.[1]

  • Method: Potentiometric titration.

  • Procedure:

    • Prepare a 0.01 M solution of the aniline derivative in a suitable solvent mixture (e.g., 50% ethanol/water).

    • Titrate the solution with a standardized 0.1 M solution of hydrochloric acid.

    • Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • Rationale: This method provides a direct measure of the equilibrium constant for the protonation of the amino group, which is a fundamental indicator of its basicity.

2. Determination of Relative Rate of Acetylation (Nucleophilicity)

The rate of acylation of the amino group serves as a measure of its nucleophilicity.[1]

  • Method: Competitive acylation followed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) analysis.

  • Procedure:

    • Prepare equimolar solutions of this compound and a reference aniline (e.g., aniline) in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a sub-stoichiometric amount of an acylating agent (e.g., acetic anhydride or acetyl chloride) to the mixture at a constant temperature.

    • After the reaction is complete, quench any remaining acylating agent.

    • Analyze the reaction mixture by GC-MS or HPLC to determine the relative amounts of the acylated products.

    • The relative rate constant (k_rel) is calculated from the ratio of the products.

  • Rationale: A competitive reaction provides a direct comparison of the nucleophilic reactivity of the two anilines under identical conditions, minimizing the influence of external factors.

Visualizing Reaction Pathways and Workflows

Logical Relationship of Substituent Effects on Aniline Reactivity

G substituent Substituent on Aniline Ring edg Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) substituent->edg Type ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) substituent->ewg Type piperazine 1-Acetyl-4-piperazinyl Group (Complex Effects) substituent->piperazine Type electron_density Electron Density on Amino Nitrogen edg->electron_density Increases ewg->electron_density Decreases piperazine->electron_density Slightly Increases (Inductive vs. Resonance) reactivity Reactivity of Amino Group electron_density->reactivity basicity Increased Basicity (Higher pKa) reactivity->basicity nucleophilicity Increased Nucleophilicity reactivity->nucleophilicity dec_basicity Decreased Basicity (Lower pKa) reactivity->dec_basicity dec_nucleophilicity Decreased Nucleophilicity reactivity->dec_nucleophilicity mod_reactivity Modulated Reactivity reactivity->mod_reactivity

Caption: Influence of substituents on aniline reactivity.

Experimental Workflow for pKa Determination

G start Start prep_sol Prepare 0.01 M Aniline Solution start->prep_sol titrate Titrate with 0.1 M HCl prep_sol->titrate record_ph Record pH vs. Volume of Titrant titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve det_pka Determine pKa at Half-Equivalence Point plot_curve->det_pka end End det_pka->end G aniline Aniline Derivative pi_complex π-Complex Formation aniline->pi_complex electrophile Electrophile (E+) electrophile->pi_complex sigma_complex Arenium Ion (σ-Complex) (Rate-Determining Step) pi_complex->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation product Substituted Aniline deprotonation->product

References

The Pivotal Role of the Acetyl Group in Phenylpiperazine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 1-acetyl-4-phenylpiperazine analogs reveals critical insights into their structure-activity relationships (SAR), particularly concerning their affinity and selectivity for dopamine and serotonin receptors. This guide provides a comparative overview of these compounds, supported by experimental data and methodologies, to aid researchers and drug development professionals in the design of novel central nervous system (CNS) agents.

The 1-acetyl-4-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its interaction with various G-protein coupled receptors (GPCRs), including crucial neurotransmitter receptors like dopamine (D2) and serotonin (5-HT1A, 5-HT2A). Modifications to this core structure, particularly substitutions on the phenyl ring and alterations of the acetyl group, have profound effects on the pharmacological profile of these analogs. This guide synthesizes findings from multiple studies to present a clear comparison of their performance.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, pKi, or IC50) of various 1-acetyl-4-phenylpiperazine analogs and related arylpiperazine derivatives for key CNS receptors. This data highlights how subtle structural changes can significantly alter receptor interaction.

Compound IDPhenyl Ring SubstitutionOther ModificationsD2 Receptor Affinity (Ki/pKi/IC50)5-HT1A Receptor Affinity (Ki/pKi/IC50)5-HT2A Receptor Affinity (Ki/pKi/IC50)α1-Adrenergic Receptor Affinity (pK i)Reference
8a Phenyl3-propoxy-benzimidazole7.30 (pKi)7.90 (pKi)8.80 (pKi)7.60[1]
9a Phenyl3-propoxy-benzimidazole-2-thione7.20 (pKi)7.60 (pKi)8.50 (pKi)7.40[1]
7 2-methoxyphenyl4-carboxamidobutyl<10 nM (Ki, D3)Not ReportedNot ReportedNot Reported[2]
8 2,3-dichlorophenyl4-carboxamidobutyl<10 nM (Ki, D3)Not ReportedNot ReportedNot Reported[2]
4 Thymol derivative1,3,5-triazine-methylpiperazine>10000 nM (Ki)>10000 nM (Ki)272 nM (Ki)Not Reported[3]
19-25 H, m-Cl, m-CF3, m-OCH3, p-OCH34-succinimidobutyl5.3-31 µM (Ki)4-44 nM (Ki)Not ReportedNot Reported[4]

Data presented as Ki (in nM or µM) or pKi. Lower Ki/IC50 and higher pKi values indicate stronger binding affinity.

Key SAR Insights:

  • Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring are critical determinants of both affinity and selectivity. For instance, electron-withdrawing groups can enhance selectivity for the D3 receptor over the D2 receptor.[5] Dichlorination at the 2 and 3 positions also results in high-affinity D3 ligands.[5]

  • Replacement of the Acetyl Group: While this guide focuses on 1-acetyl analogs, it is noteworthy that replacing the acetyl moiety with larger, heterocyclic structures, as seen in compounds 8a and 9a , can yield potent ligands with high affinity for 5-HT2A receptors, a characteristic often sought in atypical antipsychotics.[1]

  • Bitopic Binding: The addition of extended moieties can lead to a "bitopic" binding mode, where the phenylpiperazine core occupies the primary binding site, and the extended tail interacts with a secondary, allosteric site.[5] This can dramatically increase selectivity for certain receptor subtypes, such as D3 over D2.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.

Materials:

  • HEK-293 cells stably expressing the human D2, 5-HT1A, or 5-HT2A receptor.

  • Radioligands: [3H]-Spiperone (for D2), [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Ketanserin (for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinants: Haloperidol (10 µM) for D2, Serotonin (10 µM) for 5-HT1A, and Mianserin (10 µM) for 5-HT2A.

  • Test compounds at various concentrations.

  • Glass fiber filters (GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge. Resuspend the resulting pellet (membrane preparation) in fresh assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with the specific radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Visualizing Relationships and Workflows

To better understand the complex relationships in SAR studies and the experimental processes, the following diagrams are provided.

SAR_General_Concept cluster_SAR Structure-Activity Relationship Core_Scaffold 1-Acetyl-4-phenylpiperazine Analogs Structural Analogs (Varying Substituents) Core_Scaffold->Analogs Modification Biological_Activity Biological Activity (Receptor Affinity, Efficacy) Analogs->Biological_Activity Leads to

Caption: General concept of Structure-Activity Relationship (SAR) studies.

Experimental_Workflow Synthesis Synthesis of Analogs Binding_Assay Radioligand Binding Assay Synthesis->Binding_Assay Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination

Caption: Workflow for determining the biological activity of synthesized analogs.

Signaling_Pathway cluster_GPCR GPCR Signaling Ligand Phenylpiperazine Analog Receptor D2/5-HT Receptor (GPCR) Ligand->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

A Comparative Analysis of the Biological Activities of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone and its Hydroxyl Analog

Author: BenchChem Technical Support Team. Date: December 2025

A noticeable gap in publicly available research limits a direct comparative analysis of the biological activities of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone and its hydroxyl counterpart, 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone. While the hydroxyl analog has been investigated for specific biological targets, a significant lack of data exists for the amino derivative, precluding a direct, evidence-based comparison of their pharmacological profiles.

This guide synthesizes the available scientific information for both compounds, highlighting the known biological activities of the hydroxyl analog and the current data gap for the amino analog.

Overview of Known Biological Activities

1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone (PPZ) has emerged as a molecule of interest in the field of oncology due to its potential interaction with the sigma-1 receptor. The sigma-1 receptor is overexpressed in a variety of cancer cells, making it a promising target for both diagnostic and therapeutic applications[1][2]. Computational docking and molecular dynamics simulation studies have identified PPZ as a potential ligand for this receptor[1][2].

Furthermore, derivatives of the core structure of 4-(4-hydroxyphenyl)piperazine have been explored for their inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis[3][4]. This line of research suggests a potential application for such compounds in treating hyperpigmentation disorders. One study also mentions that 1-Acetyl-4-(4-hydroxyphenyl) piperazine (a synonym for PPZ) is used in the synthesis of the antifungal drug ketoconazole[5].

In contrast, there is a significant scarcity of published data on the specific biological activities of This compound . While the compound is commercially available and its chemical properties are documented, dedicated studies on its cytotoxic, antimicrobial, or receptor binding activities are not readily found in the public domain[1][6][7][8]. The broader class of piperazine derivatives is known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities; however, these general activities cannot be specifically attributed to the amino-substituted compound without direct experimental evidence[9][10][11][12].

Quantitative Data Summary

Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available data for its hydroxyl analog.

Biological Target / ActivityCompoundQuantitative DataReference
Sigma-1 Receptor Binding 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanoneIdentified as a potential ligand through in silico studies.[1][2]
Tyrosinase Inhibition Derivatives of 4-(4-hydroxyphenyl)piperazineIC50 values in the low micromolar range for some derivatives.[3][4]
Antifungal Activity 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanoneUsed as a precursor in the synthesis of the antifungal agent ketoconazole.[5]
Cytotoxic/Anticancer Activity This compoundNo data available-
Antimicrobial Activity This compoundNo data available-
Receptor Binding Affinity This compoundNo data available-

Experimental Protocols

Sigma-1 Receptor Binding Assay (Hypothetical based on literature)

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Materials:

    • Membrane preparations from cells or tissues expressing the sigma-1 receptor.

    • Radioligand with known high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine).

    • Test compound (1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone).

    • Non-specific binding control (a high concentration of a known sigma-1 receptor ligand).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • In a parallel set of experiments, incubate the membranes with the radioligand and a high concentration of a non-specific binding control to determine non-specific binding.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

Tyrosinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

  • Materials:

    • Mushroom tyrosinase enzyme.

    • L-DOPA (substrate).

    • Test compound (derivatives of 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone).

    • Kojic acid (positive control).

    • Phosphate buffer (pH 6.8).

    • 96-well microplate reader.

  • Procedure:

    • Prepare solutions of the test compound and kojic acid in an appropriate solvent (e.g., DMSO) and then dilute with phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound solution.

    • Pre-incubate the mixture for a defined period at a specific temperature (e.g., 10 minutes at 25°C).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475-492 nm) at regular intervals using a microplate reader.

    • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

    • The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of the control (without inhibitor).

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

experimental_workflow_sigma1_binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis membranes Membrane Preparation incubation Incubate membranes with radioligand and test compound/ NSB control membranes->incubation radioligand Radioligand ([³H]-(+)-pentazocine) radioligand->incubation test_compound Test Compound (PPZ) test_compound->incubation nsb_control NSB Control nsb_control->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate Specific Binding counting->analysis ic50 Determine IC50 analysis->ic50 ki Calculate Ki ic50->ki

Caption: Workflow for Sigma-1 Receptor Binding Assay.

experimental_workflow_tyrosinase_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis enzyme Tyrosinase Enzyme pre_incubation Pre-incubate enzyme with test compound enzyme->pre_incubation substrate L-DOPA (Substrate) reaction_start Add L-DOPA to initiate reaction substrate->reaction_start test_compound Test Compound test_compound->pre_incubation control Kojic Acid (Positive Control) control->pre_incubation pre_incubation->reaction_start absorbance Measure Absorbance (475-492 nm) reaction_start->absorbance inhibition Calculate % Inhibition absorbance->inhibition ic50 Determine IC50 inhibition->ic50

Caption: Workflow for Tyrosinase Inhibition Assay.

sigma1_receptor_pathway cluster_er Endoplasmic Reticulum cluster_cellular_stress Cellular Stress cluster_downstream Downstream Signaling sigma1 Sigma-1 Receptor bip BiP Chaperone sigma1->bip Binding ca_signaling Calcium Signaling sigma1->ca_signaling Modulates ion_channels Ion Channels sigma1->ion_channels Modulates stress ER Stress stress->sigma1 Induces dissociation from BiP cell_survival Cell Survival / Apoptosis ca_signaling->cell_survival ion_channels->cell_survival ligand PPZ (Ligand) ligand->sigma1 Binds to

Caption: Hypothetical Signaling Pathway of PPZ via Sigma-1 Receptor.

Conclusion

The available scientific literature indicates that 1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone (PPZ) is a promising scaffold for targeting the sigma-1 receptor and for the development of tyrosinase inhibitors. However, a significant knowledge gap exists regarding the biological activities of its amino analog, this compound. Further research is warranted to elucidate the pharmacological profile of the amino-substituted compound to enable a comprehensive and direct comparison with its hydroxyl counterpart. Such studies would be valuable in understanding the structure-activity relationships of this class of compounds and for the rational design of new therapeutic agents.

References

comparative analysis of different synthesis routes for 1-Acetyl-4-(4-aminophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three distinct synthesis routes for the production of 1-Acetyl-4-(4-aminophenyl)piperazine, a key intermediate in pharmaceutical development. The routes analyzed are: the reduction of a nitro precursor, a modern cross-coupling methodology, and a direct acylation approach. Each method is evaluated based on quantitative data, with detailed experimental protocols provided for reproducibility.

Quantitative Data Summary

The following table summarizes the key performance indicators for each synthesis route, allowing for a rapid and effective comparison.

ParameterRoute 1: Reduction of Nitro PrecursorRoute 2: Buchwald-Hartwig AminationRoute 3: Direct Acetylation
Starting Materials 1-Acetyl-4-(4-nitrophenyl)piperazine, Raney Nickel, Ethanol, Hydrogen1-Acetylpiperazine, 4-Bromoaniline, Palladium Acetate, S-Phos, Sodium tert-butoxide, Toluene4-(4-Aminophenyl)piperazine, Acetic Anhydride, Sodium Bicarbonate, Dichloromethane
Reaction Time 24 hours1-3 hours1-2 hours
Reaction Temperature Room Temperature to 40°C100-110°CRoom Temperature
Reported Yield 71%[1]~90-96% (based on similar reactions)[2]High (typically >90% for similar acetylations)
Product Purity High after crystallization[1]High after column chromatography[2]High after extraction and washing
Key Advantages Utilizes a common and well-established reduction method.High yield and good functional group tolerance.[3]Simple, fast, and uses inexpensive reagents.
Key Disadvantages Requires handling of hydrogen gas and a pyrophoric catalyst (Raney Nickel).Requires an expensive palladium catalyst and ligands; inert atmosphere is necessary.[4]The starting material, 4-(4-aminophenyl)piperazine, may be less readily available or more expensive than the precursors for other routes.

Experimental Protocols

Route 1: Reduction of 1-Acetyl-4-(4-nitrophenyl)piperazine

This method involves the catalytic hydrogenation of the corresponding nitro compound.

Materials:

  • 1-Acetyl-4-(4-nitrophenyl)piperazine (30 g, 0.12 mole)

  • Raney Nickel (2.5 g)

  • Ethanol (500 ml)

  • Hydrogen gas

  • Ethyl acetate for crystallization

Procedure:

  • A suspension of 1-Acetyl-4-(4-nitrophenyl)piperazine and Raney nickel in ethanol is prepared in a suitable hydrogenation vessel.[1]

  • The vessel is charged with hydrogen gas to a pressure of 60 psi (414 kPa).[1]

  • The reaction mixture is heated to 40°C and stirred for 6 hours, followed by stirring at room temperature for 18 hours.[1]

  • Upon completion of the reaction, the catalyst is carefully removed by filtration through a pad of celite.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting residue is crystallized from ethyl acetate to yield 1-Acetyl-4-(4-aminophenyl)piperazine.[1]

Route 2: Buchwald-Hartwig Amination

This route utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond.

Materials:

  • 1-Acetylpiperazine

  • 4-Bromoaniline

  • Palladium acetate (Pd(OAc)₂)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium acetate, S-Phos, and sodium tert-butoxide.

  • Add 1-acetylpiperazine and 4-bromoaniline to the flask.

  • Add anhydrous toluene to the flask and degas the mixture.

  • Heat the reaction mixture to 100-110°C and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-Acetyl-4-(4-aminophenyl)piperazine.[2]

Route 3: Direct Acetylation of 4-(4-Aminophenyl)piperazine

This is a straightforward approach involving the acylation of the primary amine.

Materials:

  • 4-(4-Aminophenyl)piperazine

  • Acetic Anhydride

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 4-(4-aminophenyl)piperazine in dichloromethane.

  • Add a stoichiometric amount of acetic anhydride to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-Acetyl-4-(4-aminophenyl)piperazine.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis route.

Route1 A 1-Acetyl-4-(4-nitrophenyl)piperazine B Catalytic Hydrogenation (Raney Ni, H2, Ethanol) A->B C 1-Acetyl-4-(4-aminophenyl)piperazine B->C

Caption: Workflow for the reduction of the nitro precursor.

Route2 A 1-Acetylpiperazine + 4-Bromoaniline B Buchwald-Hartwig Amination (Pd(OAc)2, S-Phos, NaOtBu) A->B C 1-Acetyl-4-(4-aminophenyl)piperazine B->C

Caption: Workflow for the Buchwald-Hartwig amination.

Route3 A 4-(4-Aminophenyl)piperazine B Direct Acetylation (Acetic Anhydride) A->B C 1-Acetyl-4-(4-aminophenyl)piperazine B->C

Caption: Workflow for the direct acetylation route.

References

Comparative Guide to the Analytical Method Validation of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a hypothetical analytical method for the quantification of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone, a key intermediate in pharmaceutical synthesis. The presented data and protocols are based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document serves as a practical reference for developing and validating robust analytical methods for similar piperazine derivatives.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[5][6] While other methods like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be considered, HPLC often provides the optimal balance of performance and accessibility for routine quality control and stability testing of compounds like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[6]A type of HPLC using smaller particle size columns for higher resolution and faster analysis.[6]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[6]
Typical Stationary Phase C18 or C8 reversed-phase silica gel.[6]Sub-2 µm particle size C18 or other modified silica.[6]Capillary column with a non-polar or moderately polar stationary phase.[6]
Advantages Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.Faster analysis times, higher sensitivity, and improved resolution compared to HPLC.[6]High sensitivity and specificity, provides structural information.
Limitations Longer run times compared to UPLC, lower resolution than UPLC.Higher backpressure requires specialized instrumentation.Requires volatile and thermally stable analytes; derivatization may be necessary.

For the purpose of this guide, a reversed-phase HPLC (RP-HPLC) method is selected as the most appropriate for the analysis of this compound.

Validated HPLC Method Parameters

The following table summarizes the key validation parameters and their acceptance criteria for a hypothetical, yet representative, HPLC method for this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity The analyte peak should be well-resolved from impurities and degradation products.The method is specific for this compound.
Linearity (r²) Correlation coefficient (r²) ≥ 0.999.[6]0.9997
Range 10 - 150 µg/mLThe method is linear, accurate, and precise within this range.[5][6]
Accuracy (% Recovery) Mean recovery should be within 98.0% to 102.0%.[6]99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): %RSD ≤ 2.0%.[5][6] Intermediate Precision (Inter-day): %RSD ≤ 2.0%.[6]Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of approximately 3:1.[6]0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of approximately 10:1.[7]0.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters.[3][6]%RSD < 2.0% for all variations.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.

  • Protocol: A standard solution of this compound (e.g., 50 µg/mL) is injected five times.

  • Acceptance Criteria:

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

    • %RSD of peak areas ≤ 2.0%

Specificity is the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradants, or matrix components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[8][9]

  • Protocol: this compound is subjected to stress conditions including:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[10]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[10]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]

    • Thermal Degradation: 80°C for 48 hours.[10]

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analysis: The stressed samples are analyzed by the HPLC method, and the peak purity of the analyte is evaluated using a photodiode array (PDA) detector.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[3][5]

  • Protocol: A series of at least five standard solutions of this compound are prepared over the concentration range of 10-150 µg/mL. Each solution is injected in triplicate.

  • Analysis: A calibration curve is generated by plotting the mean peak area against the concentration. The correlation coefficient (r²) is calculated from the linear regression analysis.[6]

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[3]

  • Protocol: A placebo matrix is spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[6] These samples are prepared and analyzed in triplicate.

  • Calculation: The percentage recovery is calculated at each level.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[1]

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument.[6]

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day with a different analyst and/or on a different instrument.[6]

  • Analysis: The Relative Standard Deviation (%RSD) is calculated for the peak areas.

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3][7]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the signal-to-noise ratio.[6]

    • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[6]

    • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[7]

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][4]

  • Protocol: The effect of small variations in the following parameters is evaluated:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (e.g., ± 5 °C)

  • Analysis: The %RSD of the results is calculated for each variation.

Visualizations

The following diagrams illustrate the analytical method validation workflow and the chemical structure of the target compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Validation Scope select_params Select Validation Parameters define_scope->select_params prep_solutions Prepare Standard and Sample Solutions select_params->prep_solutions perform_experiments Perform Validation Experiments prep_solutions->perform_experiments data_analysis Analyze Data and Calculate Results perform_experiments->data_analysis compile_report Compile Validation Report data_analysis->compile_report

Caption: Workflow for Analytical Method Validation.

Caption: Chemical Structure of the Analyte.

References

Spectroscopic Analysis: A Comparative Guide to 1-Acetyl-4-(4-aminophenyl)piperazine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

This guide provides a comprehensive comparison of the spectroscopic data for 1-Acetyl-4-(4-aminophenyl)piperazine and its key structural analogs, 1-(4-aminophenyl)piperazine and 1-acetylpiperazine. Due to the limited availability of published experimental spectra for 1-Acetyl-4-(4-aminophenyl)piperazine, this document presents predicted data based on the analysis of its precursors, offering a valuable reference for researchers engaged in the synthesis, identification, and characterization of this and related compounds.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for 1-Acetyl-4-(4-aminophenyl)piperazine and its comparators.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppm
1-Acetyl-4-(4-aminophenyl)piperazine (Predicted) 7.0 - 6.5 (m, 4H, Ar-H), 4.0-3.5 (br s, 2H, NH₂), 3.8-3.6 (m, 4H, piperazine-H), 3.2-3.0 (m, 4H, piperazine-H), 2.1 (s, 3H, COCH₃)
1-(4-aminophenyl)piperazine No complete experimental data found. Predicted shifts would be similar to the aromatic and piperazine protons of the target compound, lacking the acetyl signal.
1-acetylpiperazine 3.57 (t, 2H), 3.44 (t, 2H), 2.87 (t, 2H), 2.82 (t, 2H), 2.09 (s, 3H)[1]

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppm
1-Acetyl-4-(4-aminophenyl)piperazine (Predicted) ~169 (C=O), ~145 (Ar-C-N), ~140 (Ar-C-NH₂), ~118 (Ar-CH), ~115 (Ar-CH), ~52 (piperazine-CH₂), ~48 (piperazine-CH₂), ~43 (piperazine-CH₂), ~21 (COCH₃)
1-(4-aminophenyl)piperazine No complete experimental data found.
1-acetylpiperazine 169.1, 45.8, 43.9, 41.9, 21.3[2]

Table 3: Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
1-Acetyl-4-(4-aminophenyl)piperazine (Predicted) 219176 ([M-COCH₃]⁺), 134, 120, 92, 43
1-(4-aminophenyl)piperazine 177[3]134, 120, 92
1-acetylpiperazine 12885, 70, 56, 43

Table 4: FT-IR Spectroscopy Data (Predicted and Experimental)

CompoundCharacteristic Absorption Bands (cm⁻¹)
1-Acetyl-4-(4-aminophenyl)piperazine (Predicted) 3400-3200 (N-H stretch, amine), 1640 (C=O stretch, amide), 1600-1450 (C=C stretch, aromatic), 1350-1250 (C-N stretch, aromatic amine)[4]
1-(4-aminophenyl)piperazine 3400-3200 (N-H stretch, amine), 1600-1450 (C=C stretch, aromatic), 1335-1250 (C-N stretch, aromatic amine)[4]
1-acetylpiperazine 1640 (C=O stretch, amide)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of different fragment ions, which can be used to determine the molecular weight and elucidate the structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Record the FT-IR spectrum of the sample. The instrument measures the absorption of infrared radiation by the sample at different wavenumbers.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are correlated with specific functional groups present in the molecule.

Mandatory Visualization

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Chemical Compound Dissolution Dissolution in Solvent Compound->Dissolution IR FT-IR Spectroscopy (ATR) Compound->IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI) Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

References

comparing the efficacy of different reducing agents for 4-acetyl-1-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the nitro group in 4-acetyl-1-(4-nitrophenyl)piperazine to its corresponding aniline, 1-(4-aminophenyl)-4-acetylpiperazine, is a critical transformation in the synthesis of various pharmacologically active molecules. The efficiency of this reduction is highly dependent on the choice of the reducing agent. This guide provides an objective comparison of the efficacy of different reducing agents for this specific transformation, supported by experimental data and detailed protocols.

Comparison of Reducing Agent Efficacy

The selection of an appropriate reducing agent involves a trade-off between reaction efficiency, cost, safety, and functional group tolerance. Below is a summary of quantitative data for various common reduction methods.

Reducing Agent/SystemCatalyst/AdditiveSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)
H₂/Raney Ni Raney NickelEthanol402471
Fe/CH₃COOH -Acetic Acid, Ethanol, Water8016High (Qualitative)
SnCl₂·2H₂O -Ethanol302High (Qualitative)
Sodium Dithionite -Water, Organic SolventRoom Temp. to RefluxVariableGood to Excellent (Qualitative)
HCOONH₄/Pd-C Palladium on CarbonMethanol or EthanolReflux1-3High (Qualitative)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Catalytic Hydrogenation with Raney Nickel

This method is a classic and effective way to achieve high yields, though it requires specialized equipment for handling hydrogen gas.

Procedure: A suspension of 30 g (0.12 mole) of 4-acetyl-1-(4-nitrophenyl)piperazine and 2.5 g of Raney nickel in 500 ml of ethanol was hydrogenated at 60 psi (414 kPa) and 40°C for 6 hours. The reaction was then continued for an additional 18 hours at room temperature. Following the reaction, the catalyst was removed by filtration. The solvent was then evaporated under reduced pressure, and the resulting residue was crystallized from ethyl acetate to yield 18.4 g (71%) of the desired product, 1-(4-aminophenyl)-4-acetylpiperazine, with a melting point of 129°-130°C.

Reduction with Iron in Acetic Acid

General Procedure: To a suspension of the nitro compound (1 equivalent) in a mixture of glacial acetic acid, ethanol, and water, reduced iron powder (approximately 5 equivalents) is added.[1][2] The resulting suspension is heated to around 80°C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3] After completion, the reaction mixture is filtered to remove the iron residue, which is then washed with a suitable organic solvent like ethyl acetate. The filtrate is partitioned with a basic aqueous solution (e.g., 2M KOH) and the aqueous layer is further extracted with the organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.[1]

Reduction with Stannous Chloride

Stannous chloride is a mild and selective reducing agent for aromatic nitro compounds.[1][4][5] This method is particularly useful when other reducible functional groups are present.[1]

General Procedure: To a solution of the nitro compound (1 equivalent) in ethanol, stannous chloride dihydrate (SnCl₂·2H₂O, approximately 10 equivalents) is added. The reaction mixture is then subjected to ultrasonic irradiation at around 30°C for a few hours until completion, as monitored by TLC.[1] The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH).[1] The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the product.

Reduction with Sodium Dithionite

Sodium dithionite is an economical and versatile reducing agent that works under mild conditions and is known for its high chemoselectivity.[6][7]

General Procedure: The aromatic nitro compound is dissolved in a suitable solvent system. In a separate flask, a solution of sodium dithionite is prepared in water. The aqueous sodium dithionite solution is then slowly added to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic. After the reaction is complete, the aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to give the crude product.[6]

Catalytic Transfer Hydrogenation with Ammonium Formate

This method provides a convenient alternative to using hydrogen gas, as hydrogen is generated in situ from ammonium formate in the presence of a catalyst like palladium on carbon.[8][9][10]

General Procedure: To a solution of the nitro compound in methanol or ethanol, 10% palladium on carbon is added, followed by the portion-wise addition of ammonium formate. The mixture is then refluxed for 1-3 hours. The progress of the reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure to obtain the product.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of the reduction process, the following diagram illustrates the key steps from starting material to the final purified product.

experimental_workflow General Experimental Workflow for the Reduction of 4-acetyl-1-(4-nitrophenyl)piperazine cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-acetyl-1-(4-nitrophenyl)piperazine reagent Reducing Agent (e.g., H₂/Raney Ni, Fe/Acid, SnCl₂, etc.) reaction Reduction Reaction start->reaction reagent->reaction filtration Filtration (to remove catalyst/solids) reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation crystallization Crystallization / Chromatography evaporation->crystallization product 1-(4-aminophenyl)-4-acetylpiperazine crystallization->product

Caption: General workflow for the reduction of 4-acetyl-1-(4-nitrophenyl)piperazine.

References

Characterizing Impurities in 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the characterization of impurities in 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document outlines potential impurities, comparative analytical methodologies, and detailed experimental protocols to ensure the quality and safety of this compound.

Introduction to Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are critical components of drug development and regulatory compliance. Impurities can arise from various sources, including the manufacturing process (process-related impurities) and degradation of the substance over time (degradation products). A thorough characterization of these impurities is essential to guarantee the final product's safety, efficacy, and stability.

Potential Impurities in this compound

Based on common synthesis routes for this compound, several potential process-related impurities may be present. One documented synthesis involves the reduction of a nitro-precursor, suggesting that unreacted starting materials and intermediates could be carried over into the final product.

Table 1: Potential Process-Related Impurities

Impurity NameStructureRationale for Presence
4-Acetyl-1-(4-nitrophenyl)piperazine(Structure would be depicted here if available)Precursor in a common synthesis route.
1-(4-Aminophenyl)piperazine(Structure would be depicted here if available)De-acetylated form of the parent compound or a starting material in alternative syntheses.
p-Nitroaniline(Structure would be depicted here if available)Potential starting material or byproduct.
Piperazine(Structure would be depicted here if available)A common starting material in the synthesis of piperazine derivatives.

Degradation of this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) can also lead to the formation of impurities. The primary amine and the acetylated piperazine ring are susceptible to chemical transformations.

Comparative Analytical Techniques for Impurity Characterization

A multi-faceted analytical approach is necessary for the comprehensive characterization of impurities. The following table compares the primary techniques used for the detection, quantification, and structural elucidation of impurities in pharmaceutical compounds.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleApplication in Impurity AnalysisStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Quantification of known and unknown impurities. Determination of purity.High resolution, sensitivity, and reproducibility. Well-established methods.Co-elution of impurities can occur. Requires reference standards for absolute quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification of unknown impurities by providing molecular weight information.High sensitivity and specificity. Can identify compounds without a reference standard.Ionization efficiency can vary between compounds. Complex matrices can cause ion suppression.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis of volatile organic impurities and residual solvents.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Definitive structural elucidation of isolated impurities.Provides detailed structural information. Non-destructive.Relatively low sensitivity compared to MS. Requires pure samples for unambiguous interpretation.
Forced Degradation Studies Subjecting the drug substance to harsh conditions to accelerate degradation.To identify potential degradation products and establish degradation pathways.Provides insight into the stability of the molecule. Helps in developing stability-indicating methods.Degradation products formed may not be relevant to real-time storage conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reliable impurity characterization. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the parent compound and its impurities (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • LC System: An HPLC or UHPLC system.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method described above, ensuring compatibility with the MS detector.

  • MS Parameters:

    • Ionization Mode: Positive and/or negative ESI, depending on the analytes.

    • Mass Range: A range sufficient to cover the expected molecular weights of the parent compound and potential impurities (e.g., m/z 100-1000).

    • Fragmentation Analysis (MS/MS): To obtain structural information for the identification of unknown impurities.

Logical Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the systematic characterization of impurities in a pharmaceutical intermediate like this compound.

Impurity_Characterization_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Impurity Detection & Identification cluster_2 Structure Elucidation & Quantification cluster_3 Reporting & Control Start Bulk Drug Substance of This compound HPLC_Analysis HPLC Analysis for Purity & Impurity Profile Start->HPLC_Analysis Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Impurity_Detection Detection of Impurities (Above Reporting Threshold) HPLC_Analysis->Impurity_Detection Stressed_Samples Analysis of Stressed Samples by HPLC Forced_Degradation->Stressed_Samples Stressed_Samples->Impurity_Detection LCMS_Analysis LC-MS/MS Analysis for MW and Fragmentation Impurity_Detection->LCMS_Analysis Structure_Hypothesis Hypothesize Impurity Structures LCMS_Analysis->Structure_Hypothesis Isolation Isolation of Impurity (e.g., Preparative HPLC) Structure_Hypothesis->Isolation NMR_Analysis NMR Spectroscopy (1H, 13C, 2D NMR) Isolation->NMR_Analysis Structure_Confirmation Confirm Impurity Structure NMR_Analysis->Structure_Confirmation Quantification Develop & Validate Quantitative Method (e.g., HPLC) Structure_Confirmation->Quantification Reporting Report Impurity Profile Quantification->Reporting Control Establish Specification Limits Reporting->Control

Safety Operating Guide

Navigating the Safe Disposal of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone (CAS Number: 92394-00-8), ensuring the protection of personnel and the environment.

I. Understanding the Hazard Profile

Before initiating any disposal protocol, it is imperative to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

A comprehensive understanding of these hazards informs the necessary safety precautions and personal protective equipment (PPE) required during handling and disposal.

II. Personal Protective Equipment (PPE) Requirements

To mitigate the risks associated with handling this compound, all personnel must be equipped with the following PPE:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact which can lead to irritation. Gloves must be inspected prior to use.[1]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary.Avoids inhalation of dust or vapors which may cause respiratory irritation.

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal.

Experimental Protocol: Chemical Waste Disposal

  • Waste Minimization : Before beginning any experiment, review the protocol to ensure that the quantities of this compound used are minimized to reduce waste generation.[3]

  • Waste Segregation :

    • Do not mix this compound waste with other incompatible waste streams.[4]

    • Segregate solid waste from liquid waste.[3]

    • This compound should be classified as a non-halogenated organic solid waste.

  • Container Selection and Labeling :

    • Use a designated, compatible, and leak-proof container for collecting the solid waste.[4][5] The container must have a secure, screw-on cap.[5]

    • The container must be clearly labeled with the words "Hazardous Waste".[4][6]

    • The label must include the full chemical name: "this compound", the date of waste generation, the place of origin (e.g., laboratory room number), and the Principal Investigator's name and contact information.[6] Do not use abbreviations or chemical formulas on the label.[3][6]

  • Waste Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.[1][5]

    • Ensure the storage area has secondary containment to capture any potential spills or leaks.[5]

    • Keep the waste container closed except when adding waste.[4][5]

  • Disposal Request :

    • Once the waste container is ready for disposal (typically when it is no more than 80% full), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3][6]

    • Provide the EHS office with a completed Hazardous Waste Information Form, detailing the contents of the container.[6]

  • Decontamination of Empty Containers :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4][7]

    • The rinsate from this process must be collected and disposed of as hazardous liquid waste, following the same labeling and storage procedures outlined above.[4]

    • After triple-rinsing and air-drying in a well-ventilated area (such as a fume hood), the defaced or removed original label on the container can be disposed of as regular laboratory trash.[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste (Solid Non-Halogenated Organic) A->B C Step 3: Use Designated & Labeled Waste Container B->C D Step 4: Store Waste in a Secure & Ventilated Area C->D E Step 5: Contact EHS for Waste Pickup D->E F Step 6: Decontaminate Empty Containers (Triple Rinse) G Collect Rinsate as Hazardous Liquid Waste F->G H Dispose of Clean Container as Regular Trash F->H

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

Personal protective equipment for handling 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 92394-00-8). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier and Hazard Information

IdentifierValue
IUPAC Name This compound
CAS Number 92394-00-8
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3] H335: May cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The powdered form of this chemical can be easily aerosolized, necessitating stringent precautions.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene gloves (minimum 4-5 mil thickness).[4] Double-gloving is recommended.Provides a barrier against skin contact. These materials show good resistance to a range of chemicals, including aromatic amines and piperazine derivatives.[4]
Eye and Face Protection Chemical safety goggles are mandatory. A face shield must be worn in addition to goggles when there is a splash hazard or when handling larger quantities.Protects against dust particles and chemical splashes that can cause serious eye irritation.[1][2][5]
Skin and Body Protection A buttoned lab coat must be worn at all times. For procedures with a higher risk of contamination, chemical-resistant aprons or coveralls are recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood or a ventilated enclosure. If these are not available or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[1][2]

Operational Plans: Step-by-Step Handling Procedures

Engineering Controls: All handling of this compound solid should occur within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[5]

Experimental Protocol: Weighing and Transferring the Solid

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Gather all required equipment (spatulas, weigh boats, receiving vessel) and place them inside the chemical fume hood.

  • Weighing: To prevent dust generation, handle the container with care. Use a tared weigh boat to accurately measure the required amount of the compound.

  • Transfer: Slowly and carefully transfer the weighed solid into the designated reaction vessel.

  • Dissolution: Add the appropriate solvent to dissolve the compound.

  • Cleanup: After completing the transfer, decontaminate all surfaces and equipment that may have come into contact with the chemical. Dispose of all contaminated disposable items as hazardous waste.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if skin irritation persists.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][2][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure laboratory safety.

Waste Categorization and Segregation

  • Contaminated Solid Waste: All disposable items that have been in contact with the chemical, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.

  • Unused Chemical: Unwanted or expired this compound is to be treated as hazardous waste.

  • Contaminated Solutions: Solutions containing this compound should be collected as hazardous liquid waste.

Disposal Protocols

  • Solid Waste: Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect waste solutions in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[8] Store waste in a designated, well-ventilated, and secure area, segregated from incompatible materials, while awaiting pickup by a certified waste disposal service.[8]

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[6]

Visualized Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh Solid Compound prep_setup->weigh Proceed to Handling transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate Proceed to Cleanup dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.